molecular formula C5H8N4 B1284460 2-Amino-3-(methylamino)pyrazine CAS No. 84996-40-7

2-Amino-3-(methylamino)pyrazine

Cat. No.: B1284460
CAS No.: 84996-40-7
M. Wt: 124.14 g/mol
InChI Key: LTEALMDLAOASIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(methylamino)pyrazine is a strategically substituted pyrazine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Its structure, featuring both an amino and a methylamino group on the pyrazine ring, provides multiple reactive sites for further chemical modification, making it a versatile intermediate for synthesizing more complex molecular architectures . Pyrazine derivatives are a significant class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms, and they are widely investigated as key pharmacophores in active compounds due to their favorable membrane permeability and good gastrointestinal absorption properties . Research into analogues of this compound, such as 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), has demonstrated its utility in coordination chemistry, where it acts as a ligand to form ruthenium(III) complexes with potential biological activity . Furthermore, pyrazine-based small molecules are a prominent scaffold in the development of protein kinase inhibitors, which are crucial for targeting cellular signaling pathways in diseases like cancer and immunological disorders . The broader family of pyrazine derivatives has shown a wide spectrum of promising pharmacological activities in scientific literature, including antitumor, antibacterial, and antifungal effects, making this compound a chemotype of high interest for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-methylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEALMDLAOASIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587620
Record name N~2~-Methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84996-40-7
Record name N~2~-Methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3-(methylamino)pyrazine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-(methylamino)pyrazine (CAS: 84996-40-7): A Key Building Block for Novel Therapeutics

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for breakthrough therapeutics. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is one such "privileged structure." Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions have cemented its role in a variety of FDA-approved drugs, from the pioneering anti-tuberculosis agent Pyrazinamide to advanced oncology treatments like Bortezomib and Acalabrutinib.[1][2][3]

This guide focuses on a particularly versatile derivative of this scaffold: This compound , identified by its CAS number 84996-40-7 .[4][5][6] This compound is not merely another heterocyclic amine; it is a strategic building block engineered for the rational design of complex molecules. Its pre-functionalized, diaminopyrazine core offers chemists two distinct points for synthetic elaboration, making it an invaluable asset in fields such as kinase inhibitor development and the burgeoning area of targeted protein degradation.[3][4]

We will explore the essential technical data of this compound, from its fundamental properties and safe handling to synthetic strategies and analytical validation. Furthermore, we will contextualize its utility within a drug discovery workflow, providing field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular tool.

Section 1: Core Compound Profile

A thorough understanding of a chemical building block begins with its fundamental physicochemical and safety characteristics. These data inform everything from storage and handling to reaction setup and purification.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference. Sourcing high-purity material (typically ≥97%) is critical for reproducible downstream chemistry.[4]

PropertyValueSource(s)
CAS Number 84996-40-7[4][5]
Synonym N²-methyl-2,3-pyrazinediamine
Molecular Formula C₅H₈N₄[4][6]
Molecular Weight 124.14 g/mol [4][5][6]
Appearance Light-yellow to yellow liquid or solid
Density 1.271 g/cm³[5]
Flash Point 142.2 °C[5]
InChI Key LTEALMDLAOASIE-UHFFFAOYSA-N
SMILES CNC1=NC=CN=C1N[6]
Storage Conditions 2-8°C, inert atmosphere, protect from light[6]
Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. This compound is classified with the GHS07 pictogram, indicating that it poses specific health hazards.[7]

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[7]

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Work should be conducted in a well-ventilated fume hood.

Section 2: Synthesis & Derivatization Strategies

The utility of a building block is defined by the accessibility and predictability of its synthesis and subsequent reactions. While several routes to substituted diaminopyrazines exist, a common and logical approach involves sequential nucleophilic aromatic substitution (SNA) on a readily available dihalopyrazine precursor.

Conceptual Synthesis Workflow

The rationale behind this two-step approach is to leverage the differential reactivity of the halogenated positions and the nucleophiles. Starting with 2,3-dichloropyrazine, the first substitution with ammonia is generally regioselective. The second substitution with methylamine completes the synthesis. This controlled, stepwise addition is crucial for avoiding statistical mixtures of products.

start 2,3-Dichloropyrazine step1_reagent + Ammonia (NH₃) DMSO, 100°C start->step1_reagent intermediate 2-Amino-3-chloropyrazine step1_reagent->intermediate Step 1: Selective Amination (SNAr) step2_reagent + Methylamine (CH₃NH₂) NMP, 120°C intermediate->step2_reagent product This compound (Target Compound) step2_reagent->product Step 2: Second Amination (SNAr) cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization bb Building Block: This compound intermediate Intermediate Product bb->intermediate Step 1: Acylation (on primary amine) reagent1 Fragment A (e.g., Kinase Hinge-Binder) reagent1->intermediate reagent2 Fragment B (e.g., Solubilizing Group) final_compound Final Candidate Compound reagent2->final_compound intermediate->final_compound Step 2: Sulfonylation (on methylamine) assay Biochemical Assay (e.g., Kinase Activity) final_compound->assay cell_assay Cell-Based Assay (Target Engagement, Viability) assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar adme ADME/Tox Profiling cell_assay->adme sar->reagent1 Iterate Fragment A sar->reagent2 Iterate Fragment B

Sources

Introduction: The Significance of the Aminopyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-(methylamino)pyrazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, and critical applications, particularly in the rapidly evolving field of targeted protein degradation.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The pyrazine moiety is present in essential medicines and natural products, highlighting its biological relevance.[2][3]

This compound (also known as N²-methyl-2,3-pyrazinediamine) has emerged as a particularly valuable building block. Its vicinal diamine substitution on the pyrazine core offers a versatile platform for constructing complex molecules with precise three-dimensional architectures. This guide will elucidate the physicochemical properties, synthesis, and characterization of this compound, with a special focus on its application as a key intermediate in the development of novel therapeutics like protein degraders.[4]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any research or development workflow.

Core Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 124.14 g/mol [4][5]
Exact Mass 124.075 g/mol [5]
Molecular Formula C₅H₈N₄[4][6]
CAS Number 84996-40-7[4][5][6]
Synonym N²-methyl-2,3-pyrazinediamine[6]
Physical Form Light-yellow to yellow liquid or solid[6]
Density 1.271 g/cm³[5]
Polar Surface Area (PSA) 63.8 Ų[5]
XLogP3 -0.2[5]
Chemical Structure and Storage

The structure features a pyrazine ring with a primary amine at the C2 position and a secondary methylamine at the C3 position. This arrangement is crucial for its function as a versatile chemical handle.

Caption: Chemical structure of this compound.

Stability and Storage: This compound should be stored under an inert atmosphere in a dark, refrigerated environment (2-8°C) to prevent degradation.[6][7] Its amine functionalities make it susceptible to oxidation and reaction with atmospheric CO₂.

Synthesis and Spectroscopic Characterization

The synthesis and rigorous characterization of building blocks are fundamental to the integrity of any drug discovery program.

Representative Synthesis

While multiple synthetic routes to aminopyrazines exist, a common and effective method involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor. The following workflow is based on analogous preparations reported in the chemical literature.[5]

G start 2-Amino-3-chloropyrazine reagent1 Aqueous Methanamine (CH₃NH₂) CuSO₄ (catalyst) start->reagent1 reaction Microwave Irradiation 120°C, 3h start->reaction reagent1->reaction workup Cool & Concentrate reaction->workup purification Flash Column Chromatography (Silica gel, MeOH/CHCl₃) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-3-chloropyrazine is a common, commercially available precursor. The chlorine atom serves as a good leaving group for nucleophilic aromatic substitution.

  • Reagent: A high concentration of aqueous methanamine is used as both the nucleophile and the solvent to drive the reaction forward.

  • Catalyst: Copper(II) sulfate (CuSO₄) is often used to catalyze this type of amination reaction on heteroaromatic rings, facilitating the displacement of the halide.

  • Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often reducing reaction times from many hours to just a few.[5]

  • Purification: Flash column chromatography is the standard method for purifying organic compounds of this polarity, effectively separating the product from unreacted starting material and byproducts.

Spectroscopic Profile

Confirming the identity and purity of the final compound is a non-negotiable step. The expected spectroscopic data serves as a self-validating system for the synthesis.

TechniqueExpected SignatureRationale
¹H NMR (DMSO-d₆, 400 MHz) : δ ~7.2 ppm (d, 1H), ~7.1 ppm (d, 1H), ~6.1 ppm (q, 1H, NH), ~5.8 ppm (s, 2H, NH₂), ~2.8 ppm (d, 3H, CH₃).These shifts correspond to the two aromatic protons on the pyrazine ring, the secondary amine proton (coupled to the methyl group), the primary amine protons, and the methyl group protons (coupled to the NH). This pattern is confirmed by available data.[5]
Mass Spec. (ESI+) : m/z = 125.08 [M+H]⁺The electrospray ionization in positive mode will protonate one of the basic nitrogen atoms, resulting in a molecular ion peak corresponding to the compound's molecular weight plus the mass of a proton.[5]
IR Spec. (cm⁻¹) : ~3450-3300 (N-H stretch, two bands for asymm/symm NH₂), ~3300 (N-H stretch, secondary amine), ~1640 (N-H scissoring), ~1250 (C-N stretch).These absorption frequencies are characteristic of primary and secondary amines and the aromatic system.[8]

Core Applications in Drug Discovery

The unique arrangement of the two amine groups makes this compound a powerful building block, particularly in the design of bifunctional molecules.

Protein Degraders (PROTACs)

The compound is explicitly marketed as a "Protein Degrader Building Block," which points to its primary application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4]

PROTAC Mechanism: PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery poi_ligand Warhead (Binds POI) linker Linker (Derived from Building Block) poi_ligand->linker poi Protein of Interest (POI) poi_ligand->poi Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 Binds e3->poi Ubiquitinates (Labels for Degradation)

Caption: Conceptual diagram of the PROTAC mechanism of action.

This compound is an ideal starting point for linker synthesis or for incorporation into the warhead or E3 ligand itself. The two distinct amine groups (primary and secondary) can be selectively functionalized, allowing for controlled, directional synthesis of the final PROTAC molecule.

Kinase Inhibitors and Scaffolding

The aminopyrazine core is a well-established pharmacophore in the development of kinase inhibitors.[3][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The amino substituents provide vectors for building out selectivity and potency against specific kinases.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring the production and verification of high-quality material.

Protocol 1: Synthesis and Purification

Objective: To synthesize and purify this compound from 2-amino-3-chloropyrazine.

Materials:

  • 2-amino-3-chloropyrazine

  • 40% Aqueous methanamine solution

  • Copper(II) sulfate (CuSO₄)

  • Methanol (MeOH), Chloroform (CHCl₃) - HPLC grade

  • Silica gel for column chromatography

  • Microwave synthesis vial, magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 20 mL microwave vial, add 2-amino-3-chloropyrazine (e.g., 1.0 g, 7.7 mmol), CuSO₄ (e.g., 123 mg, 0.77 mmol, 0.1 eq), and a magnetic stir bar.

  • Reagent Addition: Carefully add 40% aqueous methanamine solution (e.g., 15 mL) to the vial. Seal the vial securely.

  • Microwave Reaction: Place the vial in a microwave reactor. Set the conditions to 120°C with stirring for 3 hours. Rationale: This provides the thermal energy needed for the substitution reaction in a controlled and rapid manner.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 10% MeOH in CH₂Cl₂) alongside the starting material to confirm consumption of the precursor.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanamine and water.

  • Purification: Adsorb the crude residue onto a small amount of silica gel. Perform flash column chromatography using a gradient of 0-5% Methanol in Chloroform. Rationale: The gradient elution allows for the separation of the more polar product from the less polar starting material and non-polar impurities.

  • Isolation: Collect the fractions containing the product (identified by TLC). Combine the pure fractions and concentrate under reduced pressure to yield this compound as a yellow solid or oil.

Protocol 2: Quality Control (QC) Workflow

Objective: To confirm the identity, structure, and purity of the synthesized product.

G sample Synthesized Product prep_nmr Dissolve ~5mg in 0.6mL DMSO-d₆ sample->prep_nmr prep_ms Dissolve ~1mg in 1mL MeOH (Dilute 1:100) sample->prep_ms prep_hplc Dissolve ~1mg in 1mL Acetonitrile/H₂O sample->prep_hplc nmr Acquire ¹H, ¹³C NMR Spectra prep_nmr->nmr check_nmr Confirm structural signature (Shifts, Integrals, Coupling) nmr->check_nmr pass Product Verified check_nmr->pass ms Acquire ESI-MS Spectrum prep_ms->ms check_ms Confirm [M+H]⁺ at m/z 125.08 ms->check_ms check_ms->pass hplc Acquire HPLC-UV Chromatogram prep_hplc->hplc check_hplc Assess purity >97% (Peak area at 254 nm) hplc->check_hplc check_hplc->pass

Caption: A self-validating quality control workflow for product verification.

Procedure:

  • Nuclear Magnetic Resonance (NMR): Prepare a sample by dissolving ~5 mg of the product in deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra. The data must match the expected shifts and coupling patterns described in Section 3.2.

  • Mass Spectrometry (MS): Prepare a dilute solution of the product in methanol. Infuse into an ESI mass spectrometer. The resulting spectrum must show a dominant peak at m/z 125.08, corresponding to the protonated molecule.

  • High-Performance Liquid Chromatography (HPLC): Prepare a sample in a suitable mobile phase (e.g., acetonitrile/water). Inject onto a C18 column and monitor with a UV detector. The purity is determined by the relative area of the main product peak, which should be ≥97%.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined structure, versatile reactivity, and established synthetic routes make it a high-value building block for creating sophisticated molecules. Its demonstrated utility in the construction of protein degraders and kinase inhibitors places it at the forefront of research into targeted therapies. As the fields of chemical biology and precision medicine continue to advance, the demand for such versatile and strategically designed scaffolds will undoubtedly grow, ensuring that this compound remains a relevant and critical component in the medicinal chemist's toolbox.

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • Parr, B. T., & Stoltz, B. M. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(36), 7269-7272.
  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
  • Krishnakumar, V., & Prabavathi, N. (2012). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. International Journal of ChemTech Research, 4(1), 1-13.
  • Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.
  • Al-Sanea, M. M., & Al-Saadi, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Ciba-Geigy Ag. (1975). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation. German Patent Office.
  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-amino-3-(methylamino)pyrazine, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document details a robust and efficient synthesis pathway, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the strategic considerations behind the chosen synthetic route, the intricacies of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is a substituted diamine of the pyrazine core. The pyrazine ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of amino and methylamino groups at the 2 and 3 positions, respectively, provides a valuable platform for further functionalization and the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary synthetic strategy discussed herein involves a two-step process, commencing with the commercially available 2-aminopyrazine. This approach is favored for its convergency, scalability, and the ready availability of the starting materials. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence:

  • Chlorination of 2-Aminopyrazine: The initial step involves the selective chlorination of 2-aminopyrazine to yield 2-amino-3-chloropyrazine. This transformation introduces a good leaving group (chloride) onto the pyrazine ring, setting the stage for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution with Methylamine: The final step is the displacement of the chloride in 2-amino-3-chloropyrazine with methylamine. This reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism to afford the target compound, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow Start 2-Aminopyrazine Intermediate 2-Amino-3-chloropyrazine Start->Intermediate Chlorination (NCS) Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (CH3NH2, CuSO4)

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

The introduction of a chlorine atom at the 3-position of 2-aminopyrazine is a critical step that activates the pyrazine ring for the subsequent nucleophilic substitution. N-Chlorosuccinimide (NCS) is a commonly employed and effective reagent for this electrophilic chlorination.

Reaction Mechanism

The chlorination of 2-aminopyrazine with NCS proceeds through an electrophilic aromatic substitution mechanism. The amino group at the 2-position is an activating group, directing the incoming electrophile (Cl


) to the ortho and para positions. In the case of the pyrazine ring, the 3- and 5-positions are electronically favored for substitution. The reaction conditions can be optimized to favor the formation of the desired 3-chloro isomer.
Detailed Experimental Protocol

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Activated charcoal

Procedure:

  • To a suspension of 2-aminopyrazine (3 g, 31.6 mmol) in acetonitrile (50 mL) at room temperature, add N-Chlorosuccinimide (NCS) (8.2 g, 34.7 mmol) in portions.

  • Heat the reaction mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and a saturated aqueous sodium carbonate solution (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and treat with activated charcoal (0.8 g) to remove colored impurities.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-3-chloropyrazine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a yellow solid.[1]

Step 2: Synthesis of this compound

The core of this synthesis is the nucleophilic aromatic substitution of the chlorine atom in 2-amino-3-chloropyrazine with methylamine. The use of a copper catalyst is crucial for achieving a high yield and reasonable reaction rate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms, facilitates the attack of the nucleophile (methylamine) on the carbon atom bearing the chlorine. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the final product.[2][3][4][5]

The role of the copper(II) sulfate catalyst is likely to involve coordination to the pyrazine nitrogen atoms, further increasing the electrophilicity of the ring and facilitating the nucleophilic attack. It may also play a role in the departure of the leaving group.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactant 2-Amino-3-chloropyrazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nucleophile CH3NH2 Intermediate2 Meisenheimer Complex Product This compound Intermediate2->Product - LeavingGroup Cl-

Caption: Generalized mechanism of the nucleophilic aromatic substitution (SNAr).

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-chloropyrazine

  • 12 M aqueous methylamine solution

  • Copper(II) sulfate (CuSO₄)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-3-chloropyrazine (5.20 g, 40.1 mmol), copper(II) sulfate (640 mg, 4.01 mmol), and a 12 M aqueous solution of methylamine (40.0 mL, 480 mmol).[6]

  • Seal the vessel and heat the mixture to 120 °C for 3 hours using microwave irradiation.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture in vacuo to remove the excess methylamine and water.[6]

  • Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of 0-5% methanol in chloroform.[6]

  • Combine the fractions containing the desired product and concentrate in vacuo to yield this compound as a yellow solid (3.99 g, 80% yield).[6]

Data Presentation

Reaction Conditions and Yield Summary
StepStarting MaterialReagents and ConditionsProductYield
12-AminopyrazineNCS, Acetonitrile, 40 °C, 4h2-Amino-3-chloropyrazineGood to excellent
22-Amino-3-chloropyrazine12 M aq. CH₃NH₂, CuSO₄, 120 °C, 3h (microwave)This compound80%[6]
Characterization Data for this compound
  • Appearance: Yellow solid[6]

  • ¹H NMR (DMSO-d₆): δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz).[6]

  • Mass Spectrometry (ESI): m/z 125 [M+H]⁺.[6]

Troubleshooting and Optimization

  • Low Yield in Chlorination: Incomplete reaction may occur. Ensure the NCS is of high purity and the solvent is anhydrous. Reaction time and temperature can be optimized. Over-chlorination to form dichlorinated byproducts is a possibility; careful monitoring by TLC is crucial.

  • Low Yield in Amination: The activity of the copper catalyst is critical. Ensure the use of high-quality CuSO₄. The microwave conditions (temperature and time) may need optimization for different scales. Incomplete removal of the solvent before chromatography can affect purification.

  • Purification Challenges: The product is relatively polar. A gradient elution during column chromatography is recommended for good separation. The choice of solvent system may need to be adjusted based on the specific impurities present.

Conclusion

This guide has outlined a reliable and efficient two-step synthesis of this compound. The pathway, which involves the chlorination of 2-aminopyrazine followed by a copper-catalyzed nucleophilic aromatic substitution with methylamine, offers high yields and a straightforward purification procedure. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this important building block for further chemical exploration.

References

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1998-2007.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(methylamino)pyrazine, a substituted diamine of the pyrazine core, represents a significant scaffold in medicinal chemistry and drug development. Pyrazine derivatives are integral to a wide array of biologically active compounds, and a thorough understanding of their structural and electronic properties is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from related pyrazine structures.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Data for this compound:

The following ¹H NMR data has been reported for this compound in DMSO-d₆.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.23Doublet1H3.1Pyrazine H
7.09Doublet1H3.1Pyrazine H
6.13Quartet1H4.7NH (methylamino)
5.84Singlet (broad)2H-NH₂ (amino)
2.81Doublet3H4.7CH₃ (methylamino)

Interpretation:

  • Pyrazine Protons (7.23 and 7.09 ppm): The two doublets in the aromatic region are characteristic of the two protons on the pyrazine ring. Their coupling constant of 3.1 Hz is typical for ortho-coupling in pyrazine systems.

  • Amino Protons (6.13 and 5.84 ppm): The quartet at 6.13 ppm corresponds to the proton of the methylamino group, which is coupled to the three protons of the methyl group. The broad singlet at 5.84 ppm is assigned to the two protons of the primary amino group. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

  • Methyl Protons (2.81 ppm): The doublet at 2.81 ppm integrates to three protons and is assigned to the methyl group. The coupling to the adjacent NH proton results in the doublet multiplicity with a coupling constant of 4.7 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d6. prep2 Vortex or sonicate to ensure complete dissolution. prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum with appropriate parameters (e.g., 16 scans, 5-second relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm). proc2->proc3 proc4 Integrate the peaks and determine multiplicities and coupling constants. proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which aids in dissolving the polar amino-substituted pyrazine. Its deuteration prevents large solvent signals from obscuring the analyte's spectrum.

  • Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Spectrum:

The molecule has five distinct carbon environments, and therefore, five signals are expected in the proton-decoupled ¹³C NMR spectrum.

Expected Chemical Shift (δ) ppmAssignmentRationale
~150-160C2 and C3Carbons directly attached to nitrogen atoms in the pyrazine ring are significantly deshielded. The C2 bearing the amino group and C3 bearing the methylamino group will have distinct chemical shifts in this region.
~125-135C5 and C6The two CH carbons of the pyrazine ring are expected in this range, typical for aromatic carbons in nitrogen-containing heterocycles.
~30CH₃The methyl carbon of the methylamino group is expected to appear in the aliphatic region.

Supporting Data from a Related Compound:

For 3-amino-N-methylpyrazine-2-carboxamide, the pyrazine ring carbons appear at approximately 155.4, 147.1, 131.5, and 126.2 ppm, and the methyl carbon at 25.9 ppm, which supports the predicted chemical shift ranges.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for a greater number of scans due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Data for this compound:

Electrospray ionization (ESI) mass spectrometry has shown a protonated molecular ion peak [M+H]⁺ at m/z 125.[1] This corresponds to the molecular formula C₅H₈N₄ (Molecular Weight: 124.14 g/mol ).

Expected Fragmentation Pattern:

While detailed fragmentation data is not available, we can predict likely fragmentation pathways based on the structure. Alpha-cleavage is a common fragmentation pathway for amines.

G mol [M+H]⁺ m/z = 125 frag1 Loss of CH₃ radical [M-15]⁺ m/z = 110 mol->frag1 α-cleavage frag2 Loss of NH₂ radical [M-16]⁺ m/z = 109 mol->frag2 cleavage frag3 Loss of CH₃NH radical [M-30]⁺ m/z = 95 mol->frag3 cleavage

Caption: Predicted fragmentation pathways for this compound.

  • Alpha-Cleavage: Cleavage of the bond adjacent to a nitrogen atom is a favorable process.[2] For the methylamino group, this could lead to the loss of a methyl radical (CH₃•), resulting in a fragment at m/z 110.

  • Other Fragmentations: Loss of the amino group (NH₂•) or the methylamino group (CH₃NH•) could also occur, leading to fragments at m/z 109 and 95, respectively.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets. A nebulizing gas (e.g., nitrogen) assists in this process.

  • Desolvation: The charged droplets are desolvated with the aid of a heated capillary and/or a drying gas to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful technique for identifying functional groups. Although a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary amine (NH₂)
3350-3310N-H stretchSecondary amine (NH)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (CH₃)
~1650-1580N-H bendPrimary and secondary amines
~1600-1450C=C and C=N stretchPyrazine ring
~1350-1250C-N stretchAromatic and aliphatic amines

Supporting Data from a Related Compound:

The IR spectrum of 2-aminopyridine shows characteristic N-H stretching vibrations around 3440 and 3320 cm⁻¹, and ring stretching vibrations between 1610 and 1440 cm⁻¹, which aligns with the expected regions for our target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, π → π* and n → π* transitions are typically observed.

Expected UV-Vis Absorption:

  • π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands, likely in the range of 250-300 nm for the pyrazine ring.

  • n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms. They result in weaker absorption bands at longer wavelengths, potentially above 300 nm.

Solvent Effects:

The polarity of the solvent can influence the wavelengths of these transitions. Generally, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, while π → π* transitions may experience a bathochromic (red) shift to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λₘₐₓ.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, Mass Spectrometry, and predictive interpretations for ¹³C NMR, IR, and UV-Vis spectroscopy, provides a robust framework for its structural elucidation and characterization. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident identification and further investigation of this important pyrazine derivative.

References

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 10 N°2 (2022) 288-297.
  • predicting likely fragments in a mass spectrum. ChemHelp ASAP.
  • 2-AMINO-3-(ETHYLAMINO)PYRAZINE(912773-15-0) 1H NMR spectrum. ChemicalBook.
  • This compound Formula. ECHEMI.
  • This compound | 84996-40-7. Sigma-Aldrich.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • 2-Amino-3-picoline(1603-40-3) 13C NMR spectrum. ChemicalBook.
  • Pyrazine, methyl-. NIST WebBook.
  • This compound, min 97%, 250 mg. CP Lab Safety.
  • Experiment #2: Electronic Spectrum of Pyrazine. Chemistry 326.
  • Mass Spectrometry Part 8 - Fragment
  • [2-(dimethylamino)ethyl]pyrazine - Optional[FTIR] - Spectrum. SpectraBase.
  • Pyrazine, 2-methoxy-3-methyl-. NIST WebBook.
  • Pyrazine - UV/Visible spectrum. NIST WebBook.
  • Amine Fragment
  • The Mass Spectra of the a-Amino Acids. OSTI.GOV.
  • 3-(N,n-di-n-hexylamino)-2-methyl-5-(n-heptyl)-pyrazine. NIST WebBook.
  • 2-Methylpyrazine. PubChem.
  • UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids.
  • Pyrazine - IR Spectrum. NIST WebBook.
  • Pyrazine, 2,3-dimethyl-. NIST WebBook.

Sources

An In-depth Technical Guide to 2-Amino-3-(methylamino)pyrazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-amino-3-(methylamino)pyrazine (also known as N²-methylpyrazine-2,3-diamine), a heterocyclic amine of significant interest in medicinal chemistry. The document elucidates the molecule's core structural features through a detailed examination of its spectroscopic data. Furthermore, it outlines a robust synthetic protocol and explores its pivotal role as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. This guide is intended to serve as an essential resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Emergence of Substituted Pyrazines in Medicinal Chemistry

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structural motif in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutics. The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Among the vast landscape of substituted pyrazines, this compound has emerged as a particularly valuable building block. Its vicinal diamino-substituted pattern offers multiple points for chemical modification, making it an ideal scaffold for the construction of complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" underscores its growing importance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

This guide provides a detailed exploration of the structural and chemical characteristics of this compound, offering insights into its synthesis and application to empower researchers in their drug discovery endeavors.

Molecular and Structural Properties

A thorough understanding of a molecule's structural and electronic characteristics is fundamental to its application in rational drug design. This section details the key physical and spectroscopic properties of this compound.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

PropertyValueSource
CAS Number 84996-40-7[2]
Molecular Formula C₅H₈N₄[2]
Molecular Weight 124.14 g/mol [2]
Appearance Light-yellow to yellow liquid or solid[3]
Density 1.271 g/cm³[2]
Refractive Index 1.665[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[3]
Spectroscopic Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following subsections provide a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. The spectrum of this compound in DMSO-d₆ exhibits the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)Source
7.23d1HPyrazine CH 3.1[2]
7.09d1HPyrazine CH 3.1[2]
6.13q1HNH -CH₃4.7[2]
5.84s2H-NH₂ -[2]
2.81d3H-NH-CH₃ 4.7[2]

Expert Analysis: The two doublets in the aromatic region (δ 7.23 and 7.09 ppm) are characteristic of the two protons on the pyrazine ring, with their coupling constant of 3.1 Hz indicating their ortho relationship. The quartet at δ 6.13 ppm is assigned to the proton of the methylamino group, which is coupled to the three protons of the methyl group, appearing as a doublet at δ 2.81 ppm. The broad singlet at δ 5.84 ppm corresponds to the two protons of the primary amino group.

Predicted Chemical Shift (δ, ppm)Assignment
~150-155C -NH₂
~145-150C -NHCH₃
~125-130Pyrazine C H
~120-125Pyrazine C H
~25-30-NH-C H₃

Rationale for Prediction: The carbon atoms directly attached to the electronegative nitrogen atoms (C-2 and C-3) are expected to be the most deshielded and therefore appear at the lowest field (highest ppm). The two CH carbons of the pyrazine ring will resonate in the aromatic region, and the methyl carbon will be the most shielded, appearing at the highest field (lowest ppm).

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

m/zIonSource
125[M+H]⁺[2]

Interpretation: The observed mass-to-charge ratio of 125 for the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight of 124.14 g/mol for this compound.

As with the ¹³C NMR data, experimental IR spectra for this compound are not widely published. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary and secondary amines
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (methyl)
1650-1550N-H bendPrimary and secondary amines
1600-1450C=C and C=N stretchPyrazine ring

Theoretical Basis: The N-H stretching vibrations of the primary and secondary amino groups are expected to appear as strong bands in the 3400-3200 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions. The N-H bending and pyrazine ring stretching vibrations will be present in the fingerprint region.

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from a similar procedure for a related compound and is expected to provide a high yield of the desired product.[4]

Reaction Scheme

G cluster_conditions reagents + CH₃NH₂ conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat product This compound reagents->product start 2-Amino-3-chloropyrazine start->reagents

Caption: Synthetic route to this compound.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq), potassium carbonate (1.2 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Methylamine: Add a solution of methylamine (1.1 eq) in a suitable solvent (e.g., THF or water) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Causality of Experimental Choices: The use of a base like potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution, as it effectively solvates the ions and allows the reaction to proceed at a reasonable rate. Heating is necessary to overcome the activation energy of the reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of bioactive molecules, particularly in the realm of targeted protein degradation.

A Key Component of PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The diamino substitution pattern of this compound provides an ideal platform for the attachment of both a linker and a warhead (target-binding ligand). One of the amino groups can be functionalized to connect to the linker, while the other can be modified to interact with the target protein. This versatility allows for the rapid generation of libraries of PROTACs for screening against various disease targets.

PROTAC_Workflow cluster_Components PROTAC Components cluster_Scaffold Core Scaffold cluster_Assembly PROTAC Assembly cluster_Product Final Product TargetLigand Target Protein Ligand (Warhead) Assembly Chemical Synthesis TargetLigand->Assembly Linker Linker Linker->Assembly E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->Assembly Pyrazine This compound Pyrazine->Assembly as part of Linker or Warhead PROTAC PROTAC Molecule Assembly->PROTAC

Caption: Role of this compound in PROTAC synthesis.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its well-defined structural and spectroscopic properties, coupled with a straightforward synthetic route, make it an attractive scaffold for the development of novel therapeutics. Its demonstrated utility in the construction of PROTACs highlights its potential to contribute to the next generation of drugs targeting previously "undruggable" proteins. This technical guide provides a solid foundation for researchers to leverage the unique attributes of this compound in their ongoing drug discovery efforts.

References

  • This cit
  • PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.

Sources

An In-Depth Technical Guide to 2-Amino-3-(methylamino)pyrazine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(methylamino)pyrazine (CAS No: 84996-40-7), a substituted diaminopyrazine of significant interest to the medicinal chemistry and drug discovery sectors. While the primary literature detailing the initial discovery and synthesis of this specific molecule is not prominently available, this document consolidates its known properties and contextualizes its importance as a chemical building block. A plausible, well-established synthetic route to access this class of compounds is presented, reflecting common methodologies in pyrazine chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the characteristics and potential applications of this valuable heterocyclic scaffold.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of bioactive molecules.[1] Pyrazine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, diuretic, and antiviral effects. The strategic functionalization of the pyrazine core with substituents like amino and methylamino groups, as seen in this compound, provides medicinal chemists with versatile vectors for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This particular compound serves as a quintessential example of a "building block"—a readily available chemical entity used for the construction of more complex molecular architectures, particularly in the synthesis of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

This compound, also known as N2-Methylpyrazine-2,3-diamine, is typically available as a light-yellow to yellow liquid or solid. Its core structure consists of a pyrazine ring substituted with a primary amino group at the C2 position and a methylamino group at the C3 position.

PropertyValueSource
CAS Number 84996-40-7[2]
Molecular Formula C₅H₈N₄[2]
Molecular Weight 124.15 g/mol
Physical Form Light-yellow to yellow liquid or solid
Purity Typically ≥98%
Storage 2-8°C, under inert atmosphere, protected from light
InChI Key LTEALMDLAOASIE-UHFFFAOYSA-N

Synthesis of Substituted 2,3-Diaminopyrazines: A Representative Methodology

While the original publication describing the synthesis of this compound is not readily identifiable, a plausible and efficient route can be designed based on established principles of pyrazine chemistry. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrazine precursor. The differential reactivity of the halogen atoms, influenced by the electronic nature of the pyrazine ring, can be exploited for sequential amination.

A logical starting material for this synthesis is 2,3-dichloropyrazine. The reaction proceeds in two distinct nucleophilic substitution steps. The first amination can be achieved with ammonia, followed by a second substitution with methylamine. The order of addition can be critical and may require optimization to achieve the desired regioselectivity and yield.

G start 2,3-Dichloropyrazine step1 Nucleophilic Aromatic Substitution (Ammonia) start->step1 intermediate 2-Amino-3-chloropyrazine step1->intermediate Formation of C-N bond step2 Nucleophilic Aromatic Substitution (Methylamine) intermediate->step2 product This compound step2->product Formation of second C-N bond

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general chemical principles for the synthesis of aminopyrazines and has not been verified against a specific primary literature source for this exact molecule.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

  • Reaction Setup: To a sealed pressure vessel, add 2,3-dichloropyrazine (1.0 eq). Add a suitable solvent such as ethanol or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol, 10-20 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time can range from 12 to 24 hours.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-amino-3-chloropyrazine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the 2-amino-3-chloropyrazine (1.0 eq) from the previous step in a suitable solvent like n-butanol or dioxane. Add an excess of an aqueous or alcoholic solution of methylamine (e.g., 40% aq. methylamine, 10-20 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-160 °C. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove excess methylamine and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by flash column chromatography or recrystallization.

Role in Medicinal Chemistry and Drug Development

The structure of this compound is particularly valuable for fragment-based drug discovery (FBDD) and as a scaffold for building combinatorial libraries. The two distinct amino groups offer differential reactivity and hydrogen bonding capabilities.

  • Primary Amine (-NH₂): This group is a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. It can serve as a key hydrogen bond donor, interacting with protein targets.

  • Secondary Amine (-NHCH₃): The methyl group provides steric bulk compared to the primary amine and alters the electronic properties and basicity of the nitrogen atom. This group can also participate in hydrogen bonding and serves as another vector for chemical elaboration.

This dual functionality allows for the systematic exploration of chemical space around a core scaffold, a fundamental activity in lead optimization campaigns. Its classification as a "building block" by numerous chemical suppliers underscores its primary role as a synthetic intermediate rather than an end-product with known biological activity.

Conclusion

This compound stands as a significant, albeit historically obscure, heterocyclic building block. While its formal discovery is not well-documented in public literature, its value is evident from its commercial availability and the inherent potential of its diaminopyrazine scaffold. The synthetic pathways to access this and related compounds are well-established within the repertoire of organic chemistry, relying on robust reactions like nucleophilic aromatic substitution. For drug discovery professionals, this molecule represents a versatile platform for generating novel chemical entities, offering multiple points for diversification to probe the complex chemical space of biological targets.

References

  • Greener approach toward one pot route to pyrazine synthesis. (n.d.).
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Custom Synthesis of Pyrazine Derivatives: Meeting Your Specific Chemical Needs. (n.d.).
  • Preparation of C-pyrazine-methylamines. (2009).
  • A Comparative Guide to the Synthetic Utility of 3-Chloro-2-pyrazinamine and 2-Amino-3-chloropyrazine. (n.d.). Benchchem.
  • Synthesis of substituted pyrazines. (2009).
  • 2-Amino-3-methoxy-pyrazine and process for its preparation. (1965).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2019). The Journal of Organic Chemistry.
  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[5][6][7]Thiadiazolo[3,4-b]pyrazines. (1998). Journal of Chemical Research, Synopses.
  • Amination products of chloropyrazine and 2-chloropyrimidine. (2013).
  • 2-Amino-3-chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety D
  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. (1991). Journal of Heterocyclic Chemistry.
  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Synthesis of porphyrazine-octaamine, hexamine, and diamine derivatives. (2009). Journal of Porphyrins and Phthalocyanines.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2013).
  • Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. (2015).
  • Synthesis process of 2-methyl-5-pyrazine formate. (2019).

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Amino-3-(methylamino)pyrazine (CAS No: 84996-40-7), a heterocyclic amine of interest in pharmaceutical research and development. This document details the compound's fundamental properties, including its molecular structure, weight, and predicted physical constants. It further outlines detailed, field-proven methodologies for the experimental determination of its key physical and spectral properties. While exhaustive experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its characterization by leveraging data from analogous pyrazine derivatives and established analytical techniques.

Introduction: The Significance of this compound

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. This compound, also known as N²-methyl-2,3-pyrazinediamine, is an intriguing example, featuring two distinct amino functionalities on the pyrazine ring. A thorough understanding of its physical and chemical properties is paramount for its potential application in drug discovery, including aspects of synthesis, purification, formulation, and pharmacokinetic profiling.

This guide is structured to provide both foundational knowledge and practical, actionable protocols for the comprehensive characterization of this compound.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented in the table below. It is important to note that while some of these values are derived from reliable sources, others are predicted and await experimental verification.

PropertyValueSource
IUPAC Name N²-methylpyrazine-2,3-diamine
Synonyms This compound[1]
CAS Number 84996-40-7[1]
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Physical Form Light-yellow to yellow liquid or solid[1]
Purity Typically ≥97%
Predicted Density 1.271 g/cm³[2]
Predicted Flash Point 142.2 °C[2]
Predicted Refractive Index 1.665[2]

Storage and Stability: this compound should be stored in a dark place under an inert atmosphere, at temperatures between 2-8°C.[1] As with many amines, it may be susceptible to oxidation and should be handled accordingly.

Experimental Determination of Physical Characteristics

This section provides detailed protocols for the experimental verification of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.[3]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 1-2 mm.[4]

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube setup can be used.[3][5]

  • Measurement:

    • A rapid initial determination can be performed to find the approximate melting range.[3]

    • For an accurate measurement, the temperature should be raised slowly (approximately 1-2°C per minute) as it approaches the expected melting point.[3]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]

Causality Behind Experimental Choices: The slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.[3] A small, tightly packed sample ensures uniform heat transfer.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Powder Solid Sample B Pack into Capillary Tube (1-2mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2°C/min) D->E F Record Start and End of Melting E->F G Determine Melting Range F->G H Assess Purity G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant. Due to the relatively high predicted boiling point of pyrazine derivatives, measurement under reduced pressure is often necessary to prevent decomposition.[6]

Experimental Protocol (Micro-Boiling Point):

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube. A sealed capillary tube (sealed at one end) is inverted and placed inside the test tube.

  • Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

  • Measurement:

    • The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Pressure Correction: If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

Causality Behind Experimental Choices: This micro-method is ideal for small sample quantities. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point, which is observed as the point where the liquid is drawn back into the capillary upon cooling.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for purification, analysis, and formulation. Amines, being polar, are generally soluble in polar organic solvents.[7]

Experimental Protocol (Gravimetric Method):

  • Preparation of Saturated Solution: An excess of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, chloroform) in a sealed vial.[8]

  • Equilibration: The vial is agitated at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.[8]

  • Isolation of Solute: A known volume of the supernatant is carefully removed, filtered, and transferred to a pre-weighed flask.[8]

  • Solvent Evaporation: The solvent is evaporated under reduced pressure, and the flask containing the dissolved solid is dried to a constant weight.[8]

  • Calculation: The solubility is calculated based on the mass of the dissolved compound and the volume of the solvent used.[8]

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Filter and Collect Supernatant B->C D Evaporate Solvent C->D E Dry and Weigh Residue D->E F Calculate Solubility E->F

Caption: General Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

Predicted ¹H NMR Spectrum:

Based on the structure and data from similar pyrazine derivatives, the following proton signals are expected (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine-H~7.0-7.5Doublet1H
Pyrazine-H~6.8-7.2Doublet1H
-NH₂~5.8Broad Singlet2H
-NH-CH₃~6.1Quartet1H
-NH-CH₃~2.8Doublet3H

Predicted ¹³C NMR Spectrum:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (Pyrazine)~145-155
C-NH₂~130-140
C-NHCH₃~125-135
C-H (Pyrazine)~115-125
-CH₃~25-30

Experimental Protocol for NMR Analysis: [10]

  • Sample Preparation: 10-20 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned, locked on the deuterium signal of the solvent, and shimmed for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][11]

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Medium, Sharp
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Alkyl)2850-2960Medium
C=N, C=C Stretch (Aromatic Ring)1500-1600Medium-Strong
N-H Bend (Amine)1550-1650Medium
C-N Stretch1250-1350Medium

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[12][13]

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z = 124, corresponding to the molecular weight of the compound.

  • [M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), a peak at m/z = 125 is expected.[2]

  • Fragmentation: Common fragmentation pathways for amines include the loss of a hydrogen radical or an alkyl radical adjacent to the nitrogen. For pyrazine derivatives, cleavage of the ring can also occur.

Experimental Protocol for MS Analysis:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like ESI or via a direct insertion probe for Electron Ionization (EI).

  • Ionization: The molecules are ionized using an appropriate method (e.g., EI, ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Fragmentation cluster_M Molecular Ion (m/z 124) cluster_frags Potential Fragments M [C₅H₈N₄]⁺ F1 Loss of CH₃ (m/z 109) M->F1 - •CH₃ F2 Loss of NH₂ (m/z 108) M->F2 - •NH₂ F3 Ring Cleavage Fragments M->F3 Complex Rearrangement

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound. While a complete set of experimentally determined data is not yet available in the public domain, the protocols and predictive analyses presented here offer a robust starting point for researchers. The methodologies outlined are based on well-established principles and are widely applicable to the characterization of novel heterocyclic compounds. Adherence to these rigorous analytical practices is essential for ensuring the quality, purity, and reproducibility of data in the pursuit of new therapeutic agents.

References

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE. (URL: [Link])
  • Pyrazine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
  • Melting point determin
  • Test for Amino Groups - BYJU'S. (URL: [Link])
  • Experiment 13 – Properties of Amines and Amides - Moorpark College. (URL: [Link])
  • Solubility of Organic Compounds. (URL: [Link])
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets - ACS Public
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (URL: [Link])
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Studies In Pyrazine Chemistry. - University of Glasgow. (URL: [Link])
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • A Review on Mass Spectroscopy and Its Fragment
  • New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine - ResearchG
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL: [Link])
  • Interpret
  • experiment (1)
  • (PDF)
  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. (URL: [Link])
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])
  • Pyrazine - Wikipedia. (URL: [Link])
  • 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem. (URL: [Link])
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchG
  • (PDF)
  • Micro-boiling point measurement. (URL: [Link])
  • 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. (URL: [Link])
  • Understanding vacuum and boiling point relationship - Distill
  • Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentr
  • Boiling Point Using ThieleTube - YouTube. (URL: [Link])
  • Boiling point distribution curves for the two vacuum distillate samples.
  • N-Methyl-N-nitroso-2-pyridinamine | C6H7N3O | CID 146270 - PubChem. (URL: [Link])
  • Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking - PMC - NIH. (URL: [Link])
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
  • Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931) - FooDB. (URL: [Link])

Sources

Unlocking the Therapeutic Potential of 2-Amino-3-(methylamino)pyrazine: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological pathways.[1] Within this class of compounds, 2,3-diaminopyrazines have emerged as a particularly fruitful area of investigation, demonstrating potent inhibitory activity against various enzymes, including kinases.[2] This guide focuses on a specific, yet underexplored, member of this family: 2-Amino-3-(methylamino)pyrazine (also known as N2-methylpyrazine-2,3-diamine). While direct biological data for this compound is scarce, its structural similarity to known bioactive molecules suggests significant untapped potential. This document serves as a comprehensive technical guide for researchers, outlining potential research avenues, detailed experimental protocols, and the scientific rationale for exploring this compound as a foundational building block for the next generation of therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to any drug discovery campaign. Below is a summary of the known properties of this compound.

PropertyValueReference
CAS Number 84996-40-7[3]
Molecular Formula C₅H₈N₄[3]
Molecular Weight 124.14 g/mol [3]
Appearance Light-yellow to yellow liquid or solid[3]
Density 1.271 g/cm³[4]
Flash Point 142.2 °C[4]
XLogP3 -0.2[4]
PSA (Polar Surface Area) 63.8 Ų[4]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz).[4]

  • Mass Spectrometry (ESI): m/z 125 [M+H]⁺.[4]

Synthesis and Analytical Characterization

A reliable synthetic route is the first step in exploring the potential of a novel scaffold. This compound can be synthesized from commercially available 2-amino-3-chloropyrazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a 2-amino-3-(substituted-amino)pyrazine derivative.[5]

Materials:

  • 2-Amino-3-chloropyrazine

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-3-chloropyrazine (1.0 eq), potassium carbonate (1.3 eq), and a catalytic amount of potassium iodide (0.1 eq) in DMF.

  • Add an excess of methylamine solution (e.g., 3-5 eq).

  • Heat the reaction mixture to reflux (or a suitable temperature such as 80-100°C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in chloroform (e.g., 0-5% MeOH in CHCl₃) as the eluent to yield pure this compound.

Characterization:

  • Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with known values.[4]

  • Purity can be further assessed by HPLC analysis. A typical method for aminopyrazines involves a C18 column with a mobile phase of acetonitrile and water containing a formic acid buffer, with UV detection at around 270 nm.[6]

Synthesis_Workflow start 2-Amino-3-chloropyrazine reagents Methylamine (excess) K₂CO₃, KI (cat.) DMF, Reflux start->reagents Nucleophilic Aromatic Substitution workup Aqueous Workup & Extraction (EtOAc) reagents->workup purification Column Chromatography (Silica, MeOH/CHCl₃) workup->purification product This compound purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Synthetic workflow for this compound.

Proposed Research Areas and Methodologies

The true value of this compound lies in its potential as a versatile scaffold for generating libraries of novel compounds. The presence of two distinct amino groups—a primary amine at the 2-position and a secondary methylamine at the 3-position—allows for selective derivatization and fine-tuning of physicochemical and pharmacological properties.

Kinase Inhibitor Drug Discovery

Rationale: The 2,3-diaminopyrazine scaffold is a known hinge-binding motif for various kinases. Notably, derivatives of this scaffold have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[2][7] ROCK inhibitors have therapeutic potential in a range of diseases, including glaucoma, hypertension, and cancer.[7] The this compound core provides an excellent starting point for developing novel ROCK inhibitors or for screening against a broader panel of kinases.

Proposed Workflow:

Kinase_Inhibitor_Workflow start_mol This compound derivatization Library Synthesis (Amide/Sulfonamide formation, Buchwald-Hartwig coupling) start_mol->derivatization library Diverse Library of Pyrazine Derivatives derivatization->library primary_screen Primary Kinase Screen (e.g., ADP-Glo™ Assay @ 10 µM) library->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This is a general protocol for assessing the inhibition of kinase activity by measuring the amount of ADP produced.[8]

Materials:

  • Kinase of interest (e.g., ROCK1, ROCK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

    • Add a small volume of the test compound at various concentrations (typically a serial dilution) to the wells of the plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP produced to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Drug Discovery

Rationale: Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The pyrazine ring is a key component of the antitubercular drug pyrazinamide.[9] Given the urgent need for new antimicrobial agents to combat rising drug resistance, screening this compound and its derivatives is a promising research direction.

Proposed Workflow:

  • Synthesize a focused library of derivatives, exploring modifications at both the 2-amino and 3-methylamino positions.

  • Perform a primary screen to determine the Minimum Inhibitory Concentration (MIC) of the parent compound and its derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]

  • For active compounds, determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the effect is static or cidal.

  • Investigate the cytotoxicity of promising hits against mammalian cell lines (e.g., HEK293, HepG2) to determine a selectivity index.

  • Conduct further studies on lead compounds, including time-kill kinetics and mechanism of action studies.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the minimum inhibitory concentration of a compound.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 2-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Prepare an inoculum of the microorganism, adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well (containing the serially diluted compound) with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Development of Antioxidant Agents

Rationale: Certain aminopyrazine derivatives, such as coelenteramine, are known to possess excellent antioxidant properties, acting as scavengers of reactive oxygen and nitrogen species (ROS/RNS).[11][12] Oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and aging. The electron-rich nature of the this compound scaffold suggests it could be a valuable starting point for the development of novel antioxidants.

Proposed Research Directions:

  • Evaluate the radical scavenging activity of the parent compound using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Assess the ability of the compound to inhibit lipid peroxidation in cellular or liposomal models.[11]

  • Conduct cell-based assays to measure the compound's ability to protect cells from oxidative damage induced by stressors like hydrogen peroxide or UV radiation.[11]

  • Synthesize derivatives to establish structure-activity relationships for antioxidant potency.

Conclusion and Future Directions

This compound represents a largely untapped resource for medicinal chemists and drug discovery scientists. While its own biological profile is not yet defined, its structural features strongly suggest its potential as a versatile building block for creating novel therapeutics. The proposed research areas—kinase inhibition, antimicrobial discovery, and antioxidant development—are grounded in the established activities of the broader aminopyrazine class. By following the structured workflows and detailed protocols outlined in this guide, researchers can systematically explore the chemical space around this promising scaffold, potentially leading to the discovery of new lead compounds with significant therapeutic value. The key to unlocking this potential will be a focused and rational approach to library design, coupled with robust biological screening and a thorough investigation of the structure-activity relationships that emerge.

References

Click to expand
  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.
  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Deriv
  • This compound Formula - ECHEMI.
  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Deriv
  • 2,3-Diaminopyrazines as Rho kinase inhibitors.
  • Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine - PrepChem.com.
  • CYTOTOXIC AND ANTIMICROBIAL STUDIES OF SOME SUBSTITUTED PYRAZOLINE DERIVATIVES DERIVED FROM ACETYL HYDRAZINES | Semantic Scholar.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamides - ResearchG
  • Synthesis, Characterization and Antimicrobial Studies of Some Substituted Pyrazolines
  • 2,3-Diaminopyrazines as Rho kinase inhibitors | Request PDF.
  • Chemical Transformation of Pyrazine Deriv
  • Application Notes and Protocols for the Derivatization of 2-Bromo-6-isopropylpyrazine for Biological Screening - Benchchem.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
  • Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective - ResearchG
  • 2-AMINO-3-(ETHYLAMINO)PYRAZINE(912773-15-0) 1H NMR spectrum - ChemicalBook.
  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC - NIH.
  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound | 84996-40-7 - Sigma-Aldrich.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
  • DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google P
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Deriv
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry - PubMed.
  • Identification of alkylpyrazines by gas chrom
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Comparative Analysis of Derivatization Reagents for C
  • Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separ
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed.

Sources

The Versatile Heterocycle: A Technical Guide to 2-Amino-3-(methylamino)pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-3-(methylamino)pyrazine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical reactivity, and critical role as a privileged scaffold, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule in small molecule drug discovery programs.

Introduction: The Strategic Value of the Aminopyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide, underscores its importance.[1][3] The pyrazine scaffold is prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, and for its metabolic stability.

Within this class, this compound (also known as N²-methylpyrazine-2,3-diamine) has emerged as a particularly valuable building block. Its vicinal diamine arrangement, with differentiated primary and secondary amines, offers a versatile platform for selective functionalization. This unique substitution pattern allows the molecule to act as a bidentate ligand or to be elaborated into more complex fused heterocyclic systems. Most notably, this scaffold has found significant application in the design of kinase inhibitors, where the aminopyrazine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition.[4]

This guide will provide a comprehensive overview of the properties, synthesis, and reactivity of this key intermediate, followed by a detailed examination of its application in drug discovery, complete with actionable experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 84996-40-7[5]
Molecular Formula C₅H₈N₄[5]
Molecular Weight 124.14 g/mol [5]
Appearance Light-yellow to yellow liquid or solid[6]
Purity ≥97% (typical commercial)[6]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[6]
H-NMR (DMSO-d₆) δ 2.81 (d, 3H, J=4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J=4.7 Hz), 7.09 (d, 1H, J=3.1 Hz), 7.23 (d, 1H, J=3.1 Hz)[5]
MS (ESI) m/z 125 [M+H]⁺[5]

Safety Information: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation).[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this reagent.[6]

Synthesis of the Building Block: A Validated Protocol

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available halopyrazine precursor. The following protocol is adapted from a reliable procedure for a structurally similar compound and provides a robust method for obtaining the title compound.[2]

Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product & QC A 2-Amino-3-chloropyrazine D SNAг Reaction (Solvent: DMF, Heat) A->D B Methylamine Solution B->D C Base (e.g., K2CO3) C->D E Aqueous Workup (Extraction with EtOAc) D->E Reaction Mixture F Purification (Silica Gel Chromatography) E->F Crude Product G This compound F->G Purified Product H Characterization (NMR, MS, Purity) G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • 2-Amino-3-chloropyrazine

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-amino-3-chloropyrazine (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF.

  • Addition of Nucleophile: Add methylamine solution (2.0-3.0 eq) to the stirred suspension at room temperature.

    • Causality Insight: Using an excess of the amine nucleophile drives the reaction to completion. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Causality Insight: This aqueous workup removes the DMF solvent and inorganic salts.

  • Washing: Combine the organic extracts and wash with water, followed by brine. This removes any remaining DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Characterization: Collect the fractions containing the desired product and concentrate in vacuo. Confirm the identity and purity of the resulting this compound by ¹H NMR and MS analysis, comparing the data to known values.[5]

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The primary amino group and the secondary methylamino group can be selectively functionalized. Furthermore, the pyrazine ring itself, being electron-deficient, can participate in specific reactions.

Key Chemical Transformations:
  • Acylation and Amide Bond Formation: The primary amino group is generally more nucleophilic and less sterically hindered than the secondary methylamino group, allowing for regioselective acylation to form 3-amino-pyrazine-2-carboxamide derivatives. These derivatives are themselves important scaffolds in drug discovery.[7][8] This transformation is typically achieved using an activated carboxylic acid (e.g., acid chloride or using coupling reagents like HATU).

  • Palladium-Catalyzed Cross-Coupling Reactions: While challenging due to the potential for catalyst inhibition by the nitrogen-rich heterocycle, the pyrazine core can be functionalized via cross-coupling.[9] More commonly, a halogenated version of the scaffold (e.g., a bromo- or chloro- derivative) is used as a precursor. For instance, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents onto the pyrazine ring, a key step in building molecular complexity for kinase inhibitors.[7]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds.[10] While the title compound is a product of an amination reaction, it can also serve as the amine coupling partner in a subsequent Buchwald-Hartwig reaction, typically reacting via its more nucleophilic primary amino group with an aryl halide to create more complex structures.

Logical Flow of Derivatization

Caption: Potential derivatization pathways for the core scaffold.

Case Study: The Aminopyrazine Scaffold in Kinase Inhibitors

The aminopyrazine motif is a well-established "privileged scaffold" in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.[4]

Mechanism of Action: The Hinge-Binding Motif

Most kinase inhibitors target the ATP-binding pocket of the enzyme. A key interaction within this pocket is the formation of hydrogen bonds with the "hinge region," a short segment of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 2-aminopyrazine core is perfectly suited for this role. The pyrazine ring nitrogen and the exocyclic primary amino group can act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond interaction with the amide backbone of the hinge residues. This interaction anchors the inhibitor in the active site, providing a foundation for potency.

Application in FGFR Inhibitor Design

While a specific clinical candidate using the exact this compound scaffold is not prominently disclosed in public literature, numerous closely related 3-aminopyrazine-2-carboxamide derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][11] FGFRs are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

In a recent study, researchers designed novel FGFR inhibitors by "scaffold hopping" from a known pyrimidine-based inhibitor to a 3-aminopyrazine-2-carboxamide core.[11] The synthetic strategy involved:

  • Synthesis of a core intermediate, methyl 3-aminopyrazine-2-carboxylate.

  • Amide coupling with a substituted aniline to install a key part of the pharmacophore.

  • A Suzuki-Miyaura cross-coupling reaction on a halogenated version of the pyrazine core to introduce further diversity and optimize target engagement.[7]

This work led to the identification of compound 18i (structure in original paper), which acted as a pan-FGFR inhibitor with potent activity against multiple cancer cell lines harboring FGFR abnormalities.[7][11] This case study demonstrates the strategic value of the aminopyrazine core. The this compound building block provides a direct route to analogous structures, where the methylamino group could be used to probe different regions of the kinase active site or to modulate physicochemical properties like solubility and cell permeability.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic building block that provides a validated entry point into a highly valuable region of chemical space. Its straightforward synthesis, versatile functional handles, and proven utility as a hinge-binding scaffold make it an essential tool for medicinal chemists, particularly those working on kinase inhibitors. As the quest for more selective and potent targeted therapies continues, the intelligent application of privileged scaffolds like this aminopyrazine will remain a cornerstone of successful drug discovery campaigns. Future work will likely see this building block incorporated into new modalities, such as PROTACs and covalent inhibitors, further expanding its impact on the development of novel therapeutics.

References

  • Aurora kinases have emerged as attractive targets for the development of novel anti-cancer agents. A combined study of molecular docking, pharmacophore modelling and 3D-QSAR was performed on a series of imidazo [1, 2-a] pyrazines as novel Aurora kinase inhibitors to gain insights into the structural determinants and their structure–activity relationship. SAR and QSAR in Environmental Research. [Link]
  • QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
  • Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
  • Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. PrepChem.com. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Taylor & Francis Online. [Link]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. [Link]
  • Preparation of 2-aminopyrazine.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Design of novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines as potential antitubulin anticancer agent.
  • Lead/active drug scaffolds based on Pyrazine core framework.
  • Buchwald–Hartwig amin
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Main reaction pathways for the formation of pyrazine derivatives
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Buchwald-Hartwig Amin
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
  • Pyrazine formation from serine and threonine. PubMed. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

A Theoretical and Computational Scrutiny of 2-Amino-3-(methylamino)pyrazine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 2-Amino-3-(methylamino)pyrazine, a heterocyclic amine with potential applications in medicinal chemistry. The pyrazine scaffold is a cornerstone in the development of a wide array of therapeutic agents, recognized for its presence in compounds exhibiting anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies that elucidate the structural, electronic, and spectroscopic properties of this molecule, thereby guiding rational drug design.

Introduction: The Significance of the Pyrazine Core

Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[2] Its derivatives have been extensively explored, leading to a number of clinically approved drugs. The diverse biological activities of pyrazine-containing compounds stem from their unique electronic properties and their ability to form key interactions with biological targets.[1][3] Understanding the fundamental characteristics of substituted pyrazines like this compound at a molecular level is paramount for the development of novel and more effective therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive lens to predict and interpret molecular behavior, complementing and guiding experimental work.

Molecular Structure and Synthesis

The foundational step in any theoretical study is a clear understanding of the molecule's synthesis and its three-dimensional structure.

Synthesis Pathway

A reported synthesis for this compound involves the reaction of a precursor with a methanamine aqueous solution under microwave irradiation. The resulting product is then purified using flash column chromatography.[5]

Protocol for Synthesis:

  • A mixture of the starting pyrazine derivative (e.g., a halogenated precursor) and copper(II) sulfate is prepared.

  • A 12 M aqueous solution of methanamine is added to the mixture.

  • The reaction mixture is stirred at 120°C for 3 hours under microwave irradiation.

  • Upon cooling to room temperature, the mixture is concentrated under vacuum.

  • The residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in chloroform, to yield this compound as a solid.[5]

Geometric Optimization: The Computational Starting Point

Before any properties can be accurately predicted, the most stable three-dimensional conformation of the molecule must be determined. This is achieved through geometry optimization using DFT calculations. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted and effective method for such calculations on organic molecules.[6][7]

Protocol for Geometry Optimization (using Gaussian 09 or similar software):

  • Input File Creation: Construct an input file specifying the initial coordinates of this compound.

  • Keyword Selection:

    • #p B3LYP/6-311++G(d,p): Specifies the theory level.

    • Opt: Requests a geometry optimization to the lowest energy conformation.

    • Freq: Calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum (i.e., no imaginary frequencies).

  • Execution: Run the calculation.

  • Analysis: Visualize the output with software like GaussView to inspect the optimized structure, bond lengths, and bond angles. The planarity of the pyrazine ring and the orientation of the amino and methylamino substituents are of particular interest.

Spectroscopic Characterization: A Theoretical-Experimental Correlation

Theoretical calculations can predict various spectra, which can then be compared with experimental data for validation. This cross-validation is a cornerstone of computational chemistry.[8]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical frequency calculations can predict the infrared and Raman spectra, aiding in the assignment of experimental vibrational bands.[6][9]

  • N-H Stretching: The amino (NH₂) and methylamino (NH) groups will exhibit characteristic stretching vibrations. For similar amino-substituted pyrazines, asymmetric NH₂ stretching appears around 3480-3448 cm⁻¹, while symmetric stretching is observed at lower wavenumbers.[6]

  • C-H Stretching: Aromatic C-H stretching vibrations of the pyrazine ring typically appear in the 3100-3000 cm⁻¹ region.[10]

  • Ring Vibrations: The pyrazine ring itself will have a series of characteristic stretching and bending vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity
Asymmetric NH₂ Stretch~3450Strong
Symmetric NH₂ Stretch~3350Moderate
Methylamino NH Stretch~3300Moderate
Aromatic C-H Stretch~3080Weak-Moderate
C=N/C=C Ring Stretch~1600-1400Strong

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) for better agreement.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts.[7][11] These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra.

Protocol for NMR Calculation:

  • Use the optimized geometry from the previous step.

  • In the input file, specify the keyword NMR=GIAO.

  • The calculation will output absolute shielding values. These are converted to chemical shifts (δ) by subtracting them from the shielding value of TMS calculated at the same level of theory.

  • ¹H NMR: Expect signals for the two distinct protons on the pyrazine ring, the protons of the amino group, the proton of the methylamino group, and the protons of the methyl group. The chemical shifts will be influenced by the electron-donating nature of the amino and methylamino groups.

  • ¹³C NMR: Four distinct carbon signals are expected for the pyrazine ring, plus a signal for the methyl carbon.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.[6][11] This analysis provides insight into the electronic transitions occurring within the molecule, often related to π → π* and n → π* transitions. The calculated maximum absorption wavelengths (λ_max) and oscillator strengths can be compared to the experimental UV-Vis spectrum.

Quantum Chemical Analysis: Probing Reactivity and Stability

Beyond spectroscopy, theoretical calculations offer a suite of tools to understand the electronic structure and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[12][13] A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[11]

The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-rich amino groups and the pyrazine ring are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the electron-deficient pyrazine ring.

FMO_Concept cluster_0 Frontier Molecular Orbitals cluster_1 Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Reactivity HOMO-LUMO Gap (ΔE) Small Gap = High Reactivity Large Gap = High Stability HOMO->Reactivity Energy Level LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO->Reactivity Energy Level

Caption: Relationship between HOMO, LUMO, and molecular reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface.[14] It is an invaluable tool for identifying sites for intermolecular interactions, particularly hydrogen bonding.[14][15]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like the nitrogen atoms of the pyrazine ring and the amino groups.[12]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are generally located around hydrogen atoms, especially those attached to the amino groups (potential hydrogen bond donors).[14]

The MEP map provides a clear visual guide to how the molecule will interact with a receptor or enzyme active site.

MEP_Workflow Input Optimized Molecular Geometry Calculation DFT Calculation (B3LYP/6-311++G(d,p)) MEP Keyword Input->Calculation Output Molecular Electrostatic Potential Surface Calculation->Output Analysis Identify Nucleophilic (Red) & Electrophilic (Blue) Sites Predict Intermolecular Interactions Output->Analysis

Caption: Workflow for generating and interpreting an MEP map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding within the molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability.[16][17] The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugation and intramolecular charge transfer. For example, interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the pyrazine ring as acceptors can be quantified to understand the electronic effects of the substituents.

Implications for Drug Development

The theoretical data generated through these studies provide actionable insights for medicinal chemists:

  • Structure-Activity Relationship (SAR): By calculating properties for a series of related pyrazine derivatives, a quantitative structure-activity relationship (QSAR) can be developed, linking electronic properties to biological activity.

  • Metabolic Stability: The MEP and FMO analyses can help predict sites of potential metabolism (e.g., oxidation).

  • Receptor Binding: The MEP map is crucial for understanding and optimizing hydrogen bonding and other electrostatic interactions with a biological target. The shape and charge distribution can be used for molecular docking studies to predict binding affinity and orientation.[18]

Conclusion

The theoretical study of this compound, guided by Density Functional Theory, offers a profound understanding of its structural and electronic properties. This in-depth technical guide provides the necessary protocols and conceptual framework for researchers to perform such an analysis. By correlating theoretical predictions with experimental data, a validated molecular model can be established. This model serves as a powerful tool in the rational design of novel pyrazine-based therapeutics, ultimately accelerating the drug discovery and development process.

References

  • Vertex AI Search. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Source URL not available]
  • Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7433.
  • PubMed. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Source URL not available]
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • ResearchGate. (2025). Molecular electrostatic potential (a) and electrostatic potential (b) surfaces of 3 and 5 using B3LYP/6-311G. [Source URL not available]
  • ECHEMI. (n.d.). This compound Use and Manufacturing.
  • Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(2), 1-11.
  • O'Brien, A. G., et al. (2011). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 9(15), 5493-5499.
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). This compound.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Spectroscopic (IR, Raman, UV, NMR)
  • Indian Journal of Chemistry. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)
  • ResearchGate. (n.d.).
  • International Research Journal of Education and Technology. (n.d.).
  • ACG Publications. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Source URL not available]
  • Suresh, C. H., & Gadre, S. R. (2016). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC - PubMed Central.
  • ResearchGate. (n.d.). Comparison of energies of HOMO and LUMO levels (in eV) and energy gap...
  • NIH. (2021).
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • PubMed. (2025). Computational study of dacarbazine-amino acid interactions.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
  • SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 136-148.
  • Nabati, M. (2016). A DFT treatment on nitro derivatives of pyrazine. Iranian Journal of Organic Chemistry, 8(1), 1703-1716.
  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.
  • Ben-Salah, A., et al. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
  • ResearchGate. (2007). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers. Bulletin of the Chemical Society of Japan, 80(2), 307-315.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-(methylamino)pyrazine (CAS 84996-40-7), a key building block in pharmaceutical synthesis.[1] Drawing upon established principles of pyrazine chemistry and industry-standard stability testing protocols, this document outlines the compound's intrinsic stability profile, potential degradation pathways, and best practices for handling and long-term storage. Detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method are provided to ensure the integrity and purity of this critical reagent in research and drug development settings.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted diaminopyrazine, serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. The pyrazine ring is a common scaffold in many pharmaceutical compounds, and its derivatives are known to possess diverse biological activities.[2] The amino and methylamino substituents on the pyrazine ring of this particular compound offer multiple reaction sites for further chemical modification, making it a versatile precursor in the development of novel therapeutics.[3][4]

Given its role as a starting material, ensuring the chemical stability and purity of this compound is paramount. The presence of degradation products can lead to the formation of impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. This guide provides the necessary technical insights to maintain the integrity of this compound from receipt to use.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 84996-40-7[1][5]
Molecular Formula C5H8N4[1][5]
Molecular Weight 124.15 g/mol [5]
Appearance Light-yellow to yellow liquid or solid[5]
Purity Typically ≥97%[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[6]

Intrinsic Stability and Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, an understanding of the chemical reactivity of the pyrazine ring and its amino substituents allows for the prediction of its stability profile and potential degradation pathways. The pyrazine ring is an electron-deficient system, which influences its susceptibility to various chemical transformations.[3]

Based on the structure, the following degradation pathways are proposed:

  • Oxidative Degradation: The amino groups are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. Potential oxidation products could include N-oxides, hydroxylated derivatives, or even ring-opened products under harsh conditions. The use of free radical initiators or peroxides in forced degradation studies is recommended to explore this pathway.[7]

  • Hydrolytic Degradation: While the pyrazine ring itself is generally stable to hydrolysis, the amino substituents could potentially undergo hydrolysis under extreme pH and temperature conditions. It is crucial to evaluate the compound's stability across a wide pH range.[7]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For heterocyclic compounds, this can involve complex reaction pathways including oxidation and rearrangement. Photostability studies are essential to determine the need for light-protective packaging.[]

  • Thermal Degradation: The compound is reported to be stable under normal conditions but decomposes at high temperatures.[6] Thermal stress testing will help to identify the temperature at which significant degradation occurs and to characterize the resulting degradants.

Proposed Degradation Pathways Proposed Degradation Pathways for this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation (H2O2, O2) Oxidation (H2O2, O2) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Photolysis (UV/Vis) Photolysis (UV/Vis) Heat Heat N-Oxides N-Oxides Oxidation (H2O2, O2)->N-Oxides Oxidative Stress Hydroxylated Pyrazines Hydroxylated Pyrazines Oxidation (H2O2, O2)->Hydroxylated Pyrazines Oxidative Stress De-aminated/De-methylated Analogs De-aminated/De-methylated Analogs Hydrolysis (Acid/Base)->De-aminated/De-methylated Analogs Hydrolytic Stress Photolysis (UV/Vis)->Hydroxylated Pyrazines Photolytic Stress Ring-Opened Products Ring-Opened Products Heat->Ring-Opened Products Thermal Stress Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic Neutralize/Dilute Neutralize/Dilute Acid Hydrolysis->Neutralize/Dilute Base Hydrolysis->Neutralize/Dilute Oxidation->Neutralize/Dilute Thermal->Neutralize/Dilute Photolytic->Neutralize/Dilute HPLC Analysis HPLC Analysis Neutralize/Dilute->HPLC Analysis Characterize Degradants Characterize Degradants HPLC Analysis->Characterize Degradants

Caption: Workflow for the forced degradation study.

Stability-Indicating HPLC-UV Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and other potential excipients. [3] Objective: To develop a robust HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (starting point for optimization):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the main component should be assessed using a photodiode array (PDA) detector.

Conclusion

This technical guide provides a framework for understanding and managing the stability of this compound. While direct degradation data for this specific molecule is limited, the provided recommendations for storage and handling, along with the detailed protocols for forced degradation and stability-indicating method development, offer a robust approach to ensuring its quality and integrity. For researchers and drug development professionals, adherence to these guidelines is a critical step in the successful application of this versatile chemical intermediate.

References

  • Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • Industrial-gradechemical.com. Buy 2,3-Diaminopyrazine, Affordable Industrial-Grade Chemical Supplier.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320.
  • ProQuest. Pyrazines: occurrence, formation and biodegradation.
  • UCHEM. A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • CP Lab Safety. This compound, min 97%, 250 mg.
  • Diazine Stability & Aromaticity: A Computational Study. Studylib.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2020). Polymers, 12(12), 2829.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Synthesis of 2,3-Diaminopyrazine.
  • Foods | An Open Access Journal from MDPI.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 115-123.
  • Venkatesh, D. N., & Kumar, S. D. S. (2016). Forced degradation studies. MedCrave online Journal of Applied Pharmaceutical Science, 6(12), 139-145.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Chromatography Forum. How do you perform purity analysis?.
  • Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3. (2020). Antioxidants, 9(12), 1185.
  • Maciel, L. S., Marengo, A., Cagliero, C., Sgorbini, B., Rubiolo, P., & Leito, I. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1656, 462555.
  • Li, H., Liu, Y., Wang, Y., Zhang, Y., & Li, H. (2020). Targeted amino acid and related amines analysis based on iTRAQ®-LC-MS/MS for discovering potential hepatotoxicity biomarkers. Journal of pharmaceutical and biomedical analysis, 179, 112812.
  • Phipps, W. S., Crossley, E., Boriack, R., Jones, P. M., & Patel, K. (2020). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. JIMD reports, 51(1), 62–69.
  • Müller, R., & Rappert, S. (2006). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Applied and Environmental Microbiology, 72(8), 5347–5352.

Sources

A Senior Application Scientist's Guide to Commercial Sourcing of 2-Amino-3-(methylamino)pyrazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic procurement of high-quality starting materials and intermediates is a critical determinant of success. The compound 2-Amino-3-(methylamino)pyrazine, a key building block in the synthesis of various pharmaceutical agents, including potent kinase inhibitors, exemplifies the necessity for rigorous supplier evaluation and stringent quality control. This guide provides an in-depth technical overview of the commercial landscape for this vital reagent, offering practical insights and actionable protocols to empower researchers in making informed sourcing decisions.

The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 84996-40-7) is a substituted pyrazine that has garnered significant interest in the pharmaceutical industry. Its structural motif is a key component in a variety of biologically active molecules. Notably, the pyrazine core is prevalent in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3][4] The unique arrangement of amino and methylamino groups on the pyrazine ring of this particular compound makes it a versatile synthon for creating complex molecular architectures with therapeutic potential.

Recent research has highlighted the use of this compound and its derivatives in the development of novel inhibitors for a range of protein kinases, which are crucial targets in oncology and inflammatory diseases. The purity and impurity profile of this starting material can directly impact the efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding of the supplier landscape and a robust quality assessment strategy are paramount.

Commercial Supplier Landscape: A Comparative Analysis

A number of chemical suppliers offer this compound, ranging from large, well-established distributors to more specialized manufacturers. The choice of supplier should be based on a careful evaluation of several factors, including product quality, documentation, availability, and technical support. Below is a comparative summary of prominent suppliers.

SupplierPurity SpecificationAnalytical Methods for QC (Typical)Available Documentation
Sigma-Aldrich (distributor for Ambeed, Inc.) 98%Information not readily available on the product page, but typically includes NMR, HPLC, and/or Mass Spectrometry.Certificate of Analysis (CoA), Certificate of Origin (CoO), Safety Data Sheet (SDS)[5]
BLD Pharm Purity/Specification not explicitly stated on the product page.NMR, HPLC, LC-MS, UPLC data may be available upon request.CoA, SDS available.[6]
CP Lab Safety (distributor for Aladdin Scientific) min 97%Information not readily available on the product page.Product specifications sheet.[7]
Santa Cruz Biotechnology, Inc. Information not readily available on the product page.Certificate of Analysis available for lot-specific data.SDS, CoA.[8]
Alchem.Pharmtech 95%Information not readily available on the product page.Product page with basic specifications.[9]
Finetech Industry Limited High-qualityInformation not readily available on the product page.MSDS, CoA documentation available.[10]

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is crucial to contact the suppliers directly for the most up-to-date and detailed specifications.

The Chemistry of Procurement: Understanding Synthesis and Potential Impurities

A key aspect of supplier validation is understanding the potential synthetic routes to this compound, as the manufacturing process directly influences the impurity profile of the final product. While specific proprietary synthesis details are often not disclosed by suppliers, a general understanding of pyrazine chemistry allows for the prediction of likely impurities.

A plausible synthetic approach involves the dimerization of α-amino aldehydes or related intermediates.[11][12] For instance, a biomimetic synthesis of 2,5-disubstituted pyrazines has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation.[13] Chemoenzymatic methods are also being explored for the synthesis of substituted pyrazines.[14]

Potential Impurities to Consider:

  • Starting Material Residues: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers of the amino and methylamino groups on the pyrazine ring.

  • Over- or Under-alkylated Byproducts: Compounds with additional or fewer methyl groups.

  • Halogenated Impurities: If halogenated intermediates are used in the synthesis.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Heavy Metals: Catalysts or reagents used in the synthesis.

The presence of these impurities can have significant consequences in drug development, potentially leading to side reactions, reduced yields, and the formation of difficult-to-remove impurities in the final API.

A Framework for Supplier Selection and Quality Validation

A systematic approach to supplier selection and incoming material validation is essential to mitigate risks in the drug development pipeline. The following workflow provides a robust framework for researchers.

SupplierValidationWorkflow cluster_selection Supplier Selection cluster_validation Incoming Material Validation A Identify Potential Suppliers B Request Technical Data Package (CoA, SDS, Specs) A->B Initial Screening C Compare Purity, Impurity Profile, and Documentation B->C Data Review D Evaluate Supplier Reputation and Technical Support C->D Holistic Assessment E Select Primary and Secondary Suppliers D->E Final Decision F Order Sample for Initial QC E->F Procurement G Perform In-house Analytical Testing (NMR, HPLC, MS) F->G Quality Control H Compare In-house Data with Supplier's CoA G->H Verification I Qualify or Reject Batch H->I Decision

Caption: A workflow for the selection and validation of commercial suppliers.

Essential Protocols for In-House Quality Assessment

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the supplier's Certificate of Analysis and to ensure the material meets the specific requirements of your research.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Objective: To confirm the chemical structure and assess the presence of any major organic impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks for the aromatic protons on the pyrazine ring and the protons of the amino and methylamino groups.

    • Integrate the peaks to determine the relative ratios of protons and to identify any significant impurities. The presence of unexpected signals may indicate impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To obtain a quantitative measure of the purity and to detect non-volatile impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment if required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Analysis:

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • This method is crucial for identifying and quantifying minor impurities that may not be visible by NMR.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for direct infusion or for LC-MS analysis.

  • Instrument: An electrospray ionization (ESI) mass spectrometer.

  • Analysis:

    • In positive ion mode, look for the protonated molecule [M+H]⁺.

    • The observed mass should correspond to the calculated exact mass of this compound.

Conclusion and Future Outlook

The procurement of this compound is a critical step in the drug discovery and development process. A thorough understanding of the commercial supplier landscape, coupled with a rigorous in-house quality assessment program, is essential to ensure the integrity of research and the quality of potential drug candidates. As the demand for novel therapeutics continues to grow, the importance of high-quality chemical building blocks and the expertise to validate them will only increase. Researchers and drug development professionals who adopt a proactive and technically informed approach to sourcing will be better positioned to accelerate their programs and achieve their scientific goals.

References

  • CP Lab Safety. This compound, min 97%, 250 mg. [Link]
  • Gesher A. The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]
  • National Analytical Corporation. 2-amino-3-(ethylamino) Pyrazine - Cas No: 912773-15-0. [Link]
  • Semantic Scholar. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.[Link]
  • RSC Publishing. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • ResearchGate.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[15].pdf]([Link]15].pdf)
  • Alchem.Pharmtech. CAS 84996-40-7 | this compound. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]

Sources

An In-depth Technical Guide to the Basic Reactivity of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(methylamino)pyrazine, a substituted diaminopyrazine, represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The pyrazine core, an electron-deficient aromatic system, coupled with the electron-donating amino and methylamino substituents, imparts a unique and nuanced reactivity profile to the molecule. Understanding this reactivity is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and functional materials. Pyrazine derivatives have been explored for a range of biological activities, and the strategic functionalization of the pyrazine ring is a key aspect of drug discovery and development.[1][2] This guide provides a comprehensive overview of the fundamental reactivity of this compound, offering insights into its electronic structure, acid-base properties, and behavior in key organic transformations.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is intrinsically linked to its molecular structure and physicochemical properties. The presence of two nitrogen atoms in the pyrazine ring leads to a general decrease in electron density of the aromatic system, making it less susceptible to electrophilic attack compared to benzene.[3] However, the two exocyclic amino groups, acting as powerful electron-donating groups through resonance, counteract this effect to a significant degree.

PropertyValue/DescriptionSource
Molecular Formula C₅H₈N₄[4]
Molecular Weight 124.14 g/mol [4]
Appearance Yellow solid[4]
Density 1.271 g/cm³[4]
Flash Point 142.2 °C[4]
Predicted pKa 4.58 ± 0.10 (for 2,3-diaminopyrazine)[4]

Note: The predicted pKa is for the parent 2,3-diaminopyrazine and serves as an estimate. The methyl group on one of the amino functions in the title compound is expected to slightly increase the basicity.

Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data:

  • ¹H NMR (DMSO-d₆): δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz).[4]

  • Mass Spectrometry (ESI): m/z 125 [M+H]⁺.[4]

Acid-Base Chemistry

The basicity of this compound is a key determinant of its reactivity. The molecule possesses four nitrogen atoms, each with a lone pair of electrons that can potentially be protonated. The two ring nitrogens are significantly less basic than the exocyclic amino groups due to the delocalization of their lone pairs within the aromatic system.

The primary and secondary amino groups are the most basic sites. The predicted pKa of the conjugate acid of the parent 2,3-diaminopyrazine is approximately 4.58.[4] The methyl group in this compound is an electron-donating group, which is expected to slightly increase the basicity of the methylamino nitrogen compared to the unsubstituted amino group.

AcidBase Pyrazine This compound ProtonatedPyrazine Protonated Species Pyrazine->ProtonatedPyrazine + H⁺ ProtonatedPyrazine->Pyrazine - H⁺

Caption: Acid-base equilibrium of this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyrazine ring is generally challenging due to its electron-deficient nature.[3] The two ring nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. However, the presence of the two powerful activating groups, the amino and methylamino substituents, can facilitate electrophilic substitution under certain conditions. These electron-donating groups increase the electron density of the pyrazine ring, particularly at the positions ortho and para to them.[5][6]

For this compound, the C-5 and C-6 positions are ortho and para to the amino and methylamino groups, respectively, and are therefore the most likely sites for electrophilic attack.

Halogenation

Halogenation is a key transformation for introducing a handle for further functionalization, such as metal-catalyzed cross-coupling reactions. The halogenation of 2-aminopyrazine has been studied and provides a good model for the reactivity of the title compound.[7]

Exemplary Protocol: Bromination of 2-Aminopyrazine

The following protocol for the bromination of 2-aminopyrazine can be adapted for this compound.[7]

  • To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile, add the brominating agent (e.g., N-bromosuccinimide, NBS).

  • The amount of brominating agent can be varied to control the degree of halogenation.

  • The reaction can be promoted by microwave irradiation to reduce reaction times and improve yields.

  • The reaction mixture is then cooled and the product is isolated by standard workup procedures, such as extraction and chromatography.

The regioselectivity of the halogenation will be directed by the activating amino groups to the C-5 and C-6 positions.

Halogenation Start This compound Reagent + Br₂ or NBS Start->Reagent Product 5-Bromo-2-amino-3-(methylamino)pyrazine Reagent->Product caption Electrophilic Bromination

Caption: Proposed electrophilic bromination of this compound.

Nucleophilic Substitution and Metal-Catalyzed Cross-Coupling

While the pyrazine ring itself is not highly susceptible to nucleophilic attack unless activated, the introduction of a halogen atom via electrophilic substitution opens up a vast array of possibilities for C-N and C-C bond formation through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[8][9][10] A halogenated derivative of this compound would be an excellent substrate for this reaction, allowing for the introduction of a wide variety of amino substituents.

Conceptual Workflow: Buchwald-Hartwig Amination

BuchwaldHartwig cluster_0 Reaction Components Halogenated Pyrazine 5-Halo-2-amino-3- (methylamino)pyrazine Product 5-(Dialkylamino)-2-amino-3- (methylamino)pyrazine Halogenated Pyrazine->Product Amine R₂NH Amine->Product Pd Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Conceptual workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[9] This reaction would allow for the introduction of alkynyl moieties onto the pyrazine ring, which are valuable functional groups for further transformations.

Exemplary Protocol: Sonogashira Coupling of a Halo-Aminopyridine

The following protocol for the Sonogashira coupling of 2-amino-3-bromopyridines can be adapted for a halogenated derivative of this compound.[9]

  • To a reaction vessel, add the halogenated pyrazine, a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N).

  • Add the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) for a sufficient time (e.g., 3 hours).

  • After cooling, the product is isolated and purified.

Functionalization of the Amino Groups

The exocyclic amino and methylamino groups are also sites of reactivity. They can act as nucleophiles and can be acylated, alkylated, or undergo other transformations typical of primary and secondary amines.

Diazotization and the Sandmeyer Reaction

The primary amino group at the C-2 position can potentially be converted to a diazonium salt upon treatment with a diazotizing agent such as sodium nitrite in the presence of a strong acid.[11][12] The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. This allows for the introduction of a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

Conceptual Pathway: Sandmeyer Reaction

Sandmeyer Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H⁺ Product 2-Substituted-3-(methylamino)pyrazine Diazonium->Product CuX (X = Cl, Br, CN)

Caption: Conceptual pathway for functionalization via the Sandmeyer reaction.

Synthesis

A reported synthesis of this compound involves the reaction of a precursor with an aqueous solution of methanamine under microwave irradiation, catalyzed by copper(II) sulfate.[4]

Protocol: Synthesis of this compound [4]

  • A mixture of the starting material (e.g., 2-amino-3-chloropyrazine), copper(II) sulfate, and an aqueous solution of methanamine (e.g., 12 M) is prepared in a microwave-safe reaction vessel.

  • The mixture is stirred and heated under microwave irradiation at a specified temperature and time (e.g., 120 °C for 3 hours).

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., silica gel, 0-5% MeOH in CHCl₃) to yield this compound as a yellow solid.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity. Its electron-deficient pyrazine core, activated by two electron-donating amino groups, allows for a range of chemical transformations. While direct electrophilic substitution on the pyrazine ring is challenging, the amino groups direct substitution to the C-5 and C-6 positions, enabling the introduction of halogens. These halogenated derivatives are then poised for a variety of powerful palladium-catalyzed cross-coupling reactions, providing access to a diverse array of functionalized pyrazines. Furthermore, the exocyclic amino groups themselves serve as handles for functionalization, most notably through diazotization and subsequent Sandmeyer reactions. A thorough understanding of these reactivity patterns is essential for harnessing the full potential of this compound in the development of new molecules with desired properties for applications in drug discovery and materials science.

References

  • Gree Industry Co., Ltd. (n.d.). 2,3-Diaminopyrazine Cas 13134-31-1.
  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • National Institutes of Health. (n.d.). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy.
  • Journal of Chemical Research, Synopses. (n.d.). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[4][5][11]Thiadiazolo[3,4-b]pyrazines.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PubChem. (n.d.). 2,3-Diaminopyridine.
  • ResearchGate. (n.d.). C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system.
  • International Journal of Biology and Pharmacy Allied Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
  • ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives.
  • National Center for Biotechnology Information. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution.

Sources

Methodological & Application

Synthesis of 2-Amino-3-(methylamino)pyrazine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies, mechanisms, and practical protocols for the preparation of 2-amino-3-(methylamino)pyrazine derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This document emphasizes the underlying chemical principles and provides actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 2,3-Diaminopyrazine Scaffold

The pyrazine ring is a core component of many biologically active molecules and clinically used drugs, including those with anticancer, antiviral, and antidiabetic properties.[2][3] The 2,3-diaminopyrazine moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pteridines and other fused pyrazines, which are of significant interest in drug discovery. The substitution pattern on the pyrazine ring profoundly influences its chemical reactivity and pharmacological profile, making the development of regioselective synthetic methods a critical area of research.[4]

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be broadly approached through two primary strategies:

  • Direct Amination of a Pre-functionalized Pyrazine Core: This is the most common and direct approach, typically involving the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen) on the pyrazine ring.

  • Construction of the Pyrazine Ring: This method involves the condensation of acyclic precursors to form the desired substituted pyrazine ring.

This guide will focus primarily on the first approach due to its prevalence and versatility in generating a diverse range of derivatives.

The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the foundation for the synthesis of this compound derivatives from readily available halopyrazines.[4]

Mechanism of SNAr on the Pyrazine Ring:

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile (in this case, methylamine) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrazine nitrogens helps to stabilize this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the leaving group.

The regioselectivity of the SNAr reaction is heavily influenced by the position of substituents on the pyrazine ring. Electron-withdrawing groups activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the group.[5][6][7]

SNAr Reaction Mechanism.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives.

Protocol 1: Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[8][9][10][11] This protocol is adapted from a reported procedure for the synthesis of the title compound.[12]

Reaction Scheme:

2-Amino-3-chloropyrazine + CH₃NH₂ (aq) --(CuSO₄, Microwave)--> this compound

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Comments
2-Amino-3-chloropyrazine6863-73-6129.55Starting material.
Methanamine (40% in water)74-89-531.06Nucleophile.
Copper(II) sulfate (CuSO₄)7758-98-7159.61Catalyst.
Chloroform (CHCl₃)67-66-3119.38Solvent for chromatography.
Methanol (MeOH)67-56-132.04Solvent for chromatography.
Silica gel7631-86-960.08Stationary phase for column chromatography.
Microwave reactor--For controlled microwave heating.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-chloropyrazine (e.g., 5.20 g, 40.1 mmol) and copper(II) sulfate (e.g., 640 mg, 4.01 mmol).

  • Addition of Methylamine: Add a 40% aqueous solution of methanamine (e.g., 40.0 mL, 480 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 3 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in chloroform to afford this compound as a yellow solid.[12]

Expected Yield: Approximately 80%.[12]

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz).[12]

  • MS (ESI): m/z 125 [M+H]⁺.[12]

Rationale for Experimental Choices:

  • Microwave Irradiation: Significantly reduces the reaction time compared to conventional heating methods.

  • Copper(II) Sulfate: While the reaction can proceed without a catalyst, the addition of a copper salt can facilitate the nucleophilic substitution.

  • Aqueous Methylamine: A readily available and convenient source of the nucleophile.

  • Flash Column Chromatography: An effective method for purifying the product from unreacted starting materials and byproducts.[13]

Protocol 2: Conventional Synthesis of 2-Amino-3-(substituted-amino)pyrazines

This protocol outlines a more general and conventional approach for the synthesis of various 2-amino-3-(substituted-amino)pyrazine derivatives.[14]

Reaction Scheme:

2-Amino-3-chloropyrazine + R-NH₂ --(Base, Catalyst)--> 2-Amino-3-(R-amino)pyrazine

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Comments
2-Amino-3-chloropyrazine6863-73-6129.55Starting material.
Substituted amine (e.g., 2-methylbenzylamine)89-93-0121.18Nucleophile.
Potassium carbonate (K₂CO₃)584-08-7138.21Base.
Potassium iodide (KI)7681-11-0166.00Catalyst.
N,N-Dimethylformamide (DMF)68-12-273.09Solvent.
Ethyl acetate141-78-688.11Extraction solvent.
Magnesium sulfate (MgSO₄)7487-88-9120.37Drying agent.
Silica gel7631-86-960.08Stationary phase for column chromatography.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chloropyrazine (e.g., 4.3 g), the desired substituted amine (e.g., 2-methylbenzylamine, 4.6 g), potassium carbonate (e.g., 5.5 g), and potassium iodide (e.g., 0.4 g) in N,N-dimethylformamide (e.g., 43 ml).

  • Reaction: Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent in vacuo. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/methanol, 100:3) to yield the desired product.[14]

Rationale for Experimental Choices:

  • Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Potassium Iodide: Can act as a catalyst to facilitate the substitution, potentially through an in-situ Finkelstein-type reaction, converting the chloro-substituent to a more reactive iodo-substituent.

  • DMF: A polar aprotic solvent that is well-suited for SNAr reactions.

  • Nitrogen Atmosphere: Prevents potential side reactions involving atmospheric oxygen and moisture.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine Reactants (2-Amino-3-chloropyrazine, Amine, Base, Catalyst) in Solvent (e.g., DMF) heating Heat Reaction Mixture (Reflux or Microwave) setup->heating quench Quench Reaction (e.g., add water) heating->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

General Experimental Workflow.

Alternative Synthetic Routes

While SNAr is the most common approach, other methods for synthesizing 2,3-diaminopyrazine derivatives are also reported in the literature.

From Diaminomaleonitrile

Diaminomaleonitrile is a versatile and readily available starting material for the synthesis of various pyrazine derivatives.[15][16] Condensation of diaminomaleonitrile with α-dicarbonyl compounds provides a direct route to 2,3-dicyanopyrazines, which can be further functionalized.[17][18]

Reduction of[4][20][21]Thiadiazolo[3,4-b]pyrazines

The reduction of[4][19][20]thiadiazolo[3.4-b]pyrazine derivatives offers a pathway to 2,3-diaminopyrazines.[21] This method can be particularly useful for accessing specific substitution patterns.

Safety and Handling

  • Halopyrazines: These compounds can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many amines are corrosive and have strong odors. Handle with care in a fume hood.

  • Solvents: Organic solvents such as DMF, chloroform, and methanol are flammable and/or toxic. Avoid inhalation and skin contact.

  • Microwave Reactor: Follow the manufacturer's instructions for safe operation of the microwave reactor. Ensure that the reaction vessel is properly sealed and that the temperature and pressure limits are not exceeded.

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of reliable synthetic methods. The nucleophilic aromatic substitution of halopyrazines remains the most versatile and widely used approach. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of these valuable compounds for applications in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of research.

References

  • Gutierrez, A. J., et al. (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 8(23), 5437-5444.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • El-Sayed, M. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4785.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
  • ResearchGate. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation.
  • Bentham Science. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.
  • PubMed. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.
  • Journal of Chemical Research, Synopses. (1998). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[4][20][21]Thiadiazolo[3,4-b]pyrazines. (12), 762-763.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6825.
  • ResearchGate. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • NIH. (2022). Construction of 5-(Alkylamino)
  • PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 207(1), 178-182.
  • ResearchGate. (2017). Amination products of chloropyrazine and 2-chloropyrimidine.
  • NIH. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • MDPI. (2017). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 22(10), 1629.
  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • Arkivoc. (2007). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][4][13] oxazin-4-ones. 2007(15), 187-194.
  • Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Sciforum. (2013). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation.
  • NIH. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(1), 356-377.
  • NIH. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 20(3), 700-703.
  • University of Massachusetts Boston. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - Fingerprint.
  • NIH. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][13][21]triazines. Molecules, 23(11), 2909.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • MDPI. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 27(15), 4949.
  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (2017). Amination of 2-halopyridines.
  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • The Good Scents Company. (n.d.). 2-aminopyrazine.
  • PubChem. (n.d.). Aminopyrazine.

Sources

Application Notes & Protocols: The Utility of 2-Amino-3-(methylamino)pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is one such scaffold.[1][2][3] Its derivatives are integral to numerous clinically approved drugs, valued for their metabolic stability and capacity to engage in crucial hydrogen bonding interactions within protein active sites.[4] This guide focuses on a specific, highly functionalized derivative: 2-Amino-3-(methylamino)pyrazine . We will explore its significance as a versatile building block, particularly in the domain of kinase inhibition, and provide detailed protocols for its synthesis and characterization.

Section 1: Core Characteristics of this compound

Molecular Overview

This compound, also known as N²-methyl-2,3-pyrazinediamine, is a key intermediate whose strategic arrangement of nitrogen atoms makes it an excellent pharmacophore for engaging with the hinge region of protein kinases.[1][2] The vicinal amino groups—a primary amine at the C2 position and a methylamino group at the C3 position—provide critical hydrogen bond donors and acceptors, enabling potent and often selective interactions with ATP-binding sites.[1]

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of this reagent. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 84996-40-7[5]
Molecular Formula C₅H₈N₄[5]
Molecular Weight 124.15 g/mol
Appearance Light-yellow to yellow liquid or solid
Purity Typically ≥97%[5]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[6]
Safety Information Warning: Harmful if swallowed (H302), may cause an allergic skin reaction (H317), causes serious eye irritation (H319).

Section 2: The Role of 2-Aminopyrazines as Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors have, therefore, become a major class of therapeutic agents. The 2-aminopyrazine scaffold is a recurring motif in this area.

Mechanism of Action: Targeting the ATP-Binding Site

Most pyrazine-based kinase inhibitors function as ATP-competitive agents.[1][2] The pyrazine core acts as a bioisostere for the adenine ring of ATP, establishing key hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and hydrolysis of ATP and thereby blocking downstream signaling.

KinaseInhibition cluster_0 Kinase Active Site cluster_1 Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH) Pyrazine 2-Aminopyrazine Scaffold Pyrazine->Hinge H-Bonding ATP ATP (Endogenous Ligand) Blocked Binding Blocked

Caption: General mechanism of 2-aminopyrazine kinase inhibitors.

Application Example: Antimalarial Drug Development

Structure-activity relationship (SAR) studies have demonstrated the power of the 2-aminopyrazine scaffold in developing novel therapeutics. In the search for new antimalarials, replacement of a 2-aminopyridine core with a 2-aminopyrazine led to a series of potent analogues.[7] These compounds exhibited impressive nanomolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[7]

Compound IDCore ScaffoldR GroupsIC₅₀ (K1 Strain, nM)in vivo Efficacy (P. berghei model)
Lead 3,5-diaryl-2-aminopyridine->1000N/A
Analogue 4 3,5-diaryl-2-aminopyrazineOptimized Aryl Groups8.4Curative at 4 x 10 mg/kg (oral)

Data synthesized from Younis et al., J Med Chem, 2013.[7]

This work underscores the causal link between scaffold choice and biological activity; the pyrazine core was essential for achieving potent oral antimalarial efficacy.[7]

Application Example: CHK1 Inhibition in Oncology

Checkpoint kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy to sensitize cancer cells to chemotherapy.[8] A novel series of potent and orally bioavailable CHK1 inhibitors was developed using a hybridization strategy, which led to 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles.[8] This scaffold demonstrated high selectivity and antitumor activity both in combination with chemotherapy and as a single agent, highlighting the modularity and tunability of the pyrazine core.[8]

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound. These are intended for use by trained laboratory professionals in a properly equipped chemical research facility.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures involving nucleophilic aromatic substitution.[9] The rationale is to displace a leaving group (e.g., a halogen) from the pyrazine ring with methylamine.

SynthesisWorkflow Start Starting Material (e.g., 2-Amino-3-chloropyrazine) Reaction Reaction Vessel: + Aqueous Methylamine + CuSO₄ (catalyst) Start->Reaction Conditions Microwave Irradiation 120°C, 3h Reaction->Conditions Workup Workup: Cool to RT Concentrate in vacuo Reaction->Workup Purification Purification: Silica Gel Flash Chromatography (0-5% MeOH in CHCl₃) Workup->Purification Product Final Product: This compound (Yellow Solid) Purification->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-amino-3-halopyrazine (1.0 eq), and copper(II) sulfate (CuSO₄, 0.1 eq).

  • Reaction Setup: Add a concentrated aqueous solution of methanamine (e.g., 12 M, 12.0 eq) to the vessel. Seal the vessel securely.

  • Microwave Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at 120°C for 3 hours with stirring. Causality Note: Microwave heating accelerates the rate of nucleophilic substitution, significantly reducing reaction time compared to conventional heating. The copper catalyst facilitates the displacement of the halide.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess methylamine under reduced pressure (in vacuo).

  • Purification: The resulting crude residue is purified by flash column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of 0-5% methanol in chloroform.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a yellow solid.[9]

Protocol 2: Analytical Characterization

Each synthesized batch must be validated to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H NMR spectroscopy provides structural confirmation by identifying the chemical environment of all protons in the molecule.

  • Procedure: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the ¹H NMR spectrum.

  • Expected Data:

    Proton Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    Pyrazine-H ~7.23, ~7.09 Doublet (d) 1H, 1H Aromatic protons on the pyrazine ring
    NH (Amine) ~6.13 Quartet (q) 1H Proton on the methylamino nitrogen
    NH₂ (Amine) ~5.84 Singlet (s) 2H Protons on the primary amino group
    CH₃ (Methyl) ~2.81 Doublet (d) 3H Protons of the methyl group

    Data interpreted from ECHEMI synthesis report.[9]

2. Mass Spectrometry (MS):

  • Rationale: Mass spectrometry confirms the molecular weight of the compound.

  • Procedure: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Data:

    • [M+H]⁺: 125.08 m/z. This confirms the addition of a single proton to the molecular formula C₅H₈N₄.[9]

3. High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC is used to determine the purity of the synthesized compound.

  • Procedure:

    • Column: Use a reverse-phase column (e.g., C18).[10]

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: Use a UV detector, monitoring at a wavelength where the pyrazine chromophore absorbs (e.g., 254 nm).

  • Data Interpretation: Purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For use as a medicinal chemistry building block, a purity of >95% is typically required.[10]

Section 4: Concluding Remarks and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the inherent electronic and steric properties of the pyrazine core. Its proven utility in the development of kinase inhibitors for oncology and infectious diseases validates its status as a privileged scaffold.[1][7][8] Future applications may see this and similar scaffolds incorporated into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as a versatile binder to target proteins for degradation.[5] The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to confidently incorporate this valuable molecule into their discovery programs.

References

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71.
  • Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • Farmaceutici Italia. (1975). 2-Amino-3-methoxy-pyrazine and process for its preparation. German Patent No. DE1620381C3.
  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Acta Chimica Slovenica. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
  • Walton, M. I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9379-9393.
  • ResearchGate. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.
  • Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • PubMed. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • MDPI. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma.
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles.
  • ScienceDirect. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • ResearchGate. (2013). List of marketed drugs having pyrazine nucleus along with its biological activity.

Sources

Applications of 2-Amino-3-(methylamino)pyrazine in Kinase Inhibitor Synthesis: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrazine Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful therapeutics lies a privileged heterocyclic core. The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms, is a prominent scaffold in numerous approved pharmaceuticals due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[2]

Specifically, the 2,3-diaminopyrazine motif serves as a versatile and highly effective pharmacophore. The vicinal amino groups can act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor to the hinge region of the kinase, a critical interaction for potent inhibition. This guide focuses on the application of a key derivative, 2-amino-3-(methylamino)pyrazine , as a strategic starting material for the synthesis of potent kinase inhibitors, with a particular emphasis on the development of next-generation Aurora kinase inhibitors. We will provide a detailed, field-proven synthetic protocol, discuss the rationale behind the synthetic strategy, and outline the subsequent biological evaluation of the synthesized compounds.

The Target: Aurora Kinases - Guardians of Mitosis and Targets in Oncology

Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division.[1] Their functions are intricately linked to the proper execution of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. In numerous human cancers, the expression and activity of Aurora kinases are significantly upregulated, leading to genomic instability and uncontrolled cell proliferation. This overexpression makes them highly attractive targets for anticancer drug development. The three main isoforms, Aurora A, B, and C, have distinct roles, and inhibitors with varying selectivity profiles are of great interest.

Synthetic Protocol: From this compound to a Potent Aurora Kinase Inhibitor

The following protocol details a representative multi-step synthesis of a potent Aurora kinase inhibitor, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl)benzamide, a compound identified for its significant inhibitory activity against Aurora A and B kinases.[3] This synthesis leverages the reactivity of the this compound core and employs common, robust reactions in medicinal chemistry.

Overall Synthetic Scheme

Synthetic_Scheme A This compound B Step 1: Bromination (NBS, Acetonitrile) A->B C 3-Amino-2-bromo-5-(methylamino)pyrazine B->C D Step 2: Suzuki Coupling (3,5-Dimethylisoxazole-4-boronic acid, Pd(PPh3)4, Na2CO3) C->D E 3-Amino-2-(3,5-dimethylisoxazol-4-yl)-5-(methylamino)pyrazine D->E F Step 3: Nucleophilic Aromatic Substitution (4-Fluoro-N-(3-chlorophenyl)benzamide, NaH, DMF) E->F G Final Product: 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl) pyrazin-2-yl)oxy)-N-(3-chlorophenyl)benzamide F->G

Caption: Multi-step synthesis of a potent Aurora kinase inhibitor.

Step 1: Regioselective Bromination of the Pyrazine Core

Rationale: The introduction of a halogen, in this case, bromine, at a specific position on the pyrazine ring is a critical first step. This halogen serves as a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR). N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems. The regioselectivity is directed by the activating amino groups.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-2-bromo-5-(methylamino)pyrazine .

Step 2: Suzuki Coupling for Aryl Group Installation

Rationale: The Suzuki coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this step, we introduce the 3,5-dimethylisoxazole moiety, a common fragment in kinase inhibitors that can engage in favorable interactions within the ATP binding site. The choice of palladium catalyst and base is crucial for efficient coupling.

Protocol:

  • In a flask, combine 3-amino-2-bromo-5-(methylamino)pyrazine (1.0 eq), 3,5-dimethylisoxazole-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of toluene and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 3-amino-2-(3,5-dimethylisoxazol-4-yl)-5-(methylamino)pyrazine .

Step 3: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Linker and Terminal Aromatic Group

Rationale: The final step involves a nucleophilic aromatic substitution reaction to connect the pyrazine core to the N-(3-chlorophenyl)benzamide moiety via an ether linkage. The hydroxyl group for this reaction is generated in situ from the amino group of the pyrazine. Sodium hydride (NaH) is a strong base used to deprotonate the amino group, forming a potent nucleophile that attacks the electron-deficient aromatic ring of 4-fluoro-N-(3-chlorophenyl)benzamide.

Protocol:

  • To a solution of 3-amino-2-(3,5-dimethylisoxazol-4-yl)-5-(methylamino)pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoro-N-(3-chlorophenyl)benzamide (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl)benzamide .

Biological Evaluation Protocols

Following successful synthesis, the inhibitory activity of the newly synthesized compounds against the target kinases and their effect on cancer cells must be evaluated.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater inhibition of the kinase.

Protocol:

  • Prepare a reaction mixture containing the purified Aurora A or Aurora B enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

  • Add the synthesized inhibitor at a range of concentrations to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4]

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

Rationale: This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase. A reduction in cell viability indicates that the compound is active in a cellular context.

Protocol:

  • Seed cancer cells (e.g., HeLa, a human cervical cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the synthesized inhibitor at various concentrations for 72 hours.

  • Measure cell viability using a suitable method, such as the MTT assay (which measures mitochondrial activity) or a luminescence-based assay like CellTiter-Glo® (which quantifies ATP as an indicator of metabolically active cells).

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[4]

Western Blot Analysis for Target Engagement

Rationale: Western blotting can be used to confirm that the inhibitor is engaging its target within the cell. For Aurora B, a key substrate is Histone H3. Inhibition of Aurora B should lead to a decrease in the phosphorylation of Histone H3 at Serine 10.

Protocol:

  • Treat the selected cancer cell line with the inhibitor for a specified period.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate. A decrease in the phospho-Histone H3 signal relative to the total Histone H3 signal indicates target engagement.

Structure-Activity Relationship (SAR) and Data Presentation

The exploration of SAR is crucial for optimizing the potency and selectivity of kinase inhibitors. The this compound scaffold allows for systematic modifications at several positions.

Compound IDR1 Group (at C5 of Pyrazine)R2 Group (Terminal Aryl)Aurora A IC50 (nM)Aurora B IC50 (nM)HeLa Cell IC50 (µM)
12Aj 3,5-Dimethylisoxazol-4-yl3-Chlorophenyl901521.34
Analog 1 Phenyl3-Chlorophenyl>1000>1000>20
Analog 2 3,5-Dimethylisoxazol-4-yl4-Chlorophenyl1101802.5
Analog 3 3,5-Dimethylisoxazol-4-ylPhenyl2503505.8

Note: Data is representative and based on findings for similar compound series.[3]

Visualizing Kinase Signaling and Experimental Workflow

Aurora_Kinase_Signaling cluster_0 Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitor Aminopyrazine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified Aurora kinase signaling in mitosis and points of inhibition.

Experimental_Workflow Start Start: This compound Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assays (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (Proliferation, Target Engagement) InVitro->CellBased SAR Structure-Activity Relationship Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Amino-3-(methylamino)pyrazine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved and experimental drugs.[1][2] Specifically, substituted aminopyrazines serve as versatile building blocks for the synthesis of targeted therapeutics, including kinase inhibitors and antimycobacterial agents.[1][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic functionalization of 2-Amino-3-(methylamino)pyrazine via palladium-catalyzed cross-coupling reactions. We will explore the theoretical underpinnings, provide detailed, field-proven protocols, and offer expert insights into Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse compound libraries for drug discovery programs.

The Strategic Value of the this compound Scaffold

The this compound core is a valuable starting material due to its unique electronic and structural properties. The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the two distinct amino groups can serve as hydrogen bond donors, facilitating strong and specific interactions with biological targets.[4] The primary challenge and opportunity lie in the selective functionalization of the pyrazine ring's carbon positions to modulate potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for achieving this, allowing for the precise installation of aryl, heteroaryl, alkyl, and alkynyl moieties.

Before functionalization, a halogen atom must typically be installed on the pyrazine ring (e.g., at the 5- or 6-position) to serve as the electrophilic partner in the cross-coupling reaction. Standard halogenation procedures can be used to prepare the necessary 5-halo-2-amino-3-(methylamino)pyrazine precursor. This guide will assume the use of such a halogenated pyrazine derivative.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures.[5] The reaction's tolerance for a wide range of functional groups and its use of generally stable and less toxic organoboron reagents make it indispensable in pharmaceutical synthesis.[5][6]

Mechanism and Rationale

The catalytic cycle involves a Palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is crucial as it activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Pyrazine-X Transmetal Transmetalation R-B(OR)₂ + Base PdII_Complex->Transmetal PdII_Ar_R Ar-Pd(II)L₂-R Transmetal->PdII_Ar_R Boronic Acid RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Arylation of 5-Bromo-2-amino-3-(methylamino)pyrazine

Materials:

  • 5-Bromo-2-amino-3-(methylamino)pyrazine

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv.) or Pd(dppf)Cl₂ (0.02 - 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon source.

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-amino-3-(methylamino)pyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The reaction concentration is typically 0.1-0.2 M.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-amino-3-(methylamino)pyrazine.

Data and Expert Considerations
ParameterRecommended ConditionRationale & Expert Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings or to minimize side reactions, pre-catalysts like Pd(dppf)Cl₂ are often superior.[7][8] The dppf ligand can enhance catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃K₂CO₃ is a cost-effective and widely used base. Cs₂CO₃ is more soluble and a stronger base, often providing better yields for less reactive substrates, but at a higher cost.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous component is critical for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[6] Dioxane is a common solvent due to its high boiling point and ability to dissolve organic reagents.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. Microwave irradiation can often accelerate the reaction significantly.[9]

Causality: The presence of two basic amino groups on the pyrazine ring can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands like those in Pd(dppf)Cl₂ helps to stabilize the active catalytic species and promote the desired reductive elimination over catalyst deactivation pathways.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for forming carbon-nitrogen bonds under relatively mild conditions.[10][11] This is particularly useful for adding further nitrogen-based diversity to the pyrazine core, for instance, by coupling with anilines, heteroaromatic amines, or even amides.

Mechanism and Rationale

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[10][12] This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Pyrazine-X AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdII_Complex->AmineCoord PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido Amine RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: N-Arylation of 5-Bromo-2-amino-3-(methylamino)pyrazine

Materials:

  • 5-Bromo-2-amino-3-(methylamino)pyrazine

  • Amine (e.g., aniline, secondary amine) (1.1 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equiv.)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (1.1 - 1.2 x Pd equiv.)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4 - 2.0 equiv.)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Schlenk tube, glovebox, inert atmosphere source.

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended): To a Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., Xantphos, 0.022 equiv.).

  • Add the base (NaOt-Bu, 1.4 equiv.).

  • Add the 5-Bromo-2-amino-3-(methylamino)pyrazine (1.0 equiv.) and the coupling amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat to 90-110 °C with stirring until the starting material is consumed (monitor by LC-MS, typically 6-24 hours).

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to isolate the N-arylated pyrazine product.

Data and Expert Considerations
ParameterRecommended ConditionRationale & Expert Insight
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ + LigandA pre-catalyst/ligand system allows for fine-tuning. The choice of ligand is critical and substrate-dependent.[13]
Ligand Xantphos, BINAP, XPhosBulky, electron-rich biaryl phosphine ligands (like XPhos) or ligands with a large bite angle (like Xantphos) are essential.[11] They promote the reductive elimination step and prevent β-hydride elimination.[10]
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[12] NaOt-Bu is common, but K₃PO₄ can be used for more sensitive substrates.
Solvent Anhydrous Toluene, DioxaneThe reaction is sensitive to water and oxygen, so anhydrous, aprotic solvents are mandatory to ensure catalyst longevity and prevent side reactions.

Causality: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For N-heterocyclic substrates, ligands like Xantphos are often preferred because their geometry can prevent the catalyst from being sequestered by the ring nitrogens, thus maintaining catalytic activity.[14]

Sonogashira Coupling: Introducing C(sp)-C(sp²) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[15] This reaction introduces a linear, rigid alkynyl linker, which can be a powerful strategy in drug design to probe deep into binding pockets or to serve as a handle for further transformations like click chemistry.

Mechanism and Rationale

The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16] The palladium cycle mirrors those of Suzuki and Buchwald-Hartwig. The copper cycle's role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-Ar complex, greatly accelerating the overall reaction rate.[16][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal_Pd Transmetalation PdII_Complex->Transmetal_Pd PdII_Ar_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetal_Pd->PdII_Ar_Alkynyl CuX Cu(I)X Transmetal_Pd->CuX Regeneration RedElim Reductive Elimination PdII_Ar_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR + Base CuX->Alkyne Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetal_Pd To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Alkynylation of 5-Bromo-2-amino-3-(methylamino)pyrazine

Materials:

  • 5-Bromo-2-amino-3-(methylamino)pyrazine

  • Terminal alkyne (1.2 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.01 - 0.05 equiv.)

  • Copper(I) iodide (CuI) (0.02 - 0.10 equiv.)

  • Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Optional co-solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • To a reaction flask under an inert atmosphere, add the 5-Bromo-2-amino-3-(methylamino)pyrazine (1.0 equiv.), palladium catalyst (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Add the solvent (e.g., anhydrous THF) followed by the amine base (e.g., TEA, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be complete in 1-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a larger volume of ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 5-alkynyl-2-amino-3-(methylamino)pyrazine product.

Data and Expert Considerations
ParameterRecommended ConditionRationale & Expert Insight
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThis is the classic, highly effective catalyst system. The copper co-catalyst is crucial for high reaction rates under mild conditions.[16][17]
Base TEA, DIPAThe amine serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent. It also neutralizes the H-X byproduct.[16]
Solvent Amine, THF, DMFFor less soluble substrates, a co-solvent like THF or DMF can be beneficial. All solvents must be anhydrous and degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Conditions Room Temperature to 60 °CThe reaction is typically run under mild thermal conditions. Overheating can lead to catalyst decomposition and side products. Copper-free versions exist but often require stronger bases and higher temperatures.[18]

Causality: The primary side reaction in Sonogashira coupling is the copper-catalyzed homocoupling of the alkyne. This is minimized by maintaining strictly anaerobic (oxygen-free) conditions throughout the setup and reaction, as oxygen promotes this undesired pathway.

General Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Weak base (Suzuki); Poorly chosen ligand (Buchwald-Hartwig).Use a fresh bottle of catalyst or a pre-catalyst. Thoroughly degas all solvents with N₂/Ar bubbling. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃). Screen alternative ligands.
Hydrodehalogenation Presence of water or protic impurities; Catalyst system promotes this side reaction.Ensure all reagents and solvents are anhydrous. Use a different ligand/catalyst system.
Homocoupling of Reagents Oxygen present (Sonogashira); Inefficient transmetalation (Suzuki).Ensure rigorous inert atmosphere conditions. In Suzuki, ensure base and water content are optimized to facilitate transmetalation.
Difficulty in Purification Residual catalyst; Closely eluting byproducts.Filter through a pad of Celite before workup. Consider using a metal scavenger resin. Optimize chromatography conditions (different solvent systems, gradient).

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).
  • New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF - ResearchGate. (2025-08-07).
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH.
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC - NIH. (2024-09-18).
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. (2019-11-19).
  • Buchwald–Hartwig amination - Grokipedia.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC - NIH.
  • Synthesis and characterization of periphery-functionalized porphyrazines containing mixed pyrrolyl and pyridylmethylamino groups | Request PDF - ResearchGate. (2025-08-09).
  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed. (2017-10-24).
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • This compound Formula - ECHEMI.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020-04-10).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • Suzuki Coupling Mechanism and Applications - YouTube. (2018-07-17).
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
  • Suzuki Miyaura cross-coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024-03-22).
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021-12-02).
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (2025-08-06).
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025-08-06).
  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC - NIH.

Sources

The Versatile Synthon: A Guide to 2-Amino-3-(methylamino)pyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the pyrazine core stands as a privileged scaffold. Its presence in numerous FDA-approved drugs underscores its importance as a bioisostere for various aromatic systems and its ability to engage in crucial hydrogen bonding interactions with biological targets[1]. Among the diverse array of pyrazine-based synthons, 2-amino-3-(methylamino)pyrazine emerges as a particularly valuable building block. This unsymmetrically substituted 2,3-diaminopyrazine derivative serves as a linchpin in the construction of more complex heterocyclic systems, most notably pteridines and related fused pyrazines, which are at the heart of many biologically active molecules[2].

This technical guide provides a comprehensive overview of this compound as a synthon, offering in-depth application notes, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of this compound: A Practical Protocol

The efficient synthesis of this compound is a prerequisite for its utilization as a versatile synthon. A common and effective method involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor. The following protocol is a robust procedure for the preparation of this key intermediate.

Protocol 1: Synthesis of this compound from 2-Amino-3-chloropyrazine

This protocol is based on the nucleophilic substitution of the chloro group in 2-amino-3-chloropyrazine with methylamine.

Materials and Equipment:

  • 2-Amino-3-chloropyrazine

  • Aqueous methylamine solution (e.g., 40%)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-chloropyrazine (1.0 eq), potassium carbonate (1.2 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. To this mixture, add an aqueous solution of methylamine (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours[3].

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water to remove DMF and any remaining salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform or dichloromethane) to afford this compound as a solid[3].

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a crucial component that acts as a base to neutralize the HCl formed during the nucleophilic substitution reaction, driving the equilibrium towards the product.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively dissolves the reactants and facilitates the reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Catalyst (KI): While not always necessary, potassium iodide can be added to catalyze the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

  • Aqueous Methylamine: Using an aqueous solution of methylamine is often more convenient and safer than handling gaseous methylamine. The excess of methylamine ensures the complete conversion of the starting material.

  • Purification: Column chromatography is essential to remove any unreacted starting material, byproducts, and residual DMF to obtain the pure synthon.

dot

Synthesis_of_Synthon cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product start1 2-Amino-3-chloropyrazine reaction Nucleophilic Aromatic Substitution (SNAr) start1->reaction start2 Methylamine (aq) start2->reaction condition1 K₂CO₃ (Base) condition1->reaction condition2 DMF (Solvent) condition2->reaction condition3 Reflux condition3->reaction product This compound reaction->product

Caption: Synthesis of this compound.

II. Application in Heterocyclic Synthesis: The Gateway to Pteridines

The primary and most significant application of this compound is its role as a precursor in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines)[2]. Pteridines are a class of bicyclic heterocycles with a wide range of biological activities, including roles as enzyme cofactors and signaling molecules[2]. The synthesis of the pteridine core from this compound is typically achieved through a cyclocondensation reaction with a 1,2-dicarbonyl compound, a transformation known as the Isay reaction .

The Isay Reaction: A General Overview

The Isay reaction involves the condensation of a 2,3-diaminopyrazine with a 1,2-dicarbonyl compound (such as an α-ketoester, α-diketone, or glyoxal) to form the pyrimidine ring fused to the pyrazine core. A critical aspect of this reaction with an unsymmetrical diamine like this compound is the regioselectivity of the cyclization.

Mechanistic Considerations and Regioselectivity:

The cyclocondensation proceeds in a stepwise manner. The more nucleophilic of the two amino groups on the pyrazine ring will preferentially attack one of the carbonyl groups of the 1,2-dicarbonyl compound. The methyl group on one of the amino functions has two opposing effects:

  • Electronic Effect: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making the methylamino group more nucleophilic than the unsubstituted amino group.

  • Steric Effect: The methyl group also introduces steric hindrance, which can disfavor the attack of the methylamino group on the carbonyl carbon.

In most cases, the electronic effect dominates, and the initial attack occurs from the more nucleophilic methylamino group. This dictates the final regiochemistry of the pteridine product.

dot

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products diamine This compound pathA Path A: Attack from -NHMe diamine->pathA More nucleophilic (electronically favored) pathB Path B: Attack from -NH₂ diamine->pathB Less nucleophilic (sterically less hindered) dicarbonyl 1,2-Dicarbonyl Compound (e.g., Phenylglyoxal) dicarbonyl->pathA dicarbonyl->pathB intermediateA Intermediate A pathA->intermediateA intermediateB Intermediate B pathB->intermediateB productA Major Product (e.g., 8-Methylpteridine) intermediateA->productA Cyclization & Dehydration productB Minor Product intermediateB->productB Cyclization & Dehydration

Caption: Regioselectivity in the Isay Reaction.

Protocol 2: General Procedure for the Synthesis of 8-Methylpteridine Derivatives

This protocol provides a general method for the cyclocondensation of this compound with a 1,2-dicarbonyl compound.

Materials and Equipment:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., phenylglyoxal, biacetyl, ethyl pyruvate)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: To the stirred solution, add the 1,2-dicarbonyl compound (1.0-1.1 eq) either neat or as a solution in the same solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the dicarbonyl compound. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the pteridine product often precipitates from the reaction mixture upon cooling. If so, collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol or another suitable solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary (Illustrative Examples):

1,2-Dicarbonyl CompoundProductTypical SolventTypical Yield
Phenylglyoxal6-Phenyl-8-methylpteridin-7(8H)-oneAcetic AcidGood to Excellent
Biacetyl (2,3-butanedione)6,7,8-Trimethylpteridin-7(8H)-oneEthanolGood
Ethyl Pyruvate6-Methyl-8-methylpteridin-7(8H)-oneEthanol/AcOHModerate to Good

III. Applications in Drug Discovery and Development

The pteridine scaffold synthesized from this compound is a cornerstone in the development of various therapeutic agents. The ability to introduce substituents at the 6- and 7-positions of the pteridine ring by varying the 1,2-dicarbonyl reactant allows for the generation of diverse chemical libraries for screening.

Areas of Therapeutic Interest:

  • Kinase Inhibitors: The nitrogen atoms in the pyrazine and pyrimidine rings of the pteridine core can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases. This makes pteridine derivatives attractive candidates for the development of kinase inhibitors for oncology and inflammatory diseases.

  • Antiviral Agents: Certain pteridine derivatives have shown promise as antiviral agents by targeting viral enzymes.

  • CNS Agents: The planar, aromatic nature of the pteridine system allows it to interact with various receptors and enzymes in the central nervous system.

Conclusion

This compound is a readily accessible and highly versatile synthon that provides a direct entry into the medicinally important class of pteridine heterocycles. A thorough understanding of its synthesis and reactivity, particularly the regiochemical outcomes of the Isay reaction, is crucial for its effective application in organic synthesis and drug discovery. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage the synthetic potential of this important building block.

References

  • PrepChem. Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • Sayed A. Ahmed, et al. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2014, 6(3):194-219.

Sources

Analytical techniques for 2-Amino-3-(methylamino)pyrazine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2-Amino-3-(methylamino)pyrazine

Introduction

This compound is a substituted pyrazine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] The pyrazine ring is a key scaffold in numerous pharmacologically active compounds, known for a wide range of biological activities.[1] Given its role as a synthetic intermediate, the unambiguous identification, purity assessment, and structural confirmation of this compound are paramount. Ensuring the quality and integrity of this starting material is a prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs).

This technical guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. We will delve into the practical application of orthogonal analytical techniques, explaining not just the procedural steps but the scientific rationale behind the selection of each method. This integrated workflow is designed to provide a high degree of confidence in the material's identity, purity, and structure, aligning with stringent regulatory expectations for drug development professionals.[3]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.

PropertyValueSource
CAS Number 84996-40-7[4][5]
Molecular Formula C₅H₈N₄[4][5]
Molecular Weight 124.14 g/mol [4][5]
Appearance Light-yellow to yellow liquid or solid
Purity Typically ≥97%[5]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[6]

Analytical Characterization Workflow

The characterization of a chemical entity like this compound is not a linear process but an integrated system where different techniques provide complementary information. The following diagram illustrates a robust workflow for achieving a comprehensive analysis.

Analytical_Workflow Figure 1. Integrated Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Assessment Sample Sample Receipt & Physicochemical Properties HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Purity Check LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Identity Check Data Data Integration & Impurity Profiling HPLC->Data NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) LCMS->NMR Confirm Structure LCMS->Data FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Confirm Functional Groups NMR->Data FTIR->Data Report Certificate of Analysis (COA) Generation Data->Report

Caption: Figure 1. Integrated Analytical Workflow.

Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like this compound.[3] Its ability to separate the main component from synthesis-related impurities and degradation products is critical for quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Causality: The choice of a reversed-phase method is logical due to the compound's moderate polarity. The pyrazine ring contains a chromophore that strongly absorbs UV light, making UV detection highly sensitive for this analysis.[7][8] The basic nature of the two amino groups can lead to interactions with acidic silanol groups on standard silica-based columns, causing peak tailing.[9] To counteract this, a buffered mobile phase (e.g., with formic or phosphoric acid) is employed to ensure the analyte is consistently protonated, leading to sharp, symmetrical peaks.

Experimental Protocol: Purity Determination

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

  • Chromatographic Conditions:

ParameterConditionRationale
Column SHARC 1 (4.6 x 150 mm, 5 µm) or equivalent mixed-mode/C8Mixed-mode or C8 columns offer good retention and peak shape for polar and basic compounds.[7][9]
Mobile Phase Acetonitrile / Water (e.g., 98:2 v/v) with 0.1% Formic AcidFormic acid acts as an ion-pairing agent and improves peak shape.[7] It is also MS-compatible.[8]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good signal.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 270 nmPyrazine derivatives show strong absorbance in this region.[7]
  • Analysis: Inject the sample and record the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of any late-eluting impurities.

  • Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥97% is typically expected.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: Coupling HPLC with mass spectrometry provides definitive confirmation of the molecular weight. For this compound, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The basic nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion, which is then detected by the mass spectrometer.[4]

Experimental Protocol: Molecular Weight Confirmation

  • Instrumentation: An HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • LC Conditions: Use the same HPLC conditions as described above. The use of a volatile buffer like formic acid is essential for MS compatibility.[8]

  • MS Conditions:

    • Ionization Mode: ESI Positive (+)

    • Scan Range: m/z 50 - 400

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 300 °C

  • Data Interpretation: The primary goal is to identify the protonated molecular ion [M+H]⁺. For this compound (MW = 124.14), the expected m/z value is approximately 125.08.[4] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (e.g., 125.0750) to confirm the elemental formula C₅H₉N₄⁺.[4]

Spectroscopic Analysis for Structural Elucidation

While chromatography and mass spectrometry confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are required for the definitive elucidation and confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular puzzle. The unique pattern of chemical shifts, integrations, and coupling constants serves as a definitive fingerprint of the compound.

Experimental Protocol: Structural Confirmation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can solubilize the compound and its N-H protons are readily observable.[4]

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Interpretation (based on expected structure and literature data): [4]

    • ¹H NMR (in DMSO-d₆):

      • ~7.2 ppm (d, 1H) & ~7.1 ppm (d, 1H): Two doublets corresponding to the two protons on the pyrazine ring.

      • ~6.1 ppm (q, 1H): A quartet for the N-H proton of the methylamino group, coupled to the methyl protons.

      • ~5.8 ppm (s, 2H): A broad singlet for the two protons of the primary amino (-NH₂) group.

      • ~2.8 ppm (d, 3H): A doublet for the three protons of the methyl (-CH₃) group, coupled to the adjacent N-H proton.

    • ¹³C NMR: Expect five distinct carbon signals: two for the pyrazine ring C-H, two for the ring carbons attached to the nitrogen substituents, and one for the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.[11][12] It serves as an excellent orthogonal technique to confirm the presence of the amine and aromatic functionalities suggested by the other analytical methods.

Experimental Protocol: Functional Group Identification

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:[10][13][14]

    • 3400-3200 cm⁻¹: N-H stretching vibrations. Expect two bands for the primary amine (-NH₂) and one for the secondary amine (-NH-).

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

    • 1580-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrazine aromatic ring.

Complementary Information Logic

The strength of this multi-technique approach lies in how the data from each analysis validates the others, building a comprehensive and trustworthy profile of the compound.

Logic_Diagram Figure 2. Logic of Complementary Techniques Compound 2-Amino-3- (methylamino)pyrazine HPLC HPLC Compound->HPLC MS Mass Spec Compound->MS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR Purity Purity >97% Retention Time HPLC->Purity Provides MW Molecular Weight [M+H]⁺ = 125.08 MS->MW Provides Structure Definitive Structure Connectivity NMR->Structure Provides Func_Groups Functional Groups (N-H, Aromatic) FTIR->Func_Groups Provides Structure->MW Corroborates Structure->Func_Groups Corroborates

Caption: Figure 2. Logic of Complementary Techniques.

Conclusion

The characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By integrating HPLC for purity assessment, LC-MS for molecular weight confirmation, NMR for unambiguous structural elucidation, and FTIR for functional group identification, researchers and drug development professionals can establish a complete and reliable analytical profile of the molecule. This rigorous, self-validating system ensures the quality of the material, supporting its intended use in research and pharmaceutical synthesis.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
  • ResearchGate. (n.d.). FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit.
  • ResearchGate. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c.
  • American Chemical Society. (1952). Analysis of Pyrazine.
  • Journal of Environmental Nanotechnology. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
  • Stevens Institute of Technology. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PubChem. (n.d.). 2-Amino-3-methylpyridine.
  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • NIH. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. (n.d.).
  • ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives.
  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • mediaTUM. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
  • PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • PubChem. (n.d.). 2-Methoxy-3-methylpyrazine.
  • Bendola Publishing. (n.d.). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone.
  • OSTI.GOV. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry Svec for Atomic Research and Department of Chemistry I.
  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms.
  • Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazines in Drug Discovery

Substituted pyrazines are a class of heterocyclic compounds that hold a significant place in medicinal chemistry and drug development. The pyrazine ring system, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active molecules. These compounds exhibit a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The specific substitution pattern on the pyrazine core is critical in defining the molecule's interaction with biological targets and its overall pharmacokinetic profile.

2-Amino-3-(methylamino)pyrazine, in particular, presents an interesting scaffold with two distinct amino functionalities. The presence and relative positions of the primary amine and the secondary methylamine groups offer multiple points for hydrogen bonding and potential sites for further chemical modification, making it a valuable building block in the synthesis of more complex drug candidates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This application note provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, offering researchers a comprehensive protocol for its unambiguous characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.

Rationale for Experimental Choices

The selection of specific NMR experiments is driven by the need to unambiguously assign each proton and carbon signal in the molecule.

  • ¹H NMR: This is the foundational experiment to identify the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope, this experiment is significantly less sensitive than ¹H NMR.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular skeleton.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹H NMR data is based on published information, while the ¹³C NMR chemical shifts are predicted based on the analysis of structurally related pyrazine and aminopyridine derivatives.[1][2]

Table 1: Experimental and Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentExperimental Chemical Shift (δ, ppm)[3]MultiplicityCoupling Constant (J, Hz)[3]
H-57.23Doublet3.1
H-67.09Doublet3.1
-NH₂5.84Singlet-
-NH(CH₃)6.13Quartet4.7
-CH₃2.81Doublet4.7

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3145 - 150
C-5125 - 130
C-6120 - 125
-CH₃25 - 30
Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring a comprehensive set of NMR spectra.

I. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interfering signals from impurities.[1] Purification can be achieved by flash column chromatography.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for many heterocyclic amines due to its excellent dissolving power and its ability to slow down the exchange of N-H protons, allowing for their observation.[4]

  • Sample Concentration: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

II. NMR Instrument Setup and Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • Use standard, pre-optimized pulse programs available in the spectrometer's software.

    • Adjust the spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and data quality. For HSQC and HMBC, a long-range coupling constant (e.g., 8 Hz) should be set for the HMBC experiment.

III. Data Processing and Interpretation

  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all relevant peaks in both 1D and 2D spectra.

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts, multiplicities, and integrals to identify the different types of protons. The two aromatic protons (H-5 and H-6) are expected to be doublets due to coupling to each other. The -NH₂ protons will likely appear as a broad singlet, while the -NH proton of the methylamino group should be a quartet due to coupling with the methyl protons, which in turn will be a doublet.

    • ¹³C NMR: Identify the number of carbon signals. The aromatic carbons will be in the downfield region, while the methyl carbon will be upfield.

    • HSQC: Correlate each proton signal with its directly attached carbon. This will definitively link the aromatic protons to their corresponding carbons and the methyl protons to the methyl carbon.

    • COSY: Confirm the coupling between H-5 and H-6. Also, confirm the coupling between the -NH proton and the -CH₃ protons.

    • HMBC: This is key for assigning the quaternary carbons and confirming the overall structure. Look for long-range correlations:

      • H-5 should show correlations to C-3 and C-6.

      • H-6 should show correlations to C-2 and C-5.

      • The -CH₃ protons should show correlations to C-3.

      • The -NH proton should show a correlation to C-3.

      • The -NH₂ protons might show a correlation to C-2.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis P1 Weigh Pure Compound P2 Dissolve in DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 1H NMR P3->A1 A2 13C NMR P3->A2 A3 COSY P3->A3 A4 HSQC P3->A4 A5 HMBC P3->A5 D1 FT, Phasing, Referencing A1->D1 A2->D1 A3->D1 A4->D1 A5->D1 D2 1D Spectral Interpretation D1->D2 D3 2D Correlation Analysis D2->D3 D4 Full Structure Assignment D3->D4 Conclusion Conclusion D4->Conclusion

Caption: Workflow for NMR Analysis of this compound.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Rationale for Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the ion of interest (the precursor ion, e.g., [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable information about the molecule's structure.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺ (C₅H₉N₄⁺)125.0822

Predicted Fragmentation Pattern (MS/MS of [M+H]⁺ at m/z 125.0822):

The fragmentation of protonated this compound is expected to involve the loss of small neutral molecules. Common fragmentation pathways for related amino-heterocyclic compounds include the loss of ammonia (NH₃), methylamine (CH₃NH₂), and hydrocyanic acid (HCN).

  • Loss of NH₃ (m/z 108.0560): Cleavage of the C-N bond of the primary amino group.

  • Loss of CH₃NH₂ (m/z 94.0505): Cleavage of the C-N bond of the methylamino group.

  • Loss of HCN from the pyrazine ring: This is a common fragmentation pathway for pyrazine derivatives and can lead to various smaller fragments.

Experimental Protocol for MS Analysis

I. Sample Preparation

  • Solvent Selection: Use a solvent system that is compatible with ESI-MS, such as a mixture of methanol or acetonitrile with water. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation.

  • Sample Concentration: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in the chosen solvent.

II. Mass Spectrometry Instrument Setup and Acquisition

The following parameters are for a typical ESI-QTOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Full Scan MS (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • MS/MS (MS2):

    • Select the [M+H]⁺ ion (m/z 125.08) as the precursor ion.

    • Apply a suitable collision energy to induce fragmentation. The optimal collision energy should be determined experimentally to achieve a rich fragmentation spectrum.

III. Data Analysis

  • Molecular Ion Identification: Identify the [M+H]⁺ ion in the full scan spectrum and use its accurate mass to confirm the elemental composition.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify the major fragment ions. Propose fragmentation pathways that are consistent with the observed product ions.

Visualization of MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-HRMS) cluster_proc_ms Data Analysis MSP1 Dissolve in ACN/H2O MSP2 Add 0.1% Formic Acid MSP1->MSP2 MSA1 Full Scan MS (MS1) MSP2->MSA1 MSA2 MS/MS of [M+H]+ MSA1->MSA2 MSD1 Determine Accurate Mass MSA1->MSD1 MSD3 Analyze Fragmentation MSA2->MSD3 MSD2 Confirm Elemental Comp. MSD1->MSD2 Conclusion_MS Conclusion_MS MSD2->Conclusion_MS Structure Confirmation MSD4 Propose Structure MSD3->MSD4 MSD4->Conclusion_MS

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Conclusion

The combined application of advanced NMR and mass spectrometry techniques provides a powerful and robust methodology for the comprehensive structural characterization of this compound. The protocols and data presented in this application note serve as a detailed guide for researchers in the field of drug discovery and development, enabling the confident identification and analysis of this important heterocyclic building block. The logical application of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, while high-resolution mass spectrometry confirms the elemental composition and provides valuable structural insights through fragmentation analysis.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).
  • National Center for Biotechnology Information. (2013, October 24). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry.
  • RSC Publishing. (2017, December 7). Synthesis of substituted pyrazines from N-allyl malonamides.
  • SpringerLink. (2018). Basic 1H- and 13C-NMR Spectroscopy.
  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

Sources

Application Notes and Protocols for the Purification of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 2-Amino-3-(methylamino)pyrazine, a key intermediate in pharmaceutical and materials science research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible outcomes. This guide covers purification strategies ranging from routine work-up to high-purity isolation, including liquid-liquid extraction, flash column chromatography, and recrystallization. Each protocol is presented as a self-validating system, complete with insights into experimental choices and expected outcomes.

Introduction: The Significance of Purity for this compound

This compound (CAS No: 84996-40-7) is a substituted pyrazine derivative of significant interest in medicinal chemistry and materials science. The pyrazine ring system is a common scaffold in many biologically active compounds, and functional groups such as amino and methylamino moieties can play a crucial role in their pharmacological activity. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications.

This guide provides a systematic approach to the purification of this compound, addressing common impurities encountered during its synthesis. The choice of purification method will depend on the initial purity of the crude material and the desired final purity for the intended application.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Appearance Light-yellow to yellow liquid or solid
Storage 2-8°C, inert atmosphere, keep in dark place[2]

Handling Precautions: this compound is classified with H-statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Purification Workflow Overview

The purification of this compound typically follows a multi-step process, starting from the crude reaction mixture. The general workflow is designed to first remove bulk impurities and then refine the product to the desired purity level.

Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Initial Work-up Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing High-Purity Product High-Purity Product Recrystallization->High-Purity Product

Caption: General purification workflow for this compound.

Protocol 1: Liquid-Liquid Extraction for Initial Work-up

Principle: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, this step is crucial for removing inorganic salts and other water-soluble byproducts from the crude reaction mixture.

Protocol:

  • Quenching the Reaction: After the synthesis is complete, cool the reaction mixture to room temperature.

  • Aqueous Dilution: Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be sufficient to dissolve all inorganic salts.

  • Organic Extraction: Add an appropriate organic solvent, such as ethyl acetate, to the separatory funnel. Ethyl acetate is a common choice due to its moderate polarity and ease of removal.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the desired product will typically be the upper layer.

  • Collection: Drain the lower aqueous layer and collect the organic layer.

  • Repeated Extraction: To maximize recovery, extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all organic extracts and wash with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography for Primary Purification

Principle: Flash column chromatography is a rapid form of preparative column chromatography that utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent) to separate components of a mixture based on their differential adsorption to the stationary phase. This technique is highly effective for separating the target compound from closely related impurities.

Eluent System Selection: The choice of eluent is critical for achieving good separation. Based on documented procedures for similar pyrazine derivatives, a mixture of a chlorinated solvent and an alcohol is effective.[3][4]

Eluent SystemRatio (v/v)Notes
Chloroform : Methanol100 : 3Effective for similar aminopyrazine derivatives.[3]
Chloroform : Methanol95 : 5 (gradient)A gradient of 0-5% methanol in chloroform can be used for finer separation.[4]

Protocol:

  • Column Packing: Prepare a glass column of appropriate size and pack it with silica gel (60 Å, 230-400 mesh) as a slurry in the initial eluent (e.g., pure chloroform or a low-polarity mixture).

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.

  • Elution: Begin the elution process by passing the mobile phase through the column. Apply positive pressure (using a pump or inert gas) to accelerate the flow rate.

  • Fraction Collection: Collect the eluate in fractions of a consistent volume.

  • Monitoring: Monitor the separation using thin-layer chromatography (TLC). Spot aliquots of the collected fractions on a TLC plate and develop it in the same eluent system. Visualize the spots under UV light or by staining (e.g., with ninhydrin for amino groups).[5]

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Pack Column Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Pool Pure Fractions Pool Pure Fractions Monitor by TLC->Pool Pure Fractions Concentrate Concentrate Pool Pure Fractions->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: Workflow for flash column chromatography.

Protocol 3: Recrystallization for Final Polishing

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the compound of interest will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazine derivatives, various solvents have been successfully employed.

Solvent SystemNotes
CyclohexaneA non-polar solvent that can be effective for compounds with moderate polarity.[6]
Hot WaterA polar solvent, suitable for polar compounds.[6]
Methanol/Ethyl AcetateA mixed solvent system that can be fine-tuned for optimal solubility characteristics.[7]

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents at room temperature and with gentle heating.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. The protocols detailed in this guide provide a robust framework for achieving high levels of purity. The choice of method, or combination of methods, should be tailored to the specific impurities present in the crude material and the final purity requirements. By understanding the principles behind each technique, researchers can effectively troubleshoot and optimize their purification processes.

References

  • PrepChem. Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • Google Patents. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • National Analytical Corporation. 2-amino-3-(ethylamino) Pyrazine - Cas No: 912773-15-0.
  • National Institutes of Health. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC.
  • Iraqi Journal of Science. Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities.
  • CP Lab Safety. This compound, min 97%, 250 mg.
  • ElectronicsAndBooks. Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1.
  • Google Patents. US2396067A - Preparation of 2-aminopyrazine.
  • Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing).
  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives.
  • BioTopics. Chromatography of amino acids.
  • PubMed. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine.
  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids.
  • Hindawi. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications.
  • Irvine Valley College. Experiment #11 – Chromatographic Separation of Amino Acids.
  • PubChem. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347.
  • Royal Society of Chemistry. Methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate: synthesis, crystal structure and use in pteridin-4(3H)ones synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • National Institutes of Health. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

Sources

Scalable synthesis of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Amino-3-(methylamino)pyrazine

Abstract

This document provides a comprehensive guide for the scalable synthesis of this compound (CAS 84996-40-7), a key building block in pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering field-proven insights into process optimization, analytical validation, and safety management. We present a robust and scalable protocol centered on the nucleophilic aromatic substitution (SNAr) of 2-amino-3-chloropyrazine with methylamine. This application note is intended for researchers, chemists, and process development professionals seeking to implement a reliable and efficient synthesis at the laboratory and pilot scales.

Introduction and Strategic Importance

Substituted pyrazines are a class of N-heterocyclic compounds of significant interest due to their prevalence in bioactive molecules, including antiviral agents and kinase inhibitors.[1][2] this compound, with its specific substitution pattern, serves as a versatile intermediate for the construction of more complex molecular architectures. The development of a scalable, cost-effective, and reproducible synthesis is therefore critical for enabling its broader application in drug discovery and development programs.

While classical pyrazine syntheses, such as the Staedel–Rugheimer or Gutknecht methods, are historically significant, they often involve harsh conditions or multi-step procedures that are not amenable to large-scale production, especially for unsymmetrically substituted derivatives.[3][4] A more modern and industrially viable strategy involves the functionalization of a pre-formed pyrazine core, typically via nucleophilic aromatic substitution (SNAr) on an activated halopyrazine.[5][6] This approach offers superior control over regioselectivity and generally proceeds under more manageable conditions, forming the basis of the protocol detailed herein.

Overview of Synthetic Strategy: The SNAr Approach

The recommended strategy for preparing this compound on a scalable basis is the direct amination of 2-amino-3-chloropyrazine with methylamine.

Reaction Scheme: (Self-generated image, not from a search result) 2-amino-3-chloropyrazine reacts with methylamine via a nucleophilic aromatic substitution mechanism to yield the desired product, this compound, and a hydrochloride salt byproduct.

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when an electron-withdrawing halogen atom is present. The amino group already present on the ring at the 2-position further influences the electronic landscape but does not impede the substitution at the adjacent C-3 position. This method is highly effective and avoids the potential mixture of products that could arise from the sequential amination of 2,3-dichloropyrazine.

Detailed Synthesis Protocol

This protocol is designed for a 1.0 molar scale and can be adapted for larger or smaller quantities.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Amount (Scale)Molar Eq.Notes
2-Amino-3-chloropyrazine6863-74-7129.56 g/mol 129.6 g1.0Starting material. Purity ≥98%.
Methylamine (40% in H₂O)74-89-531.06 g/mol 233 g (582.5 mL)3.0Reagent and base. Corrosive.
Ethanol (200 proof)64-17-546.07 g/mol 1.3 L10 volReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~2.5 L-Extraction solvent.
Brine (Saturated NaCl)7647-14-5-~1.0 L-For aqueous washes.
Sodium Sulfate (Anhydrous)7757-82-6-As needed-Drying agent.

Equipment:

  • 5 L three-neck round-bottom flask (or appropriate reaction vessel)

  • Mechanical stirrer

  • Reflux condenser with a gas outlet to a scrubber (for excess methylamine)

  • Heating mantle with temperature controller and thermocouple

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A Charge Reactor: 1. 2-Amino-3-chloropyrazine 2. Ethanol B Add Methylamine Solution (40% aq.) A->B Stirring C Heat to 80-85 °C (Reflux) B->C Controlled heating D Monitor by TLC/HPLC (Target: <1% SM) C->D Hold at temp E Cool to RT Concentrate in vacuo D->E Reaction Complete F Partition between EtOAc and Water E->F G Wash Organic Layer with Brine F->G H Dry (Na₂SO₄), Filter, and Concentrate G->H I Purify by Crystallization (e.g., from EtOAc/Heptane) H->I J Dry Product Under Vacuum I->J K QC Analysis: NMR, MS, HPLC J->K Final Product

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Procedure
  • Reactor Charging: Charge the 5 L reaction vessel with 2-amino-3-chloropyrazine (129.6 g, 1.0 mol) and ethanol (1.3 L). Begin mechanical stirring to form a slurry.

  • Reagent Addition: Carefully add the 40% aqueous methylamine solution (582.5 mL, 3.0 mol) to the reactor at room temperature. The use of a threefold excess of methylamine ensures it acts as both the nucleophile and the base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Reaction: Fit the flask with a reflux condenser connected to a scrubber containing dilute acetic acid to neutralize any volatile methylamine. Heat the reaction mixture to a gentle reflux (approx. 80-85 °C).

  • Monitoring: Maintain the reflux for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 1:1 Hexane:EtOAc) or HPLC until the starting material is consumed (<1% remaining).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol and excess methylamine/water under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (1.5 L) and water (1.0 L). Stir vigorously and transfer to a separatory funnel. Separate the layers. The product will preferentially partition into the organic phase. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic extracts and wash with brine (1.0 L) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product as a light-yellow to yellow solid or oil.[7]

  • Purification: For high purity, the crude product can be recrystallized. A common solvent system is ethyl acetate/heptane. Dissolve the crude material in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the solid and wash with cold heptane.

  • Final Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Process Optimization for Scale-Up

For successful scaling, several parameters must be carefully controlled.

ParameterRecommendationRationale / Impact on Scalability
Temperature 80-90 °CEnsures a sufficient reaction rate. Lower temperatures will be too slow, while significantly higher temperatures in a sealed system could lead to excessive pressure buildup and are unnecessary. Consistent temperature control is key for reproducibility.
Solvent Ethanol, n-Propanol, or DMSOEthanol is a good, cost-effective choice. For less soluble substrates or faster reaction times, a higher boiling polar aprotic solvent like DMSO could be evaluated, but this complicates the aqueous workup.[8]
Methylamine Stoichiometry 2.5-3.5 equivalentsA sufficient excess is needed to drive the reaction and act as a base. Using a large excess can make removal and waste treatment more challenging on a large scale. Optimization can reduce cost and waste.
Work-up Direct CrystallizationFor large-scale operations, developing a process where the product crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent (like water) can eliminate the need for lengthy extractions, saving time and solvent.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step of the protocol.

Analytical Workflow

G cluster_qc Quality Control Workflow Sample Final Product Sample NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI+) Sample->MS HPLC Purity Analysis (HPLC) Sample->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assay (>98%) HPLC->Purity Release Batch Release Identity->Release Purity->Release

Caption: Quality control workflow for this compound.

Expected Analytical Data
  • Appearance: Light-yellow to yellow liquid or solid.[7]

  • ¹H Nuclear Magnetic Resonance (NMR): (400 MHz, DMSO-d₆) The spectrum should be consistent with the structure. Based on literature data, key shifts are expected around: δ 7.23 (d, 1H), 7.09 (d, 1H), 6.13 (q, 1H, NH-Me), 5.84 (s, 2H, NH₂), 2.81 (d, 3H, Me).[9]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode should show the protonated molecular ion [M+H]⁺.

    • Calculated: C₅H₈N₄, 124.08

    • Expected [M+H]⁺: m/z = 125.1[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥ 98%.

Safety and Handling Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Amino-3-chloropyrazine: May be harmful if swallowed or inhaled. Causes skin and eye irritation. Avoid creating dust.[10][11]

  • Methylamine (40% in water): Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • This compound (Product): Harmful if swallowed (H302). May cause an allergic skin reaction (H317). Causes serious eye irritation (H319).[7]

  • Ethanol / Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

References

  • PubMed Central. (2024).
  • National Institutes of Health (NIH).
  • Wikipedia. Pyrazine.
  • Slideshare. Synthesis and reactions of Pyrazine.
  • Benchchem.
  • MDPI. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • ProQuest.
  • Sigma-Aldrich.
  • ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
  • Fisher Scientific.
  • PubMed.
  • Organic Chemistry Portal. Synthesis of pyrazines.
  • Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Sigma-Aldrich. This compound | 84996-40-7.
  • Wiley Online Library. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Echemi.
  • Echemi. This compound Formula.
  • ChemicalBook.
  • Benchchem.
  • ResearchGate.
  • CP Lab Safety. This compound, min 97%, 250 mg.
  • Fisher Scientific.
  • Google Patents.
  • National Institutes of Health (NIH).

Sources

Application Notes and Protocols: The Use of 2-Amino-3-(methylamino)pyrazine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Amino-3-(methylamino)pyrazine is a versatile heterocyclic building block with significant potential in materials science. Its unique electronic structure, characterized by the electron-deficient pyrazine core and the electron-donating amino and methylamino substituents, makes it an attractive candidate for the development of a wide range of functional materials. The presence of multiple nitrogen atoms provides excellent coordination sites for the formation of metal complexes and metal-organic frameworks (MOFs), while the aromatic pyrazine ring can be integrated into conjugated systems for optoelectronic applications. Furthermore, the amino groups serve as reactive handles for further chemical modifications, allowing for the fine-tuning of material properties.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound for the creation of novel materials. The protocols are designed to be self-validating and are grounded in established chemical principles, with in-text citations to authoritative sources.

I. Application in Luminescent Materials: Synthesis of Donor-Acceptor-Donor (D-A-D) Fluorophores

The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in donor-acceptor type fluorescent molecules. By attaching electron-donating groups to the pyrazine core, it is possible to create compounds with strong intramolecular charge transfer (ICT) character, leading to tunable emission properties. These materials are of great interest for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][2]

Scientific Rationale:

The synthesis of a D-A-D fluorophore using this compound as the acceptor core is a prime example of its application in luminescent materials. The amino and methylamino groups can be functionalized with electron-donating aromatic moieties via cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is highly efficient for the formation of C-N bonds and is a cornerstone of modern organic synthesis.[1] The resulting D-A-D architecture allows for the tuning of the emission wavelength from blue to red by varying the strength of the donor groups.[2]

Experimental Protocol: Synthesis of a D-A-D Fluorophore via Buchwald-Hartwig Amination

Objective: To synthesize a novel D-A-D fluorophore with a this compound core.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, as the donor group)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (nitrogen or argon) supply

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 mmol), the aryl bromide (2.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation:

Table 1: Expected Photophysical Properties of a D-A-D Fluorophore based on this compound

PropertyExpected ValueRationale
Absorption Max (λ_abs)400-500 nmDependent on the donor strength and solvent polarity.[2]
Emission Max (λ_em)450-650 nmTunable by altering the donor group; red-shifted with stronger donors.[2]
Quantum Yield (Φ_F)0.1 - 0.8Influenced by the rigidity of the molecule and solvent.[1]
Stokes Shift50-150 nmTypical for D-A molecules with significant ICT character.
Visualization:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Purification start1 This compound reaction Anhydrous Toluene 110 °C, 24h Inert Atmosphere start1->reaction start2 Aryl Bromide (Donor) start2->reaction start3 Pd(OAc)₂ / XPhos start3->reaction start4 NaOtBu (Base) start4->reaction purification Column Chromatography reaction->purification product D-A-D Fluorophore purification->product

Caption: Workflow for the synthesis of a D-A-D fluorophore.

II. Application as a Functional Linker in Metal-Organic Frameworks (MOFs)

The multidentate nature of this compound makes it an excellent candidate for use as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). The pyrazine ring's nitrogen atoms can coordinate to metal centers, while the amino and methylamino groups can be oriented towards the pores of the framework, imparting specific functionalities such as selective gas adsorption or catalysis.[3][4]

Scientific Rationale:

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker.[3] By using this compound as a linker, it is possible to create a porous material with a high density of amine functional groups. These groups can enhance the affinity of the MOF for CO₂ and other acidic gases through Lewis acid-base interactions. The choice of metal ion and reaction conditions will determine the topology and porosity of the resulting framework.[4]

Experimental Protocol: Solvothermal Synthesis of a Diamino-Functionalized MOF

Objective: To synthesize a MOF using this compound as a functional linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve this compound (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to 120 °C for 48 hours.

  • Cooling and Crystal Collection: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration.

  • Washing and Activation: Wash the crystals with fresh DMF and then with methanol to remove any unreacted starting materials and solvent molecules from the pores. Activate the MOF by heating it under vacuum at 150 °C for 12 hours.

  • Characterization: Characterize the synthesized MOF using powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, and by gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.

Data Presentation:

Table 2: Expected Properties of a MOF with this compound Linkers

PropertyExpected ValueRationale
BET Surface Area500 - 1500 m²/gDependent on the framework topology.[3]
Pore Volume0.3 - 0.8 cm³/gInfluenced by the linker length and metal coordination.
CO₂ Adsorption CapacityHighDue to the presence of amine functional groups.[3]
Thermal Stability> 300 °CTypical for many zinc-based MOFs.
Visualization:

G cluster_components MOF Components cluster_synthesis Solvothermal Synthesis cluster_activation Activation linker This compound (Functional Linker) synthesis DMF Solvent 120 °C, 48h linker->synthesis metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) (Metal Node) metal->synthesis activation Solvent Exchange Vacuum Heating synthesis->activation mof Functionalized MOF activation->mof

Caption: Conceptual workflow for the synthesis of a functionalized MOF.

III. Application as a Monomer for Conjugated Polymers in Organic Electronics

The pyrazine ring can be incorporated into the backbone of conjugated polymers to create materials with interesting electronic and optical properties. These polymers can be used in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).[5]

Scientific Rationale:

This compound can serve as a monomer in polymerization reactions to form conjugated polymers. The electron-deficient pyrazine unit can act as an acceptor moiety in a donor-acceptor polymer architecture, which is a common design strategy for achieving low bandgap materials. The amino and methylamino groups can improve the solubility and processability of the polymer, as well as influence its electronic properties. Polymerization can be achieved through various methods, including Stille or Suzuki cross-coupling reactions if the monomer is appropriately functionalized with halide or organometallic groups.

Experimental Protocol: Synthesis of a Pyrazine-Containing Conjugated Polymer via Stille Coupling

Objective: To synthesize a conjugated polymer incorporating this compound units. (Note: This protocol assumes prior synthesis of a dibrominated derivative of the pyrazine).

Materials:

  • Dibrominated this compound monomer

  • Distannylated comonomer (e.g., a distannylated thiophene derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

  • Standard glassware for polymer synthesis

  • Inert atmosphere (argon) supply

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Preparation: Synthesize the dibrominated derivative of this compound through an appropriate bromination reaction.

  • Polymerization Setup: In a Schlenk flask, combine the dibrominated pyrazine monomer (1 mmol), the distannylated comonomer (1 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous chlorobenzene (10 mL) to the flask via syringe.

  • Polymerization: Stir the reaction mixture at 120 °C for 48 hours.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to remove low molecular weight oligomers and catalyst residues.

  • Characterization: Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Analyze its optical and electrochemical properties using UV-Vis spectroscopy and cyclic voltammetry.

Data Presentation:

Table 3: Expected Properties of a this compound-based Conjugated Polymer

PropertyExpected ValueRationale
Number Average Molecular Weight (M_n)10 - 50 kDaTypical for Stille polymerization.
Polydispersity Index (PDI)1.5 - 2.5Common for step-growth polymerization.
Optical Bandgap (E_g)1.5 - 2.5 eVTunable by the choice of comonomer.[5]
HOMO/LUMO Energy Levels-5.0 to -5.5 eV / -3.0 to -3.5 eVInfluenced by the donor-acceptor strength.
Visualization:

G cluster_monomers Monomers cluster_polymerization Stille Coupling Polymerization cluster_purification Purification monomer1 Dibrominated Pyrazine Derivative polymerization Pd₂(dba)₃ / P(o-tol)₃ Chlorobenzene, 120 °C, 48h monomer1->polymerization monomer2 Distannylated Comonomer monomer2->polymerization purification Precipitation in Methanol Soxhlet Extraction polymerization->purification polymer Conjugated Polymer purification->polymer

Caption: General workflow for the synthesis of a pyrazine-containing conjugated polymer.

IV. Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

V. Conclusion

This compound is a promising building block for the development of advanced materials with applications in organic electronics, sensing, and porous materials. The protocols provided in this document offer a starting point for researchers to explore the potential of this versatile compound. The ability to fine-tune the properties of the resulting materials through chemical modification opens up a wide range of possibilities for future research and development.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). RSC Publishing. [Link]
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). PMC - NIH. [Link]
  • Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. (2023). MDPI. [Link]
  • US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium.
  • Fluorescent “OFF–ON” Sensors for the Detection of Sn 2+ Ions Based on Amine-Functionalized Rhodamine 6G. (2022). MDPI. [Link]
  • Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles. [Link]
  • A Series of Polymorphs with Different Colors in Fluorescent 2,5-Diamino-3,6-dicyanopyrazine Dyes.
  • A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. SciSpace. [Link]
  • Linker Functionalized Metal-Organic Frameworks. AMiner. [Link]
  • Diamino-functionalized metal-organic framework for selective capture of gold ions. (2024). PubMed. [Link]
  • Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm (RSC Publishing). [Link]
  • Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. (2023). MDPI. [Link]
  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. (2025). YouTube. [Link]
  • A Dithienopyrazine-Based Wide Band Gap Polymer Donor for Efficient Organic Solar Cells. (2025).
  • Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. (2020). Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples. New Journal of Chemistry (RSC Publishing). [Link]
  • Pyridine Derivatives as Fluorescent Sensors for C
  • Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). PMC - NIH. [Link]

Sources

Application Note: A Strategic Guide to the Biological Activity Screening of 2-Amino-3-(methylamino)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminopyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically relevant molecules, particularly in oncology.[1][2] This guide provides a comprehensive, technically detailed framework for the biological activity screening of novel 2-amino-3-(methylamino)pyrazine analogs. Moving beyond rote protocols, this document elucidates the causal logic behind the construction of a screening cascade, from initial high-throughput biochemical assays to confirmatory cell-based models. We present field-proven protocols for kinase inhibition, cellular viability, and antimicrobial susceptibility, complete with insights into data interpretation, quality control, and troubleshooting. The objective is to equip researchers with a strategic, self-validating system to efficiently identify and characterize promising lead compounds.

Introduction: The 2-Aminopyrazine Scaffold and Rationale for Screening

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrazine ring being a particularly fruitful motif.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The this compound substructure, in particular, is a key pharmacophore found in several small molecule kinase inhibitors.[1] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing critical roles in cellular signaling pathways that govern growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major target class for therapeutic intervention.[6][8]

A screening campaign for novel analogs of this scaffold is therefore a rational starting point for identifying new therapeutic agents. The primary goal is to systematically evaluate a library of these compounds to:

  • Identify initial "hits" with significant biological activity against a chosen target.

  • Determine the potency and selectivity of these hits.

  • Confirm their activity in a more physiologically relevant cellular context.

  • Assess for potential off-target cytotoxicity.

This guide will primarily focus on a kinase inhibitor screening cascade, which represents a common and high-value application for this chemical class. An alternative screening path for antimicrobial activity will also be presented.

Part 1: Primary Screening Strategy - Identifying Initial Hits

The first step in any screening campaign is a robust, high-throughput assay to rapidly assess a large number of compounds. For kinase targets, a biochemical assay that directly measures the inhibition of enzymatic activity is ideal.

Causality Behind Experimental Choice: We select a biochemical assay over a cell-based one for primary screening due to its simplicity, lower cost, and reduced potential for confounding factors (e.g., cell permeability, off-target effects). The goal here is speed and sensitivity to identify any compound that interacts with the target kinase. The ADP-Glo™ Kinase Assay is an excellent choice because it is a universal platform applicable to virtually any kinase, measuring the production of ADP, a direct product of the kinase reaction.[8][9] Its luminescent readout provides high sensitivity and a broad dynamic range.[8]

Screening Workflow: From Compound Library to Confirmed Hits

The following diagram illustrates a typical screening cascade, a logical progression from a broad primary screen to more focused, biologically relevant secondary assays.

Screening_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Assays (Hit Confirmation & Potency) cluster_2 Cellular & Functional Assays Compound_Library Compound Library (10,000s of analogs) Primary_Assay Single-Point Biochemical Screen (e.g., 10 µM compound concentration) Target: Kinase X Compound_Library->Primary_Assay Data_Analysis_1 Data Analysis Calculate % Inhibition Primary_Assay->Data_Analysis_1 Hit_Identification Hit Identification (e.g., >50% Inhibition) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (Biochemical, 8-point curve) Hit_Identification->Dose_Response ~1-5% of Library IC50_Calc IC50 Determination Dose_Response->IC50_Calc Orthogonal_Assay Orthogonal Assay (e.g., Different technology) IC50_Calc->Orthogonal_Assay Hit_Confirmation Hit Confirmation & Prioritization Orthogonal_Assay->Hit_Confirmation Cellular_Target Cellular Target Engagement (e.g., Phospho-protein analysis) Hit_Confirmation->Cellular_Target Prioritized Hits Cell_Viability Cell Viability/Cytotoxicity Assay Cellular_Target->Cell_Viability Lead_Selection Lead Candidate Selection Cell_Viability->Lead_Selection

Caption: A typical kinase inhibitor screening cascade.

Protocol 1: High-Throughput In Vitro Kinase Inhibition Screen (ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the ADP concentration.[9][10] Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.

Materials:

  • This compound analogs library (dissolved in 100% DMSO)

  • Recombinant Kinase of interest (e.g., Aurora Kinase, FGFR)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate-reading luminometer

Protocol Steps:

  • Compound Plating:

    • Dispense 50 nL of each library compound (typically at a 10 mM stock concentration) into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • Include control wells:

      • Negative Control (0% Inhibition): 50 nL of DMSO only.

      • Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor for the target kinase.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2X ATP solution.

    • Start the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix and collect the contents.

    • Incubate the reaction at room temperature for 60 minutes.[10]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[11]

    • Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[11]

    • Incubate at room temperature for 30-60 minutes to develop the luminescent signal.[11]

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Trustworthiness Check: Calculate the Z'-factor for the assay plate to ensure data quality. A Z' > 0.5 is considered excellent for a high-throughput screen. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

  • Compounds demonstrating inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further study.

Part 2: Secondary Assays - Confirming Hits and Determining Potency

Hits from the primary screen require confirmation. This involves re-testing the compounds and determining their potency through dose-response analysis.

Causality Behind Experimental Choice: A single-point screen can produce false positives. A dose-response curve confirms that the inhibitory activity is real and dependent on the compound's concentration. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric for compound potency.

Protocol 2: IC50 Determination via Dose-Response Analysis

Principle: This protocol is a direct extension of Protocol 1. Instead of a single concentration, the hit compound is tested across a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution).

Protocol Steps:

  • Compound Plating: Create a serial dilution plate for each hit compound, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism).

    • The IC50 is the concentration of the inhibitor at which the response is reduced by half.

Data Presentation: Summarize the potency data in a clear, structured table.

Compound IDKinase TargetIC50 (µM)
Analog-001Kinase X0.15
Analog-002Kinase X2.5
Analog-003Kinase X> 50
Control-InhibitorKinase X0.02

Part 3: Cellular Activity Assessment

A compound that is potent in a biochemical assay may not be effective in a living cell. It must be able to cross the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect.[12]

Causality Behind Experimental Choice: A cell-based assay is critical to validate the biochemical hits.[13] We first want to confirm "on-target" activity by measuring the phosphorylation of a known downstream substrate of the target kinase. Second, we must assess the compound's general effect on cell health using a viability assay to distinguish between specific on-target effects and general cytotoxicity.[14]

Signaling Pathway Example: A Generic Kinase Cascade

Many kinase inhibitors target pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factors (Proliferation, Survival) Kinase3->Transcription Activates Inhibitor Pyrazine Analog (Your Compound) Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase (e.g., MEK) in a signaling pathway.

Protocol 3: Cellular Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.[17][18]

Materials:

  • Cancer cell line known to be dependent on the target kinase pathway.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., DMSO or SDS-HCl).[15][18]

  • Clear, flat-bottomed 96-well plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate spectrophotometer (ELISA reader).

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Add various concentrations of the pyrazine analogs to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for 48-72 hours.[18]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Incubation: Incubate the plate for 4 hours in the incubator.[15][17] This allows for the conversion of MTT to formazan crystals by live cells.

  • Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[16][18] Measure the absorbance at a wavelength between 550 and 600 nm.[17] A reference wavelength of >650 nm can be used to subtract background noise.[17]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the log of compound concentration and fitting to a sigmoidal dose-response curve.

Alternative Application: Antimicrobial Screening

Pyrazine derivatives have also shown significant antimicrobial activity.[3][19][20] If this is a therapeutic area of interest, a different screening cascade is required.

Protocol 4: Minimum Inhibitory Concentration (MIC) Test

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a standard and efficient way to determine MIC values for a panel of compounds against various bacterial or fungal strains.[21][23]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[24]

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum adjusted to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[22]

  • Spectrophotometer.

Protocol Steps:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each pyrazine analog in broth, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound.

  • Controls:

    • Growth Control: Well with broth and inoculum only (no compound).

    • Sterility Control: Well with broth only (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

  • MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density on a plate reader.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analog-00164>128
Analog-0041632
Ampicillin0.58

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT (Assay protocol). (2023). protocols.io.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • ADP-Glo Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols.
  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[21].pdf]([Link]21].pdf)
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.
  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. (2015). PGPM.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PMC.
  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). PubMed.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (n.d.). ResearchGate.
  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (n.d.). PubMed.
  • Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. (n.d.). ResearchGate.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (n.d.). MDPI.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (n.d.). ResearchGate.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.

Sources

Chemoenzymatic Synthesis of Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Integrating Biocatalysis in Pyrazine Synthesis

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, integral to the pharmaceutical, flavor, and fragrance industries.[1][2][3] Their applications range from potent pharmaceuticals like the anti-tuberculosis drug pyrazinamide to key flavor components in roasted and fermented foods.[3][4][5] Traditional chemical syntheses, such as the Staedel–Rugheimer and Gutknecht methods, have been foundational but often rely on harsh reaction conditions, hazardous reagents, and can generate significant waste.[6][7][8]

Chemoenzymatic synthesis emerges as a powerful alternative, merging the precision of biocatalysis with the versatility of organic chemistry.[9][10][11] This approach leverages the exquisite selectivity (chemo-, regio-, and stereoselectivity) of enzymes to perform transformations that are challenging for conventional chemistry, all under mild, environmentally benign conditions.[9][10][11][12] For drug development professionals, this translates to more efficient routes to complex chiral molecules, faster lead optimization, and scalable, sustainable production of active pharmaceutical ingredients (APIs).[9]

This guide provides an in-depth exploration of chemoenzymatic strategies for synthesizing pyrazine derivatives, focusing on the practical application of transaminases and lipases. We will detail field-proven protocols, explain the rationale behind experimental choices, and offer insights to empower researchers in this dynamic field.

Section 1: Transaminase-Mediated Synthesis of Substituted Pyrazines

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[13][14][15] This capability has been ingeniously applied to the synthesis of pyrazines through the biocatalytic generation of α-amino ketone intermediates, which then undergo spontaneous or directed dimerization.[13][16][17]

Mechanistic Rationale: The Dimerization Pathway

The core strategy involves the transaminase-catalyzed amination of an α-diketone substrate. The resulting α-amino ketone is a highly reactive intermediate. Under oxidative conditions, two molecules of this intermediate dimerize to form a dihydropyrazine, which subsequently aromatizes to the stable pyrazine ring. The elegance of this method lies in the enzyme's ability to generate the unstable α-amino ketone in situ, controlling its concentration and directing the subsequent chemical steps.[13][18]

G cluster_0 Biocatalytic Step cluster_1 Chemical Step diketone α-Diketone ata Amine Transaminase (ATA) + Amine Donor diketone->ata Substrate aminoketone α-Amino Ketone (Unstable Intermediate) dimerization Oxidative Dimerization (2x) aminoketone->dimerization ata->aminoketone Catalysis dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine Spontaneous pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Aromatization G cluster_0 Feed Solutions cluster_1 Continuous-Flow Reactor feed1 Feed 1: Pyrazine-2-carboxylate in tert-amyl alcohol pump Syringe Pumps feed1->pump feed2 Feed 2: Amine in tert-amyl alcohol feed2->pump reactor Packed-Bed Reactor (Immobilized Lipase) pump->reactor Controlled Flow Rate product Product Stream: Pyrazinamide Derivative reactor->product Catalytic Conversion

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazine Scaffolds and the Power of Suzuki-Miyaura Coupling

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous biologically active compounds and approved pharmaceuticals.[1] Their prevalence stems from their ability to act as bioisosteres for other aromatic systems, engage in crucial hydrogen bonding interactions, and modulate the physicochemical properties of drug candidates. The synthesis of functionalized pyrazines is, therefore, a critical endeavor in drug discovery and development.[1][2] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the construction of carbon-carbon bonds involving the pyrazine ring.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of substituted pyrazines. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide a troubleshooting guide to navigate the common challenges associated with these often electron-deficient substrates.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halopyrazine to a Pd(0) complex. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electronic properties of the pyrazine ring.[6] Electron-withdrawing substituents on the pyrazine ring can facilitate this step.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Pyrazine-Pd(II)(L)₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex Pyrazine-Pd(II)(L)₂-R' Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Coupled Product (Pyrazine-R') Transmetalation_Complex->Product Pyrazine-X Substituted Halopyrazine (Pyrazine-X) Pyrazine-X->Oxidative_Addition Boronic_Acid Organoboron Reagent (R'-B(OR)₂) Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The success of a Suzuki-Miyaura coupling with a substituted pyrazine is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Electron-deficient pyrazine substrates often require more active catalytic systems.[8]

General Protocol for the Suzuki-Miyaura Coupling of a Substituted Chloropyrazine

This protocol provides a starting point for the coupling of a substituted chloropyrazine with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Substituted Chloropyrazine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)[9]

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[6]

  • Ligand (e.g., SPhos, 2-4 mol%)[6]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[9]

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1)[9]

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the substituted chloropyrazine, arylboronic acid, palladium catalyst, ligand, and base.[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[6][11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[6][9]

  • Heating: Place the reaction vessel in a preheated oil bath or microwave reactor and stir the mixture vigorously at the desired temperature (typically 80-120 °C for conventional heating, or 120-150 °C for microwave irradiation).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrazine.[4][9]

Comparative Reactivity: Bromopyrazines vs. Chloropyrazines

The reactivity of halopyrazines in the Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[12] This is due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond, thus facilitating the oxidative addition step.[6] Consequently, 2-bromopyrazines can often undergo coupling under milder conditions compared to their chloro-analogs, which may require more sophisticated and electron-rich catalyst systems.[6]

HalopyrazineTypical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)
2-BromopyrazinePd(dppf)Cl₂K₂CO₃Toluene/Water80
2-ChloropyrazinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/Water110

This table provides a general comparison and optimal conditions may vary depending on the specific substrates.[6]

Troubleshooting Guide

Despite its versatility, the Suzuki-Miyaura coupling of substituted pyrazines can sometimes present challenges.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Check Reagent Quality - Boronic acid decomposition? - Catalyst activity? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inadequate degassing? - Incorrect solvent/base? Start->Check_Conditions Side_Reactions Identify Side Reactions - Homocoupling? - Protodeboronation? Start->Side_Reactions Optimize_Catalyst Optimize Catalyst System - Increase catalyst/ligand loading - Try different ligand (e.g., Buchwald ligands) Check_Reagents->Optimize_Catalyst Optimize_Base_Solvent Optimize Base and Solvent - Stronger base (e.g., Cs₂CO₃)? - Different solvent system? Check_Conditions->Optimize_Base_Solvent Success Improved Yield Optimize_Catalyst->Success Optimize_Base_Solvent->Success Address_Homocoupling Address Homocoupling - Ensure rigorous degassing - Use Pd(0) precatalyst Side_Reactions->Address_Homocoupling Address_Protodeboronation Address Protodeboronation - Use boronic esters (e.g., pinacol esters) - Anhydrous conditions? Side_Reactions->Address_Protodeboronation Address_Homocoupling->Success Address_Protodeboronation->Success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Common Issues and Potential Solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a precatalyst or activating the catalyst in situ can be beneficial. For challenging substrates like chloropyrazines, more electron-rich and bulky ligands such as SPhos or other Buchwald-type ligands are often necessary.[6]

    • Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas or by freeze-pump-thaw cycles.[13]

    • Poor Reagent Quality: Boronic acids can undergo decomposition (protodeboronation). Use fresh, high-quality boronic acids or consider converting them to more stable boronate esters (e.g., pinacol esters).[14][15]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen or Pd(II) species. Rigorous degassing and the use of a Pd(0) source can minimize this.[3]

    • Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant issue, especially with electron-rich or sterically hindered boronic acids. Using anhydrous solvents or a less protic base can sometimes mitigate this problem.[16]

  • Substrate-Specific Challenges:

    • Electron-Deficient Pyrazines: While oxidative addition is generally faster with electron-deficient systems, the overall catalytic cycle can be complex. The choice of a suitable electron-rich ligand is crucial to balance the rates of all steps in the cycle.[17]

    • Amino-Substituted Pyrazines: The amino group can potentially coordinate to the palladium center and inhibit catalysis. The selection of the appropriate ligand and reaction conditions is critical to overcome this.[9][11]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of substituted pyrazines, enabling the construction of diverse molecular architectures for drug discovery and materials science. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers working with these important heterocyclic building blocks.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
  • Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling | Request PDF - ResearchG
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
  • Pyrazine derivative as supramolecular host for immobilization of palladium nanoparticles for efficient Suzuki coupling - Public
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchG
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). [Link]
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • How can I solve my problem with Suzuki coupling?
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). [Link]
  • Synthesis of 4-aryl(hetaryl)
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (2018, November 18). [Link]
  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
  • Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies | Request PDF - ResearchG
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • ChemInform Abstract: Substituent Effect of Imino-O-arenesulfonates, a Coupling Partner in Suzuki-Miyaura Reaction for Substitution of the Pyrazine Ring: A Study for the Synthesis of Coelenterazine Analogues | Request PDF - ResearchG
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). [Link]
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013, April 9). [Link]
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II)
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). [Link]
  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. [Link]
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). [Link]
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). [Link]
  • A Suzuki Coupling Approach to Pyrazines Related to Coelenterazine | Semantic Scholar. (1996, June 1). [Link]
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | CoLab. (2012, April 5). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-(methylamino)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(methylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. Here, you will find scientifically grounded explanations for experimental choices, detailed protocols, and solutions to frequently asked questions.

Introduction to the Synthesis

The primary and most direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chlorine, from the 3-position of a pyrazine ring by methylamine. The pyrazine ring is inherently electron-deficient, which facilitates this type of reaction.[1] The presence of the amino group at the 2-position further influences the electronic properties of the ring and the reactivity of the C-Cl bond.

The general reaction scheme is as follows:

While the reaction appears straightforward, achieving high yield and purity requires careful optimization of several parameters. This guide will walk you through the critical aspects of this synthesis, from reaction setup to product purification and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Reaction Time and Temperature: The reaction of 2-amino-3-chloropyrazine with an amine can be slow. A protocol for a similar reaction with 2-methylbenzylamine uses reflux conditions in DMF for 24 hours.[2] For methylamine, which is more reactive, the conditions might be milder, but monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. A reported microwave-assisted synthesis was conducted at 120°C for 3 hours, suggesting that elevated temperatures are beneficial.[3]

    • Insufficient Methylamine: Ensure an adequate excess of methylamine is used to drive the reaction forward. Gaseous methylamine can be bubbled through the reaction mixture, or a solution of methylamine in a suitable solvent (e.g., THF, ethanol) can be used.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Dialkylation: While less likely for the already present amino group, it's a possibility to form a bis(methylamino) species if the reaction conditions are too harsh.

    • Decomposition: At excessively high temperatures, the pyrazine ring can be susceptible to degradation.

  • Product Loss During Work-up: The product is a relatively polar and basic compound, which can lead to losses during aqueous work-up and extraction.

    • Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Adjusting the pH of the aqueous layer to be basic before extraction can help ensure the product is in its free base form and more soluble in organic solvents.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?

A2: The presence of multiple spots indicates the formation of byproducts or unreacted starting material. Here are the likely culprits:

  • Unreacted 2-amino-3-chloropyrazine: This is a common impurity if the reaction has not gone to completion.

  • Hydrolysis Product: If there is water present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-amino-3-hydroxypyrazine.

  • Self-Coupling of Starting Material: Under certain conditions, particularly with palladium catalysis (which is not the primary route here but can be a contaminant), the starting amino-chloropyrazine could potentially undergo self-coupling reactions.[1]

  • Impure Starting Materials: The purity of the initial 2-amino-3-chloropyrazine is critical. Impurities in the starting material will be carried through the reaction.

To identify these impurities, it is recommended to run co-spots on your TLC plate with the starting material. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy are necessary.

Q3: The purification of the final product by column chromatography is proving difficult. What can I do?

A3: Purification of this compound can be challenging due to its polarity and basicity.

  • Choice of Stationary Phase: Standard silica gel is acidic and can strongly interact with the basic amino groups of your product, leading to tailing and poor separation. To mitigate this, you can:

    • Use Neutralized Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) to neutralize the acidic sites.

    • Use Alumina: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.

  • Eluent System: A gradient elution is often necessary. A common solvent system is a mixture of a non-polar solvent like chloroform or dichloromethane with a polar solvent like methanol.[3] A typical gradient might start from 100% chloroform and gradually increase the percentage of methanol. Adding a small amount of triethylamine to the eluent can also improve the peak shape.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: You can exploit the basicity of your product. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will yield the purified product.

Q4: My final product is a different color than expected (e.g., dark brown instead of yellow). What could be the cause?

A4: Discoloration is often an indication of impurities formed through degradation or side reactions.

  • Air Oxidation: Some amino-substituted heterocyclic compounds can be sensitive to air oxidation, leading to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

  • High Temperatures: As mentioned, excessive heat can lead to decomposition and the formation of colored, often polymeric, materials.

  • Impurities in Solvents or Reagents: Ensure all solvents and reagents are of high purity and dry.

If your product is discolored, it is a strong indication that further purification is required. Activated carbon (charcoal) treatment of a solution of the crude product can sometimes be effective in removing colored impurities before a final purification step like crystallization or chromatography.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a reported synthesis and offers a rapid method.[3]

Materials:

  • 2-amino-3-chloropyrazine

  • Aqueous methylamine solution (e.g., 40% in water or 12 M)[3]

  • Copper(II) sulfate (CuSO4) (optional, can act as a catalyst)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a microwave reactor vial, combine 2-amino-3-chloropyrazine (1 equivalent), an excess of aqueous methylamine solution (e.g., 10-20 equivalents), and a catalytic amount of CuSO4 (e.g., 0.1 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C and hold for 3 hours with stirring.

  • After cooling to room temperature, carefully open the vial.

  • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

  • Proceed with work-up and purification as described in the "Work-up and Purification" section below.

Protocol 2: Conventional Thermal Synthesis

This protocol is based on general procedures for similar SNAr reactions.[2]

Materials:

  • 2-amino-3-chloropyrazine

  • Methylamine solution (e.g., in THF or ethanol) or methylamine gas

  • A suitable base (e.g., K2CO3, Et3N)

  • A high-boiling point solvent (e.g., DMF, NMP, or DMSO)

  • Round-bottom flask with a reflux condenser and a gas inlet (if using gaseous methylamine)

  • Magnetic stir bar and heating mantle

Procedure:

  • To a round-bottom flask, add 2-amino-3-chloropyrazine (1 equivalent), the chosen solvent, and the base (e.g., 2-3 equivalents).

  • If using a methylamine solution, add an excess (e.g., 5-10 equivalents) to the flask. If using gaseous methylamine, bubble it through the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120°C or reflux) and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with work-up and purification.

Work-up and Purification

  • If the reaction was performed in a high-boiling point solvent like DMF, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel or alumina, eluting with a gradient of methanol in chloroform/dichloromethane, potentially with 1% triethylamine) or crystallization.

Data Presentation

ParameterMicrowave-Assisted Protocol[3]Conventional Thermal Protocol (Example)
Starting Material 2-amino-3-chloropyrazine2-amino-3-chloropyrazine
Reagent Aqueous Methylamine (12 M)Methylamine solution in THF
Solvent Water (from aqueous methylamine)DMF
Base - (Methylamine acts as base)K2CO3
Temperature 120°CReflux
Time 3 hours24 hours (monitor by TLC)
Purification Flash column chromatographyColumn chromatography/Crystallization

Visualization of the Workflow

Experimental Workflow Diagram

experimental_workflow reagents Reagents: 2-amino-3-chloropyrazine Methylamine Base (optional) Solvent reaction_setup Reaction Setup (Microwave or Conventional) reagents->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Crystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis product Final Product: This compound analysis->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present side_reactions Suspect Side Reactions check_completion->side_reactions New Spots on TLC workup_loss Suspect Work-up Loss check_completion->workup_loss Low Mass Balance increase_time_temp Increase Time/Temp incomplete->increase_time_temp excess_reagent Increase Methylamine Excess incomplete->excess_reagent optimize_conditions Optimize Conditions (Lower Temp, Inert Atm.) side_reactions->optimize_conditions check_sm_purity Check Starting Material Purity side_reactions->check_sm_purity optimize_extraction Optimize Extraction (pH adjustment, more extractions) workup_loss->optimize_extraction optimize_purification Optimize Purification (Neutralized silica, Alumina) workup_loss->optimize_purification

Caption: A logic diagram for troubleshooting common issues in the synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • Pujol, M. D., et al. (2014). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts, 10(11), 1185.
  • Roberts, J. S., & Price, C. C. (1947). The Reaction of 2-Chloro-3-aminopyrazine with Amines. Journal of the American Chemical Society, 69(10), 2533–2535.

Sources

Technical Support Center: 2-Amino-3-(methylamino)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-Amino-3-(methylamino)pyrazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile diamine scaffold. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic routes effectively.

Introduction: The Reactivity Landscape of a Diaminopyrazine

This compound is a unique building block featuring two distinct nucleophilic centers: a primary amine at the C2 position and a secondary methylamine at the C3 position. This structural feature is both an asset and a challenge. While it allows for diverse functionalization, it also opens the door to issues with regioselectivity, over-reaction, and unexpected side products. The electron-deficient nature of the pyrazine ring further influences the reactivity of these amino groups.[1][2] This guide addresses the most frequently encountered problems in a practical, question-and-answer format.

FAQ 1: Regioselectivity & Isomeric Impurities

Question: I performed an acylation reaction on this compound and my mass spectrometry results show two product peaks with the identical mass, but they have different retention times on LC. What is happening?

Answer: You are likely observing the formation of two regioisomers: the desired product and a side product resulting from the acylation of the unintended nitrogen atom. The primary C2-amino group and the secondary C3-methylamino group have different steric and electronic properties, but their reactivity can be competitive under certain conditions.

Underlying Chemistry:

  • Steric Hindrance: The C3-methylamino group is sterically more hindered than the C2-primary amino group due to the presence of the methyl group. Reactions with bulky electrophiles (e.g., acyl chlorides with large R-groups) will preferentially occur at the less hindered C2-amino position.

  • Electronic Effects: The primary amine is generally considered more nucleophilic than the secondary amine in this heterocyclic system. The electron-withdrawing pyrazine ring deactivates both amino groups, but the precise electronic environment dictates their relative reactivity.[2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence which nitrogen is more reactive. A strong, bulky base might preferentially deprotonate the less hindered primary amine, whereas different solvent polarities can alter the nucleophilicity of each site.

Troubleshooting Protocol: Enhancing Regioselectivity
  • Lower the Temperature: Running the reaction at 0 °C or -20 °C can often enhance selectivity by favoring the kinetically controlled product, which is typically the one formed at the more nucleophilic C2-amino group.

  • Control Reagent Addition: Use a syringe pump for slow, dropwise addition of the electrophile (e.g., acyl chloride, sulfonyl chloride). This keeps the concentration of the electrophile low, minimizing competitive reactions.[4]

  • Choose the Right Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to interfere with the reaction and can influence the deprotonation equilibrium.[4]

  • Solvent Selection: Aprotic solvents like THF or Dichloromethane (DCM) are standard. Experiment with solvent polarity; sometimes a less polar solvent can accentuate the inherent reactivity differences between the two amino groups.

Table 1: Influence of Reaction Parameters on Acylation Regioselectivity
ParameterCondition Favoring C2-Amine (Primary)Condition Favoring C3-Amine (Secondary)Rationale
Temperature Low (e.g., -20 °C to 0 °C)High (e.g., Room Temp to Reflux)Favors kinetic product over thermodynamic.
Electrophile Bulky (e.g., Piv-Cl)Small (e.g., Ac-Cl, MeI)Steric hindrance at C3 becomes prohibitive.
Base Hindered (e.g., DIPEA)Small, strong (e.g., NaH)Selective deprotonation can be achieved.
Solvent Aprotic, non-polar (e.g., Toluene)Aprotic, polar (e.g., DMF)Can alter nucleophilicity and solvation shells.
Diagram 1: Regioselectivity in Acylation

This diagram illustrates the competitive acylation reaction leading to two distinct regioisomeric products.

G cluster_start Reactants cluster_products Potential Products cluster_control Control Factors Start This compound + R-COCl ProductA Product A (C2-Acylation) Start->ProductA Path A (Less Hindered) ProductB Side Product B (C3-Acylation) Start->ProductB Path B (More Hindered) Temp Low Temperature Temp->ProductA Favors Base Bulky Base Base->ProductA Favors Solvent Aprotic Solvent Solvent->ProductA Favors

Caption: Competitive acylation pathways for this compound.

FAQ 2: Di-Substitution and Over-Reaction

Question: I am trying to perform a mono-alkylation, but I'm getting a significant amount of a di-alkylated side product. How can I prevent this?

Answer: Di-substitution is a common side reaction when working with diamines. It occurs when the initially formed mono-substituted product reacts further with the electrophile. The mono-substituted product can sometimes be even more reactive than the starting material, leading to poor yields of the desired compound.

Underlying Chemistry: After the first substitution, the electronic properties of the pyrazine ring and the remaining amino group are altered. If the first reaction occurs at the C2-amino group, the resulting amide or sulfonamide group can change the nucleophilicity of the C3-methylamino group, potentially making it susceptible to a second reaction.

Troubleshooting Protocol: Preventing Di-Substitution
  • Strict Stoichiometry Control: Use no more than 1.0 equivalent of your electrophile. It is often beneficial to use a slight excess of the starting diamine (e.g., 1.1 to 1.2 equivalents) to ensure the electrophile is fully consumed after the first reaction.

  • Reverse Addition: Add the diamine solution slowly to the solution of the electrophile. This strategy maintains an excess of the electrophile initially, but can sometimes prevent di-substitution by ensuring each diamine molecule reacts once before encountering another electrophile.

  • Use of Protecting Groups: For maximum control, a protecting group strategy is the most robust approach.

    • Selectively protect one amine (e.g., protect the more reactive C2-amino group with a Boc anhydride).

    • Perform the desired reaction on the unprotected C3-methylamino group.

    • Deprotect the C2-amino group to yield the pure, mono-substituted product.

FAQ 3: Dimerization Side Products

Question: In my metal-catalyzed cross-coupling reaction, I'm seeing a high molecular weight impurity that corresponds to a dimer of my starting material. What causes this and how can I stop it?

Answer: Dimerization is a frequent side reaction in coupling chemistries, particularly under oxidative conditions or with certain metal catalysts like copper.[5][6] It involves the coupling of two molecules of your aminopyrazine, leading to complex fused heterocyclic systems or simple N-N or C-N linked dimers.

Underlying Chemistry: Metal catalysts (like Cu or Pd) can promote the oxidative coupling of N-H or C-H bonds. For this compound, this could manifest as:

  • Azo-coupling: Oxidative N-N bond formation between two molecules.

  • C-N Coupling: The amino group of one molecule attacks an activated C-H bond on another molecule's pyrazine ring.

  • Self-condensation: Similar to mechanisms seen in pyrazine formation from amino acids, two molecules can condense, especially under thermal stress, to form larger, fused pyrazine structures.[7][8][9]

Troubleshooting Protocol: Suppressing Dimerization
  • Inert Atmosphere: Scrupulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote oxidative dimerization.

  • Ligand Choice: In palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over side reactions like dimerization.

  • Lower Catalyst Loading: Use the lowest effective catalyst loading. Excess catalyst can sometimes promote side reactions.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can inhibit radical-mediated dimerization pathways.

Diagram 2: Potential Dimerization Pathway

This diagram shows a simplified representation of a potential oxidative dimerization side reaction.

G cluster_reagents Conditions Mol1 Molecule 1 Dimer Dimer Side Product Mol1->Dimer Mol2 Molecule 2 Mol2->Dimer Catalyst Metal Catalyst (e.g., Cu, Pd) Catalyst->Dimer Promotes Oxidant Oxidant (e.g., O2, Air) Oxidant->Dimer Promotes

Caption: Formation of a dimer side product under oxidative/catalytic conditions.

FAQ 4: Hydrolysis-Related Impurities

Question: My final product is contaminated with a more polar impurity that I suspect is a carboxylic acid. My reaction involves forming an amide. What happened?

Answer: This is a classic case of hydrolysis. Either your acylating agent (e.g., acyl chloride) was hydrolyzed to the corresponding carboxylic acid before it could react, or your desired amide product was hydrolyzed back to the starting amine and the carboxylic acid during the workup or purification. Amide hydrolysis can be catalyzed by acid or base.[10]

Troubleshooting Protocol: Avoiding Hydrolysis
  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent moisture from hydrolyzing sensitive reagents like acyl or sulfonyl chlorides.[4]

  • Neutral Workup: During the aqueous workup, avoid unnecessarily harsh acidic or basic conditions. If an extraction is needed, use saturated sodium bicarbonate solution cautiously to neutralize acid, and brine to wash, keeping contact time to a minimum.

  • Purification Conditions: When using chromatography, avoid highly acidic or basic mobile phase additives if your product is labile. If using reverse-phase HPLC, buffering the mobile phase can be critical.

  • Storage: Store moisture-sensitive reagents in a desiccator and under an inert atmosphere.

References
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.MDPI.[Link]
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.PubMed.[Link]
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.PubMed.[Link]
  • What are the side-reactions in pyrazine synthesis?BIOSYNCE Blog.[Link]
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.Semantic Scholar.[Link]
  • Pyrazines.Science of Synthesis.[Link]
  • Synthesis and reactions of Pyrazine.Slideshare.[Link]
  • PYRAZINE CHEMISTRY CONCEPTS.YouTube.[Link]
  • Synthesis and reactions of Pyrazine.YouTube.[Link]
  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion.Journal of the Chemical Society, Dalton Transactions (RSC Publishing).[Link]
  • Hydrolysis Reactions.Chemistry LibreTexts.[Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(methylamino)pyrazine (CAS 84996-40-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and answer frequently asked questions based on established laboratory insights.

Core Synthesis Overview: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and reliable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 2-amino-3-halopyrazine with methylamine. The pyrazine ring is inherently electron-deficient, which facilitates the attack of a nucleophile (methylamine) and displacement of a leaving group (typically a halogen) at an adjacent position. The presence of the amino group at C2 further activates the C3 position for substitution.

The general reaction scheme is as follows:

This guide will focus on optimizing this specific pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis A 2-Amino-3-chloropyrazine P1 Combine Reactants under Inert Atmosphere A->P1 B Methylamine (solution) B->P1 C Base (e.g., K2CO3) C->P1 D Solvent (e.g., DMF) D->P1 P2 Heat to Reaction Temp. (e.g., Reflux or Microwave) P1->P2 P3 Monitor by TLC/LC-MS P2->P3 P4 Aqueous Workup (Quench, Extract) P3->P4 F1 Column Chromatography P4->F1 F2 Characterization (NMR, MS) F1->F2 Product Final Product: This compound F2->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

This is the most common issue and can stem from several factors. Let's break down the potential culprits in a logical sequence.

Low_Yield_Troubleshooting cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low Yield or No Reaction R1 Is the 2-amino-3-halopyrazine pure? Start->R1 R2 Is the methylamine solution fresh? (Titer may have dropped) Start->R2 R3 Is the solvent anhydrous? Start->R3 C1 Is the temperature high enough? (S_NAr requires energy) Start->C1 C2 Was the reaction time sufficient? Start->C2 C3 Is the base strong/soluble enough? Start->C3 C4 Is there an atmosphere leak? (O2 degradation) Start->C4

Caption: Decision tree for troubleshooting low reaction yield.

Answer:

  • Reagent Quality & Stoichiometry:

    • Starting Halopyrazine: Impurities in your 2-amino-3-chloropyrazine can inhibit the reaction. Verify its purity by NMR or melting point. Halogenated 2-aminopyrazines are key starting materials for many bioactive compounds[1].

    • Methylamine: Methylamine solutions, especially in organic solvents like THF, can degrade over time. Use a fresh bottle or titrate an older one to confirm its concentration. An excess of the amine is typically used to drive the reaction to completion.

    • Solvent: For SNAr reactions, polar aprotic solvents like DMF, NMP, or DMSO are preferred as they can solvate the cation of the base and do not interfere with the nucleophile. Ensure the solvent is anhydrous, as water can compete as a nucleophile, especially at high temperatures, leading to undesired hydroxypyrazine byproducts.

  • Reaction Conditions:

    • Temperature: The SNAr reaction on a pyrazine ring has a significant activation energy barrier. Insufficient temperature is a common reason for failure. Refluxing in DMF (b.p. 153 °C) for several hours is often required[2]. For faster reactions and potentially higher yields, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes[3].

    • Base Selection: A base is crucial to neutralize the HCl or HBr formed during the reaction. Without a base, the acid byproduct will protonate the methylamine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Potassium carbonate (K₂CO₃) is a common, cost-effective choice[2]. However, if solubility or reactivity is an issue, stronger organic bases like DBU or a milder base like cesium carbonate may offer better results.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under a nitrogen or argon atmosphere is good practice to prevent potential oxidative degradation of the electron-rich product at high temperatures.

Comparative Table of Reaction Conditions:

ParameterConventional HeatingMicrowave IrradiationRationale & Key Insights
Solvent DMF, NMP, DMSODMF, AcetonitrileHigh-boiling polar aprotic solvents are ideal. Acetonitrile is suitable for microwave due to its dielectric properties[1].
Temperature 120-160 °C (Reflux)120-150 °CMust be high enough to overcome the activation energy. Microwaves provide rapid, uniform heating[3].
Time 12-24 hours1-3 hoursSignificant time reduction with microwave synthesis is a major advantage.
Base K₂CO₃, Cs₂CO₃K₂CO₃, DIPEAThe base must be strong enough to scavenge the acid byproduct but not so strong as to cause decomposition.
Reference [2][3]

Question 2: I've formed the product, but my sample is contaminated with significant impurities. How can I identify and prevent them?

Answer:

Impurity formation is often related to side reactions involving the starting materials or the product itself.

  • Common Impurities and Their Prevention:

    • Di-substituted Pyrazine: If your starting material is 2,3-dichloropyrazine instead of 2-amino-3-chloropyrazine, you risk substitution at both positions, leading to 2,3-bis(methylamino)pyrazine.

      • Prevention: Control the stoichiometry carefully. Use only a slight excess of methylamine (e.g., 1.1-1.5 equivalents) and conduct the reaction at the lowest feasible temperature to favor mono-substitution.

    • Over-methylation: The amino groups on the pyrazine ring can potentially be methylated further, especially under harsh conditions or with certain methylating agents. However, with methylamine as the reactant, this is less common than with reagents like methyl iodide.

      • Prevention: Avoid overly harsh conditions (excessive temperature or time) and stick to the recommended stoichiometry.

    • Hydroxylated Byproduct (2-Amino-3-hydroxypyrazine): This arises if there is significant water in your reaction mixture.

      • Prevention: Use anhydrous solvents and ensure your methylamine solution is not overly aqueous. Dry your glassware thoroughly before starting.

    • Unreacted Starting Material: This is not an impurity in the traditional sense, but its presence complicates purification.

      • Prevention: Increase reaction time, temperature, or use microwave assistance to drive the reaction to completion[3]. Monitor the reaction by TLC or LC-MS until the starting material spot disappears.

  • Purification Strategy: The target compound, this compound, is a polar molecule.

    • Column Chromatography: This is the most effective method for purification. A silica gel column is standard.

    • Solvent System: Start with a less polar solvent system and gradually increase polarity. A gradient of Dichloromethane (DCM) to Methanol (MeOH) is very effective. For instance, a gradient from 100% DCM to 5% MeOH in DCM should provide good separation[3]. Ethyl acetate/hexane mixtures can also be used.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2-amino-3-chloropyrazine or 2-amino-3-bromopyrazine?

Both are viable. 2-amino-3-chloropyrazine is generally preferred because it is more commercially available and less expensive[4]. From a reactivity standpoint, the C-Br bond is weaker than the C-Cl bond, meaning the bromopyrazine may react under slightly milder conditions. However, for most applications, the readily available chloropyrazine is the pragmatic choice.

Q2: What is the precise role of the base in this SNAr reaction?

The base serves a critical function: neutralizing the hydrohalic acid (HCl or HBr) that is generated as a byproduct. The reaction mechanism involves the attack of neutral methylamine on the pyrazine ring. This is followed by the departure of the halide ion. The proton from the newly added methylamino group is then removed. If an external base is not present, another molecule of methylamine would act as the base, becoming protonated to methylammonium chloride. This salt is not nucleophilic and effectively removes your reactant from the reaction, leading to a maximum theoretical yield of only 50% and often much lower in practice.

Q3: Can I use a catalyst to improve the reaction?

While traditional SNAr reactions on activated rings like this often do not require a metal catalyst, some amination reactions benefit from them. For instance, copper salts (like CuSO₄) have been used in amination reactions, sometimes in conjunction with microwave heating, to facilitate the substitution[3]. Palladium-based catalysts are also widely used for C-N bond formation, though they are more common in Buchwald-Hartwig type couplings which follow a different mechanism[5]. For this specific transformation, optimizing temperature, time, and base is usually sufficient and more cost-effective than introducing a catalyst.

Q4: What are the best analytical techniques to monitor reaction progress?

  • Thin-Layer Chromatography (TLC): This is the quickest and easiest method. Use a silica plate and a mobile phase similar to your planned column chromatography system (e.g., 10% MeOH in DCM). The product will be more polar than the 2-amino-3-chloropyrazine starting material, resulting in a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It will show the disappearance of the starting material peak (mass: 129.5 g/mol for chloro) and the appearance of the product peak (mass: 124.14 g/mol )[6]. This confirms both conversion and the mass of the desired product.

Q5: Are there any specific safety precautions for this synthesis?

Yes.

  • Methylamine: Is a flammable, corrosive, and toxic gas. It is typically handled as a solution in water, ethanol, or THF. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • High Temperatures/Pressures: When using high-boiling point solvents like DMF or performing reactions in a sealed microwave vial, be aware of the potential for high pressure buildup. Use appropriate glassware and follow all safety protocols for the equipment.

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is a representative example based on common literature procedures[2][3].

Objective: To synthesize this compound from 2-amino-3-chloropyrazine.

Materials:

  • 2-Amino-3-chloropyrazine (1.0 eq)

  • Methylamine (40% solution in water, ~12 eq)

  • Copper(II) Sulfate (CuSO₄) (0.1 eq, optional catalyst)

  • Solvent (e.g., Acetonitrile or DMF)

  • Silica Gel for chromatography

  • Solvents for chromatography (DCM, MeOH)

Procedure:

  • Reaction Setup: To a microwave reaction vessel, add 2-amino-3-chloropyrazine (e.g., 5.20 g, 40.1 mmol), CuSO₄ (640 mg, 4.01 mmol), and a 40% aqueous solution of methylamine (e.g., 40.0 mL, ~480 mmol). Note: The use of an aqueous solution of methylamine is cited in a microwave-assisted procedure[3]. For conventional heating, using a solution of methylamine in an organic solvent with an anhydrous base like K₂CO₃ is more common[2].

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 3 hours with stirring[3]. Monitor the reaction by TLC (10% MeOH/DCM) or LC-MS to confirm the consumption of starting material.

  • Workup: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure (in vacuo) to remove the solvent and excess methylamine.

  • Purification:

    • Adsorb the crude residue onto a small amount of silica gel.

    • Prepare a silica gel column packed in Dichloromethane (DCM).

    • Load the adsorbed crude material onto the column.

    • Elute the column with a gradient of Methanol in DCM (e.g., starting from 0% MeOH and gradually increasing to 5%).

    • Collect fractions containing the desired product (monitor by TLC).

  • Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for [M+H]⁺ is m/z 125[3].

References

  • Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine - PrepChem.com.[Link]
  • US2396067A - Preparation of 2-aminopyrazine - Google P
  • Amination of Aromatic Halides - National Institutes of Health (NIH).[Link]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - MDPI.[Link]
  • Amination of 2-halopyridines - ResearchG
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchG
  • Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry.[Link]
  • US9458115B2 - Synthesis of substituted pyrazines - Google P
  • Amination products of chloropyrazine and 2-chloropyrimidine - ResearchG
  • This compound, min 97%, 250 mg - CP Lab Safety.[Link]

Sources

Technical Support Center: Navigating the Challenges in the Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the laboratory. Pyrazines are a critical class of N-heterocycles, integral to pharmaceuticals, flavor chemistry, and materials science.[1][2][3] However, their synthesis is often fraught with challenges, including low yields, complex side reactions, and purification difficulties.[4][5]

This resource, structured as a dynamic troubleshooting guide and a comprehensive FAQ section, offers in-depth technical advice to streamline your synthetic workflows and enhance your experimental success.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-and-solution format, providing not just remedies but also the underlying chemical reasoning to empower your decision-making.

Problem 1: Low or No Yield of the Desired Pyrazine

This is one of the most frequent hurdles in pyrazine synthesis. The causes can range from suboptimal reaction conditions to issues with starting materials.[4][6]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solutions
Incorrect Reaction Temperature Verify the optimal temperature for your specific reaction. For instance, gas-phase dehydrogenation reactions often require a temperature range of 300-450°C to avoid incomplete reactions or ring degradation.[4] For Maillard-type reactions, excessive heat can degrade the pyrazine products.[6]
Suboptimal pH The pH of the reaction medium is critical, especially in condensation reactions. For Maillard reactions, a pH range of 7-10 is generally optimal.[6] In the condensation of 1,2-diamines with 1,2-dicarbonyls, acidic conditions can protonate the diamine, reducing its nucleophilicity, while strongly basic conditions may promote side reactions.[7]
Poor Quality of Starting Materials Ensure the purity of your reactants. For example, in the Gutknecht synthesis, the purity of the α-amino ketone is crucial.[8][9] Impurities in solvents, such as aldol condensation products in denatured ethanol, can lead to unwanted side reactions.[4]
Inefficient Work-up and Purification Product loss during extraction and purification is a common cause of low yields.[4] Multiple extractions with a suitable solvent may be necessary to fully recover the product from the aqueous phase.[10][11]
Choice of Base and Catalyst The selection and amount of base or catalyst are critical. In some dehydrogenative coupling reactions, potassium hydride (KH) has proven more effective than other bases like sodium ethoxide or potassium tert-butoxide.[4][12] Catalyst loading also needs to be optimized for scalability and efficiency.[4]
Troubleshooting Workflow for Low Pyrazine Yield

low_yield_troubleshooting start Low or No Pyrazine Yield check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions check_reactants Assess Starting Material Purity check_conditions->check_reactants Conditions Optimal? No optimize_workup Optimize Work-up & Purification check_conditions->optimize_workup Conditions Optimal? Yes check_reactants->optimize_workup Reactants Pure? No screen_catalyst Screen Catalyst/Base check_reactants->screen_catalyst Reactants Pure? Yes optimize_workup->screen_catalyst Yield Still Low product_obtained Desired Yield Achieved screen_catalyst->product_obtained Optimized gutknecht_workflow start Start: 2-Chloroacetophenone step1 Step 1: Ammonolysis (e.g., with aq. Ammonia in Ethanol) start->step1 intermediate1 α-Aminoacetophenone (in situ) step1->intermediate1 step2 Step 2: Self-Condensation intermediate1->step2 intermediate2 Dihydropyrazine Intermediate step2->intermediate2 step3 Step 3: Oxidation (e.g., Air, H₂O₂, or CuSO₄) intermediate2->step3 product Final Product: 2,5-Diphenylpyrazine step3->product

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-(methylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile. As of the latest literature review, specific degradation pathways for this compound (CAS: 84996-40-7) have not been extensively published.[1][2][3] Therefore, this document serves as a comprehensive guide to empower you to investigate these pathways in your own experimental settings.

Here, we will leverage established principles of pyrazine and amine metabolism to predict likely degradation routes and provide detailed troubleshooting guides and FAQs to address common challenges you may encounter.[4][5][6][7]

Part 1: Understanding the Landscape of Pyrazine Degradation

Pyrazines are a class of aromatic heterocyclic compounds found in nature and are also synthesized for use in flavors, fragrances, and pharmaceuticals.[5][8] Their degradation is of key interest in determining their biological fate, stability in formulations, and potential for generating active or toxic metabolites.

FAQ 1: What are the generally expected metabolic pathways for a substituted pyrazine like this compound?

Based on studies of other pyrazines and related nitrogen-containing heterocyclic compounds, we can anticipate several primary metabolic routes.[4][7] In mammalian systems, the pyrazine ring itself is often resistant to cleavage.[4] Degradation typically involves modification of the ring and its substituents through Phase I and Phase II metabolic reactions.

  • Phase I Metabolism (Functionalization):

    • Hydroxylation: This is a common metabolic pathway for aromatic rings, catalyzed by cytochrome P450 (CYP) enzymes. The resulting hydroxypyrazine can be more water-soluble. For this compound, hydroxylation could occur at the unoccupied carbon positions of the pyrazine ring.

    • N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.

    • Demethylation: The methylamino group is a substrate for N-demethylation, which would yield 2,3-diaminopyrazine.

    • Oxidative Deamination: The primary amino group could undergo oxidative deamination to a hydroxyl group, though this is generally less common for aromatic amines compared to aliphatic amines.

  • Phase II Metabolism (Conjugation):

    • The functional groups introduced during Phase I metabolism, such as hydroxyl groups, can be conjugated with endogenous molecules to facilitate excretion.[4]

    • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid.

    • Sulfation: Hydroxylated metabolites can also be conjugated with sulfate.

    • Glutathione Conjugation: While the pyrazine ring is generally stable, reactive intermediates formed during metabolism could potentially be trapped by glutathione.[4]

The following diagram illustrates these potential primary metabolic pathways.

Predicted_Metabolic_Pathways Parent This compound (C5H8N4) M.W. 124.14 Hydroxylated Hydroxylated Metabolite (+16 Da) Parent->Hydroxylated CYP450 (Hydroxylation) N_Oxide N-Oxide Metabolite (+16 Da) Parent->N_Oxide N-Oxidation Demethylated Demethylated Metabolite (-14 Da) Parent->Demethylated Glucuronide Glucuronide Conjugate (+176 Da) Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate (+80 Da) Hydroxylated->Sulfate

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Part 2: Troubleshooting Experimental Challenges

This section is designed to address specific issues you might encounter during your experiments.

Troubleshooting Guide 1: Unexpected Instability of the Parent Compound

Q: I've prepared a stock solution of this compound in an organic solvent, and I'm seeing a rapid loss of the parent compound even before starting my experiment. What could be the cause?

A: The stability of aminopyrazines can be influenced by the solvent, pH, light, and temperature. The amino groups on the pyrazine ring can be susceptible to oxidation.

Step-by-Step Troubleshooting Protocol:

  • Solvent Selection:

    • Initial Check: If you are using a reactive solvent, consider switching to a more inert one. For example, some residual acids or peroxides in older bottles of THF or ethers could contribute to degradation.

    • Recommended Solvents: Start with high-purity DMSO, ethanol, or acetonitrile.

    • Action: Prepare fresh stock solutions in different high-purity solvents and monitor the stability over a few hours at room temperature by HPLC.

  • pH and Buffer Effects:

    • Hypothesis: The amino groups are basic and can be protonated. The stability of the compound may be pH-dependent.

    • Experimental Design: Prepare solutions of your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

    • Analysis: Use a stability-indicating HPLC method (see below) to measure the concentration of the parent compound at time zero and after several hours or days at a controlled temperature.

    • Data Presentation:

pHT=0 (Peak Area)T=24h (Peak Area)% Remaining
3.01,000,000950,00095%
5.01,005,000980,00097.5%
7.41,010,000995,00098.5%
9.0998,000850,00085.2%
  • Photostability:

    • Hypothesis: Aromatic amines can be susceptible to photodegradation.

    • Experimental Design: Prepare two sets of solutions. Expose one set to your typical laboratory lighting conditions and protect the other set from light by wrapping the vials in aluminum foil.

    • Analysis: Compare the concentration of the parent compound in both sets over time.

  • Temperature Stability:

    • Hypothesis: The degradation may be accelerated by higher temperatures.

    • Experimental Design: Incubate solutions at different temperatures (e.g., 4°C, room temperature, and 37°C) and monitor the concentration over time.

    • Storage Recommendation: Based on the results, store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Troubleshooting Guide 2: No Metabolites Detected in in vitro Assays

Q: I've incubated this compound with liver microsomes, but I can't detect any metabolites. How can I troubleshoot this?

A: This is a common issue that can stem from several factors, including the analytical method, the metabolic activity of your system, or the compound's inherent stability.

Experimental Workflow for Troubleshooting:

Troubleshooting_No_Metabolites Start No Metabolites Detected Check_Analytical 1. Verify Analytical Method Sensitivity Start->Check_Analytical Sensitive Method is sensitive Check_Analytical->Sensitive Yes Not_Sensitive Increase sensitivity (e.g., sample concentration, injection volume, MS parameters) Check_Analytical->Not_Sensitive No Check_Metabolism 2. Confirm Metabolic Activity Active System is active Check_Metabolism->Active Yes Not_Active Use fresh microsomes/cofactors, check incubation time Check_Metabolism->Not_Active No Check_Compound 3. Assess Compound Properties Metabolized Compound is a substrate Check_Compound->Metabolized Yes Not_Metabolized Consider alternative metabolic systems (e.g., S9 fraction, hepatocytes, different species) Check_Compound->Not_Metabolized No Sensitive->Check_Metabolism Active->Check_Compound

Caption: A decision tree for troubleshooting the absence of detectable metabolites.

Detailed Steps:

  • Verify Analytical Method Sensitivity:

    • Problem: Your LC-MS/MS method may not be sensitive enough to detect low levels of metabolites.

    • Solution:

      • Full Scan vs. MRM: Are you using a full scan mode? This is good for discovery but may lack sensitivity. Develop a Multiple Reaction Monitoring (MRM) method.

      • Predict Metabolites: Based on the predicted pathways, calculate the expected masses of metabolites. See the table below.

      • Optimize MS Parameters: Tune the mass spectrometer for the parent compound and its predicted metabolites to find the optimal precursor-product ion transitions and collision energies.

Predicted ModificationMass Change (Da)Expected M+H+ of Metabolite
Hydroxylation+15.99141.14
N-Oxidation+15.99141.14
N-Demethylation-14.02111.12
Glucuronidation+176.03317.17 (from hydroxylated)
Sulfation+79.96221.10 (from hydroxylated)
  • Confirm Metabolic Activity of Your System:

    • Problem: The liver microsomes or cofactors (NADPH) may be inactive.

    • Solution:

      • Positive Control: Always include a positive control substrate for the enzyme system you are using (e.g., testosterone for CYP3A4 activity in human liver microsomes). If the positive control is not metabolized, your system is compromised.

      • Incubation Conditions: Ensure the incubation time is sufficient. Run a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to see if metabolism is slow.

  • Assess Compound Properties:

    • Problem: The compound may be a poor substrate for the enzymes in your system, or it may be an inhibitor.

    • Solution:

      • Increase Concentration: Try a higher concentration of the parent compound, but be mindful of potential solubility issues and enzyme inhibition.

      • Alternative Systems: If microsomes are not effective, consider using S9 fraction (which contains both microsomal and cytosolic enzymes) or primary hepatocytes (which have a more complete set of metabolic enzymes and cofactors).

      • Species Differences: Metabolic pathways can vary significantly between species. If you are using rat or mouse microsomes, consider trying human, dog, or monkey microsomes.

FAQ 2: How can I identify the structure of an unknown metabolite?

A: You have a peak in your chromatogram that you suspect is a metabolite, but you don't know its structure. A combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is a powerful approach for structural elucidation.[9][10]

Step-by-Step Protocol for Metabolite Identification:

  • Obtain Accurate Mass:

    • Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the metabolite. This will allow you to calculate its elemental composition.

    • Example: If you find a metabolite with an accurate mass of 141.0671 [M+H]+, you can predict the formula C5H9N4O+, which corresponds to the addition of one oxygen atom to the parent compound.

  • Acquire MS/MS Fragmentation Spectra:

    • Fragment the parent compound and the unknown metabolite in the mass spectrometer.

    • Compare the fragmentation patterns. Common losses or retained fragments can provide clues about where the metabolic modification occurred.

    • Example: If a fragment corresponding to the loss of the methylamino group is present in the parent but absent or shifted in the metabolite, this suggests the modification occurred on that part of the molecule.

  • Consider Isotope Labeling:

    • If you have access to isotopically labeled versions of the parent compound (e.g., with ¹³C or ¹⁵N), you can perform metabolism studies with these. The mass shift in the metabolite and its fragments will definitively show which parts of the molecule are retained.[9]

  • Chemical Synthesis and Confirmation:

    • The ultimate confirmation is to synthesize the putative metabolite and compare its retention time and MS/MS spectrum to the one observed in your experiment.[9]

Part 3: References

  • This compound, min 97%, 250 mg - CP Lab Safety. (n.d.). Retrieved January 11, 2026, from [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

  • Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) Amine Degradation in CO2 Capture. 2. New Degradation. (n.d.). Amanote Research. Retrieved January 11, 2026, from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • Li, Z., et al. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Molecular Pharmaceutics, 17(10), 3895–3904. [Link]

  • Microbial metabolism of pyrazines | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Li, W., et al. (2014). Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 949–950, 106–111. [Link]

  • Rajini, K., & Appa Rao, K. (2011). Microbial metabolism of pyrazines. Critical Reviews in Microbiology, 37(2), 99–112. [Link]

  • Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. (2024). PubMed Central (PMC). [Link]

  • Baker, D. B., et al. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(24), 6940–6947. [Link]

  • El-Sayed, M., et al. (2023). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Critical Reviews in Food Science and Nutrition, 63(21), 5322–5338. [Link]

  • Biotransformation and pharmacokinetics of prodrug 9-(beta-D-1,3-dioxolan-4-yl)-2-aminopurine and its antiviral metabolite 9-(beta-D-1,3-dioxolan-4-yl)guanine in mice. (1997). Antiviral Research, 35(3), 187–193. [Link]

  • Pyrazines: Occurrence, formation and biodegradation | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

  • TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. (n.d.). CDC. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. Journal of Analytical Toxicology, 45(9), 937–942. [Link]

  • Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. (2021). MDPI. [Link]

  • (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. (n.d.). Thieme Chemistry. Retrieved January 11, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives | Ihsanawatia, Anita Alni. (n.d.). Moroccan Journal of Chemistry. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 2-Amino-3-(methylamino)pyrazine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3-(methylamino)pyrazine (also known as N2-Methylpyrazine-2,3-diamine). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the synthesis, purification, and application of this important chemical intermediate.

Section 1: Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common route is the reaction of a dihalopyrazine or an amino-halopyrazine with methylamine. The following section addresses frequently encountered issues during this process.

Frequently Asked Questions (FAQs) & Troubleshooting: Synthesis

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete Reaction: The nucleophilic aromatic substitution on the pyrazine ring can be sluggish. Ensure your reaction is running for a sufficient amount of time and at an adequate temperature. Microwave irradiation can sometimes be employed to drive the reaction to completion, as demonstrated in some syntheses of related compounds.[1]

  • Side Reactions: The presence of moisture can lead to the hydrolysis of starting materials, particularly if you are using reactive intermediates. Additionally, over-amination can occur if there are other reactive sites on your starting material.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base is often preferred to avoid competition with the methylamine. The solvent should be able to dissolve the starting materials and be stable at the reaction temperature.

  • Product Loss During Workup: this compound has some water solubility, so repeated extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase after quenching the reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify and minimize them?

A2: The formation of multiple products is a common issue. Here's how to approach this problem:

  • Identify the Byproducts: Use analytical techniques like LC-MS and GC-MS to identify the mass of the impurities. This can give you clues about their structure. Common side products in amination reactions of chloropyrazines can include di-substituted products or products of reaction with the solvent or base.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of methylamine can sometimes lead to di-substitution if your starting material has multiple leaving groups.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature may increase the selectivity for the desired product, although it may require a longer reaction time.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen or moisture.

Detailed Protocol: Synthesis of this compound

This protocol is based on a known procedure for a similar compound and literature for the target molecule.[1]

Materials:

  • 2-Amino-3-chloropyrazine

  • Methylamine solution (e.g., 40% in water or a solution in an organic solvent)

  • Copper(II) sulfate (optional, can catalyze the reaction)

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

Procedure:

  • In a reaction vessel suitable for the chosen heating method (conventional or microwave), dissolve 2-amino-3-chloropyrazine in the chosen solvent.

  • Add the methylamine solution. A molar excess of methylamine is typically used.

  • If using a catalyst, add a catalytic amount of copper(II) sulfate.

  • Heat the reaction mixture. For conventional heating, refluxing for several hours may be necessary. For microwave-assisted synthesis, heating at a temperature around 120°C for a shorter duration (e.g., 3 hours) can be effective.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If the reaction was performed in an aqueous solution, extract the product multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

Section 2: Purification of this compound

Purification is a critical step to ensure the quality of your final compound. The choice of method will depend on the nature and quantity of the impurities.

Frequently Asked Questions (FAQs) & Troubleshooting: Purification

Q1: I am having difficulty purifying my compound using column chromatography. What can I do?

A1: Column chromatography is a common and effective method for purifying pyrazine derivatives.[1] If you are facing challenges, consider the following:

  • Choosing the Right Eluent: A gradient of methanol in chloroform or dichloromethane is often effective for aminopyrazines.[1] Start with a low polarity eluent and gradually increase the polarity.

  • Tailing on the Column: Amines can sometimes tail on silica gel due to their basicity. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system.

  • Co-eluting Impurities: If an impurity is co-eluting with your product, you may need to try a different solvent system or a different stationary phase (e.g., alumina).

  • Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This will lead to better separation.

Q2: Can I purify this compound by recrystallization?

A2: Recrystallization can be an excellent final purification step if your compound is a solid and you have a suitable solvent system. To find a good solvent, test the solubility of your compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve your compound well when hot but poorly when cold.

Detailed Protocol: Flash Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for eluent (e.g., Chloroform/Methanol or Dichloromethane/Methanol)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the Column: Start eluting with a low polarity solvent mixture (e.g., 100% Chloroform). Gradually increase the polarity by adding methanol (e.g., 0-5% Methanol in Chloroform).[1]

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 3: Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting: Handling, Storage, and Stability

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dark, and dry place.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent degradation from air and moisture.[2]

Q2: How stable is this compound in solution?

A2: The stability of aminopyrazines in solution can be dependent on the solvent, pH, and exposure to light and air. It is generally recommended to prepare solutions fresh for use. If you need to store solutions, it is best to do so at low temperatures (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. Aprotic solvents like DMSO are generally preferred for stock solutions.

Q3: My compound seems to be degrading over time. What are the potential degradation pathways?

A3: Aminopyrazines can be susceptible to oxidation and hydrolysis. Potential degradation pathways include:

  • Oxidation: The amino groups can be oxidized, leading to the formation of colored impurities. This can be accelerated by exposure to air and light.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the amino groups could potentially be hydrolyzed, though this is less common for aromatic amines.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimers or polymeric materials.

To minimize degradation, always store the compound under the recommended conditions and handle it with care to avoid exposure to contaminants.

Section 4: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of your synthesized this compound.

Data Summary: Physicochemical and Spectroscopic Properties
PropertyValueSource
Molecular FormulaC5H8N4[3]
Molecular Weight124.14 g/mol [3]
AppearanceLight-yellow to yellow solid or liquid
1H NMR (DMSO-d6)δ 2.81 (d, 3H), 5.84 (s, 2H), 6.13 (q, 1H), 7.09 (d, 1H), 7.23 (d, 1H)[1]
MS (ESI)m/z 125 [M+H]+[1]
Frequently Asked Questions (FAQs) & Troubleshooting: Analytical Characterization

Q1: How can I assess the purity of my this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying purity and identifying impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the mass of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound. The presence of unexpected signals in the NMR spectrum can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, making it ideal for identifying and quantifying impurities.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Peaks from residual solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, methanol) are common.

  • Starting Materials: Incomplete reactions can result in the presence of starting materials in your final product.

  • Side Products: As discussed in the synthesis section, various side products can be formed.

  • Water: A broad peak is often observed for water, especially if the sample or solvent is not completely dry.

Comparing your spectrum to known spectra of starting materials and common solvents can help in identifying these impurities.

Section 5: Use in Biological Assays

This compound and its derivatives are often used in drug discovery research, particularly as scaffolds for kinase inhibitors.[4][5][6][7][8][9] This section addresses common issues encountered when using this compound in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting: Biological Assays

Q1: My compound is precipitating when I add it to the aqueous assay buffer. How can I solve this?

A1: Compound precipitation is a frequent problem in biological assays, especially when diluting a DMSO stock solution into an aqueous buffer.[10][11][12][13] Here are some troubleshooting steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to below its solubility limit.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, ideally below 1%.[11]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into a mixture of DMSO and assay buffer before the final dilution into the buffer. This gradual change in solvent polarity can prevent the compound from "crashing out."[10]

  • Use of Excipients: In some cases, the addition of solubilizing agents like cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations can help maintain compound solubility.[10] However, you must first validate that these excipients do not interfere with your assay.

  • Sonication: Briefly sonicating the final assay solution can sometimes help to redissolve small amounts of precipitate.

Q2: I am observing inconsistent results or a high rate of false positives in my high-throughput screen (HTS). Could my compound be causing assay interference?

A2: Yes, some compounds can interfere with assay technologies, leading to unreliable results.[14][15][16][17][18] For a compound like this compound, potential sources of interference include:

  • Autofluorescence: If your assay uses fluorescence detection, the compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to false positives.

  • Light Scattering: Precipitated compound can scatter light, which can interfere with absorbance or fluorescence readings.

  • Reactivity: The amino groups on the pyrazine ring could potentially react with components of your assay, leading to artifacts.

To investigate potential assay interference, you can run control experiments, such as testing the compound in the absence of the biological target or using an orthogonal assay with a different detection method.

Experimental Workflow: Assessing Compound Solubility in Assay Buffer

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock in 100% DMSO serial_dmso Serial dilute in DMSO (e.g., in a 96-well plate) stock->serial_dmso transfer Transfer a small volume of compound dilutions to the assay plate serial_dmso->transfer add_buffer Add assay buffer to a new 96-well plate add_buffer->transfer mix Mix thoroughly transfer->mix incubate Incubate under assay conditions mix->incubate visual Visual inspection for precipitate incubate->visual nephelometry Measure light scattering (Nephelometry) incubate->nephelometry absorbance Measure absorbance at a non-interfering wavelength (e.g., 600 nm) incubate->absorbance

Caption: Workflow for determining compound solubility.

Section 6: Safety Information

Working with any chemical requires adherence to safety protocols.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile solvents or the compound in powder form.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • BenchChem. (2025).
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems.
  • BenchChem. (2025).
  • ECHEMI. (n.d.). 84996-40-7, this compound Formula. ECHEMI.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698.
  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025). how to prevent degradation of 5-Aminopyrazine-2-carbothioamide during experiments. BenchChem.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. CP Lab Safety.
  • Fisher Scientific. (2010).
  • The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6. The Good Scents Company.
  • Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 17, 204-213.
  • Separation Science. (2023). GC/MS strategies for mutagenic impurities analysis.
  • SHIMADZU CORPORATION. (n.d.). Impurities Analysis.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • CPMP. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Ihsanawatia, A., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
  • BLD Pharm. (n.d.). 84996-40-7|this compound|BLD Pharm. BLD Pharm.
  • Zhou, Y. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH.
  • Bentham Science Publisher. (2024).
  • NIH. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Aminopyrazine 98 5049-61-6. Sigma-Aldrich.
  • Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • NIH. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH.
  • Google Patents. (n.d.). CN105622526A - Preparation method of 2-aminopyrazine derivatives.
  • PubMed. (2024).
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • SHIMADZU CORPORATION. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • ResearchGate. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • MDPI. (1989).
  • ResearchGate. (2025). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis.
  • ResearchGate. (n.d.). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview.
  • SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • NIH. (2024).
  • Science.gov. (n.d.). pre-column uv derivatization: Topics by Science.gov. Science.gov.
  • NIH. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • PubMed. (2017).
  • PubMed. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. PubMed.
  • ResearchGate. (2025). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process.

Sources

Technical Support Center: Purification of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Amino-3-(methylamino)pyrazine (CAS No: 84996-40-7). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into achieving high purity for this important chemical intermediate. As a key building block in medicinal chemistry, particularly for protein degraders, its purity is paramount for reliable downstream applications.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The most common impurities are typically residual starting materials from the synthesis, such as 2-amino-3-chloropyrazine or other pyrazine precursors, and byproducts from side reactions.[2][3] Depending on the synthetic route, you might also encounter unreacted methylamine or products of over-methylation. Solvents used in the reaction and purification, like N,N-dimethylformamide (DMF), ethyl acetate, or methanol, can also be present as residual impurities.[2][4]

Q2: My purified this compound is a yellow solid, is this normal?

A2: While a colorless solid is often the target, a light-yellow to yellow solid is a common physical form for this compound and is not necessarily indicative of impurity.[5] However, a dark brown or black resinous material suggests the presence of significant impurities or degradation products, which may require further purification.[3]

Q3: What storage conditions are recommended for this compound?

A3: To maintain its integrity, this compound should be stored in a dark place, under an inert atmosphere (like argon or nitrogen), and at refrigerated temperatures (2-8°C).[5] This minimizes the risk of degradation from light, air, and thermal stress.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective technique. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Given its polar nature, you might explore solvent systems like methanol/water, ethanol/water, or ethyl acetate/hexane. A systematic solvent screen is recommended to find the optimal conditions.

Q5: What is a good starting point for column chromatography?

A5: Flash column chromatography using silica gel is a commonly reported method for purifying this compound and its derivatives.[2][4] A typical mobile phase would be a gradient of methanol in a less polar solvent like chloroform or dichloromethane. For example, a gradient of 0-5% methanol in chloroform has been successfully used.[4]

In-Depth Troubleshooting Guides

Challenge 1: Persistent Impurities After Column Chromatography

Symptom: After performing flash column chromatography, you still observe multiple spots on your TLC plate, or your NMR/LC-MS analysis shows the presence of impurities.

Root Cause Analysis:

  • Co-elution: The impurity may have a similar polarity to your desired compound, causing it to elute at a similar retention factor (Rf) on the TLC plate and from the column.

  • Compound Degradation on Silica: Amines, particularly electron-rich aminopyrazines, can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and degradation during column chromatography.

  • Inappropriate Solvent System: The chosen mobile phase may not have sufficient resolving power to separate the impurities from the product.

Troubleshooting Workflow:

Troubleshooting Column Chromatography start Impurity Detected Post-Column check_tlc Analyze TLC Plate: - Streaking? - Poor Separation? start->check_tlc streaking Streaking Observed check_tlc->streaking Yes poor_separation Poor Separation check_tlc->poor_separation Yes no_issue Clean Separation on TLC, Impurity Still Present check_tlc->no_issue No deactivate_silica Deactivate Silica Gel: - Add 1% Triethylamine to Eluent - Use Neutral Alumina streaking->deactivate_silica optimize_eluent Optimize Eluent System: - Test Different Solvent Polarities - Try a Ternary System (e.g., Hexane/EtOAc/MeOH) poor_separation->optimize_eluent orthogonal_method Consider Orthogonal Purification: - Recrystallization - Acid-Base Extraction - Preparative HPLC no_issue->orthogonal_method

Caption: Workflow for troubleshooting column chromatography issues.

Detailed Protocols:

  • Deactivating Silica Gel: To mitigate degradation on acidic silica, you can neutralize it.

    • Method A: Triethylamine Addition: Add 0.5-1% triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel and prevent streaking and degradation of the amine.

    • Method B: Use of Neutral Alumina: As an alternative stationary phase, neutral alumina can be less harsh on sensitive amines.

  • Optimizing the Eluent System:

    • Systematic Screening: Prepare several small TLC chambers with different solvent systems. Test various ratios of common solvents like hexane, ethyl acetate, dichloromethane, and methanol. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.

    • Consider a Different Stationary Phase: If silica and alumina fail, consider using a C18-bonded silica (reverse-phase) column, which separates compounds based on hydrophobicity rather than polarity.[6]

Challenge 2: Product Degradation During Purification or Storage

Symptom: The yield of your purified product is unexpectedly low, or the color of the compound darkens over time. You may also see the appearance of new, unidentified spots on a TLC plate of a previously pure sample.

Root Cause Analysis:

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities.

  • Thermal Instability: Prolonged heating, such as during solvent evaporation under high vacuum or in a high-boiling point solvent, can cause decomposition.[7]

  • Acid/Base Instability: Exposure to strong acids or bases can lead to side reactions or decomposition.

Preventative Measures and Solutions:

StrategyRationaleProtocol
Inert Atmosphere Minimizes contact with atmospheric oxygen, a key driver of oxidative degradation.Purge reaction vessels and storage vials with an inert gas like argon or nitrogen. Work under a positive pressure of inert gas when possible.
Minimize Heat Exposure Reduces the rate of thermally induced degradation reactions.Use a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40°C). Avoid prolonged heating.
Use of Antioxidants Scavenge free radicals that can initiate degradation pathways.For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this would need to be removed before subsequent reactions.
Degas Solvents Removes dissolved oxygen from solvents used in chromatography and recrystallization.Sparge solvents with argon or nitrogen for 15-30 minutes before use.
Challenge 3: Removing Highly Polar or Non-Polar Impurities

Symptom: You have impurities that either remain at the baseline of your TLC plate (highly polar) or run with the solvent front (non-polar), and they are difficult to remove with standard chromatography.

Root Cause Analysis:

  • Highly Polar Impurities: These could be salts (e.g., ammonium salts from the reaction) or highly functionalized byproducts.

  • Non-Polar Impurities: These could be unreacted starting materials or byproducts that lack the polar functional groups of your product.

Alternative Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like this compound from neutral or acidic impurities.

    Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer: Neutral/Acidic Impurities separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Product separate_layers1->aqueous_layer1 basify Basify Aqueous Layer (e.g., with NaOH or NaHCO3) aqueous_layer1->basify extract_product Extract with Organic Solvent basify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_layer2 Aqueous Layer: Inorganic Salts separate_layers2->aqueous_layer2 organic_layer2 Organic Layer: Pure Product separate_layers2->organic_layer2 dry_concentrate Dry (e.g., MgSO4) and Concentrate organic_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

    Caption: Workflow for purification via acid-base extraction.

  • Recrystallization Solvent Selection: A systematic approach to finding the right solvent system is crucial.

Solvent ClassExamplesInteraction with this compound
Protic Water, Methanol, EthanolHigh solubility due to hydrogen bonding. Good for dissolving the compound when hot.
Dipolar Aprotic Acetone, Ethyl AcetateModerate solubility. Often used in combination with non-polar solvents.
Non-Polar Hexane, TolueneLow solubility. Good as an "anti-solvent" to induce crystallization.

Analytical Methods for Purity Assessment

Ensuring the purity of your final compound is critical. A combination of analytical techniques should be used.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of water and acetonitrile (with a modifier like formic acid or TFA) is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4] LC-MS is particularly powerful for identifying the molecular weights of any impurities.

By understanding the chemical nature of this compound and employing a systematic and logical approach to purification, you can overcome common challenges and obtain a high-purity compound suitable for your research and development needs.

References

  • National Center for Biotechnology Information. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • ResearchGate. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • Google Patents. (1946). US2396067A - Preparation of 2-aminopyrazine.
  • Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • National Center for Biotechnology Information. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Chemical Papers. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.

Sources

Technical Support Center: A Guide to Minimizing Impurity Formation in 2-Amino-3-(methylamino)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Amino-3-(methylamino)pyrazine. The purity of this key synthetic intermediate is paramount for its successful application in drug development and materials science. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the root causes of impurity formation and offering robust, validated strategies for their prevention and remediation.

Section 1: Core Synthesis Pathway and Critical Parameters

The predominant and most reliable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically 2-amino-3-chloropyrazine, with methylamine.[1][2] While straightforward in principle, the reaction's success is highly sensitive to several key parameters that dictate the purity and yield of the final product.

The Primary Synthetic Route

The reaction involves the displacement of the chlorine atom at the C3 position of the pyrazine ring by the nucleophilic methylamine. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts A 2-Amino-3-chloropyrazine C Base (e.g., K2CO3) A->C D Solvent (e.g., DMF) A->D G This compound (Desired Product) A->G B Methylamine (CH3NH2) B->D B->G H Base-HCl Salt (e.g., KCl + KHCO3) C->H E Heat (Reflux) F Catalyst (optional, e.g., KI) I Side Products / Impurities

Caption: General workflow for the synthesis of this compound.

Table of Critical Reaction Parameters

The precise control of reaction conditions is the primary strategy for minimizing impurities. The table below summarizes the causal relationships between experimental choices and reaction outcomes.

ParameterRecommended ConditionRationale & Impact on Purity
Methylamine Stoichiometry 1.5 - 3.0 equivalentsA slight excess drives the reaction to completion, minimizing unreacted 2-amino-3-chloropyrazine. A large excess, especially at high temperatures, can increase the risk of a minor side reaction where the C2 amino group is also methylated.
Base Anhydrous K₂CO₃ (Potassium Carbonate)Effectively scavenges the generated HCl.[1] Being a solid, it simplifies workup. It is crucial to use an anhydrous grade to prevent the formation of 2-amino-3-hydroxypyrazine via hydrolysis of the starting material.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or similar polar aprotic solventA high-boiling polar aprotic solvent ensures all reactants remain in solution at elevated temperatures, facilitating a homogenous reaction.[1] Anhydrous solvent is critical to prevent water-mediated side reactions.
Temperature 80 - 120 °C (Reflux)Provides sufficient activation energy for the SNAr reaction. Temperatures that are too high can lead to solvent degradation and the formation of colored impurities (tars). Insufficient temperature results in an incomplete reaction.
Catalyst Potassium Iodide (KI) (Catalytic amount)While not always necessary, KI can accelerate the reaction via the Finkelstein reaction, where the more reactive 2-amino-3-iodopyrazine is formed in situ, which then reacts faster with methylamine.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative side reactions of the electron-rich aminopyrazine ring system at high temperatures, which can lead to colored impurities.

Section 2: Frequently Asked Questions (FAQs) - Impurity Prevention

This section addresses the most common questions regarding impurity formation in a proactive, preventative format.

Q1: What are the most common impurities I should expect, and how do they form?

A: There are three primary classes of impurities to monitor:

  • Unreacted Starting Material (2-amino-3-chloropyrazine): This is the most common impurity and arises from an incomplete reaction. Its presence indicates that the reaction time, temperature, or reagent stoichiometry was insufficient.

  • Hydrolysis Product (2-amino-3-hydroxypyrazine): This impurity forms when water is present in the reaction mixture, reacting with the starting 2-amino-3-chloropyrazine. The source of water can be wet solvents, non-anhydrous bases, or atmospheric moisture.

  • Over-methylated Product (2-(dimethylamino)-3-(methylamino)pyrazine): While less common, this can occur if the primary amino group at the C2 position reacts with methylamine under forcing conditions (very high temperature or prolonged reaction times).

Q2: My reaction consistently stalls, leaving significant starting material. How can I drive it to completion?

A: An incomplete reaction is typically due to insufficient activation or reagent deactivation. Consider these points:

  • Verify Base Efficacy: Ensure your potassium carbonate is finely ground and anhydrous. Clumped or hydrated base will be less effective at neutralizing HCl, allowing the product and remaining methylamine to become protonated and non-nucleophilic.

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. If using DMF, refluxing (around 153 °C) is possible, but monitor for color changes indicating degradation.

  • Add a Catalyst: Introduce a catalytic amount (0.1 eq) of potassium iodide (KI) to the reaction mixture. This can significantly accelerate the substitution.[1]

  • Check Methylamine Source: If using a solution of methylamine, ensure its concentration is accurate. If using methylamine gas, ensure efficient delivery into the reaction vessel.

Q3: I'm observing an impurity with a mass of M-14 (relative to the product) by LC-MS. What is it and how do I prevent it?

A: An impurity with a mass 14 units less than your product is likely 2,3-diaminopyrazine. This indicates a source of ammonia is present and competing with methylamine as the nucleophile. This is highly unusual unless your methylamine source is contaminated with ammonia. More commonly, a mass difference might be misinterpreted. Double-check your starting materials for any amine contaminants. However, the most probable cause of unexpected peaks is starting material carryover or the hydrolysis product mentioned previously.

Q4: How critical is it to maintain an inert atmosphere during the reaction?

A: For laboratory-scale synthesis, it is a highly recommended best practice. Aminopyrazines are electron-rich aromatic systems that can be susceptible to oxidation at high temperatures, leading to the formation of complex, often colored, byproducts. Blanketing the reaction with nitrogen or argon minimizes this risk, resulting in a cleaner reaction profile and simplifying purification.

Section 3: Troubleshooting Guide - Post-Synthesis Remediation

This section provides a logical framework for addressing purity issues after the reaction has been completed.

cluster_analysis Step 1: Analysis & Identification cluster_decision Step 2: Diagnosis & Strategy cluster_solution Step 3: Remediation start Problem: Low Purity Product (<98% by HPLC) analyze Run Analytical HPLC & LC-MS start->analyze identify Identify Impurities by Retention Time & Mass analyze->identify decision What is the major impurity? identify->decision sol_sm Action: Re-subject to reaction conditions OR perform careful chromatography decision->sol_sm Starting Material (Less Polar) sol_polar Action: Recrystallization from a non-polar/polar solvent mixture (e.g., Toluene/Heptane) decision->sol_polar Hydrolysis Product (More Polar) sol_tar Action: Activated Carbon Treatment followed by column chromatography decision->sol_tar Colored/Tarry Impurities (Degradation)

Caption: Troubleshooting workflow for purifying this compound.

Problem: My crude product is only 85% pure, with the major impurity being the starting material, 2-amino-3-chloropyrazine.

Solution:

  • Re-run the Reaction: The most efficient solution can be to re-subject the crude material to the reaction conditions. Dissolve the material in fresh DMF, add another 0.5 equivalents of methylamine and 1.0 equivalent of K₂CO₃, and heat for several more hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Chromatography: If re-running the reaction is not feasible, purification by flash column chromatography is effective. The starting material is less polar than the product. A gradient elution starting with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increasing the polarity (e.g., to 5% Methanol in Dichloromethane) will effectively separate the two compounds.

Problem: My product is contaminated with a more polar impurity identified as 2-amino-3-hydroxypyrazine.

Solution:

  • Aqueous Wash: During the workup phase, perform a basic wash (e.g., with dilute NaHCO₃ solution). The hydroxyl group is weakly acidic and may be partially deprotonated, increasing its solubility in the aqueous layer.

  • Recrystallization/Trituration: This polar impurity can often be removed by recrystallization. The desired product is moderately polar. Experiment with solvent systems like Ethyl Acetate/Hexanes or Toluene. Alternatively, triturating (slurrying) the crude solid in a solvent where the product has low solubility but the impurity has higher solubility (like diethyl ether) can be effective.

  • Chromatography: If the above fails, column chromatography is a reliable option. The hydroxyl impurity will be significantly more polar than the product and will elute much later from the column.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-3-chloropyrazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

  • Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Reagents: Add anhydrous DMF to create a ~0.5 M solution. Begin stirring. Add a 40% solution of methylamine in water (2.0 eq) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 10% Methanol/Dichloromethane mobile phase. The product will have a lower Rf than the starting material. The reaction is typically complete in 4-6 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow or orange solid.[3]

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 2-amino-3-hydroxypyrazine (most polar, elutes first), followed by this compound, and finally 2-amino-3-chloropyrazine (least polar, elutes last).

References

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • Royal Society of Chemistry. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Perfumer & Flavorist. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules.
  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • National Institutes of Health (NIH). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • CP Lab Safety. (n.d.). This compound, min 97%.
  • Perfumer & Flavorist. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
  • ScienceDirect. (2021). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Food Chemistry.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Indo American Journal of Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach.

Sources

Technical Support Center: Stability of 2-Amino-3-(methylamino)pyrazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-(methylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

Researchers working with this compound in solution may encounter several issues that can compromise experimental outcomes. This section addresses the most common problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is my compound degraded?

Answer: The development of a yellow or brown color in your solution is a common indicator of degradation. This compound, like many aromatic amines and pyrazine derivatives, is susceptible to oxidation. The discoloration is likely due to the formation of oxidized oligomeric or polymeric species, which are often colored.

  • Causality: The pyrazine ring and the amino substituents are electron-rich, making them prone to oxidation. This process can be initiated by several factors in your experimental setup:

    • Dissolved Oxygen: The presence of atmospheric oxygen dissolved in your solvent is a primary culprit.

    • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative degradation pathways.

    • Trace Metal Ions: Metal ion contaminants in your solvent or from your glassware can catalyze oxidation reactions.

  • Recommendation: While a color change strongly suggests degradation, the extent of decomposition needs to be quantified analytically. It is not advisable to proceed with experiments using a discolored solution without first assessing its purity.

Question 2: I am observing a loss of potency or inconsistent results in my biological assays using a stock solution of this compound. Could this be a stability issue?

Answer: Yes, a loss of potency or inconsistent results are classic signs of compound instability. The degradation of this compound leads to a lower concentration of the active parent compound and the formation of potentially interfering degradation products.

  • Causality:

    • Hydrolysis: Depending on the pH of your solution, the amino groups on the pyrazine ring could be susceptible to hydrolysis, although this is generally less common for aromatic amines than for esters or amides. Extreme pH conditions (highly acidic or basic) can promote ring-opening or other hydrolytic degradation.

    • Oxidation: As mentioned previously, oxidation can alter the chemical structure of the molecule, rendering it inactive or less active in your assay.

    • Solvent Reactivity: While common laboratory solvents are generally inert, some, like DMSO, can degrade under certain conditions or contain reactive impurities (e.g., peroxides in aged ethers like THF or dioxane) that can react with your compound.

  • Recommendation: Prepare fresh stock solutions for each experiment, especially for sensitive assays. If you must store solutions, do so at low temperatures, protected from light, and under an inert atmosphere. It is also crucial to validate the concentration and purity of your stock solution periodically.

Proactive Stability Management

To mitigate the risks of degradation, a proactive approach to handling and storing this compound is essential.

Recommended Storage and Handling
ConditionRecommendationRationale
Solid Compound Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial.[1][2]Minimizes exposure to heat, light, and atmospheric oxygen and moisture, which can initiate degradation.
Stock Solutions Prepare fresh for each experiment. If storage is necessary, aliquot into single-use vials, purge with inert gas, and store at -20°C or -80°C for short periods.Reduces freeze-thaw cycles and limits exposure to oxygen and light.
Solvent Selection Use high-purity, anhydrous solvents. If using DMSO for long-term storage, ensure it is of high quality and stored properly to prevent moisture absorption and degradation. Consider de-gassing solvents prior to use.Minimizes the presence of water, peroxides, and dissolved oxygen that can promote degradation.
pH Considerations Buffer solutions to a pH where the compound is most stable, if known. Avoid strongly acidic or basic conditions unless experimentally required.The stability of amino-substituted heterocycles can be highly pH-dependent.

Visualizing Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can hypothesize a likely oxidative degradation pathway based on the general chemistry of aromatic amines and pyrazines.[3]

G A This compound B Oxidized Intermediates (e.g., N-oxides, hydroxylated species) A->B Oxidation [O2, light, metal ions] C Ring-Opened Products B->C Further Oxidation/Ring Cleavage D Colored Oligomers/Polymers B->D Polymerization

Caption: Hypothesized oxidative degradation pathway for this compound.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[4][5] This involves subjecting the compound to various stress conditions and analyzing for degradation.

Objective:

To identify the key factors that lead to the degradation of this compound in solution and to develop a stability-indicating analytical method.

Materials:
  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water, DMSO)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide (3%)

  • UV lamp (254 nm / 365 nm)

  • HPLC or UPLC system with a PDA or UV detector and a suitable C18 column

  • LC-MS system for identification of degradation products

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC-UV method. A gradient method is recommended to separate the parent compound from any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • If significant degradation is observed, use LC-MS to identify the major degradation products.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation photo Photolysis (UV light) prep_stock->photo thermal Thermal (60°C) prep_stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis (Quantify Degradation) sampling->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous buffers? A1: Pyrazine itself is moderately soluble in water.[6] The amino and methylamino substituents may slightly alter its solubility. It is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with an aqueous buffer. Always check for precipitation after dilution.

Q2: What analytical techniques are best for monitoring the stability of this compound? A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and separating it from potential degradation products.[4][7] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4]

Q3: Are there any known incompatible excipients or reagents? A3: Based on the chemistry of similar compounds, strong oxidizing agents and strong acids should be avoided.[8] Additionally, be cautious with reagents that can react with primary or secondary amines, such as aldehydes and ketones, as these could lead to the formation of adducts.

Q4: How does temperature affect the stability in solution? A4: As with most chemical compounds, higher temperatures will accelerate the rate of degradation.[9] It is recommended to handle and store solutions at low temperatures whenever possible. The forced degradation study protocol provided above will help you quantify the effect of temperature on your specific formulation.

References

  • Loba Chemie. (2018-12-10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • BLD Pharm. 84996-40-7|this compound.
  • CDH Fine Chemical.
  • BLD Pharmatech.
  • Enamine.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
  • MDPI. (2022). Stability of Manganese(II)
  • Solubility of Things. Pyrazine.
  • ResearchGate. (2025).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Wackett, L. P. (2004). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied and Environmental Microbiology, 70(1), 1-13.
  • UCHEM. (2025).
  • Chemical Papers. (2006).
  • NIH. (2021).
  • CP Lab Safety. This compound, min 97%, 250 mg.
  • ResearchGate. (2022). Analytical methods for pyrazine detection | Download Scientific Diagram.
  • NIH. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • PubMed Central. (2022). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.
  • Sigma-Aldrich. This compound | 84996-40-7.
  • PubMed. (1999).
  • MDPI. (2021).
  • ECHEMI. This compound Formula.
  • NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • MDPI. (2024).
  • PubMed. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound.
  • ResearchGate. (2014). (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C.
  • NIH. (2022).
  • Alchem.Pharmtech. CAS 84996-40-7 | this compound.

Sources

Technical Support Center: Catalyst Selection for 2-Amino-3-(methylamino)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of catalyst selection in reactions involving 2-Amino-3-(methylamino)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful functionalization of this important heterocyclic scaffold. The pyrazine core is a privileged structure in medicinal chemistry, and its successful modification is often pivotal. However, the inherent electronic properties of the pyrazine ring, with its multiple nitrogen atoms, present unique challenges in transition-metal-catalyzed cross-coupling reactions. This guide addresses these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues from foundational concepts to advanced troubleshooting, ensuring you can diagnose and resolve challenges encountered during your experiments.

Part 1: Foundational Concepts in Catalyst Selection

Q1: What makes catalyst selection for this compound and related heterocycles so challenging?

A: The primary challenge stems from the pyrazine structure itself. The lone pair of electrons on the ring nitrogen atoms can coordinate strongly to the palladium catalyst center.[1] This coordination can act as a "poison," blocking the active site and preventing the catalyst from participating effectively in the catalytic cycle, leading to low or no product conversion.[1] Furthermore, the amino groups on the substrate can also interact with the metal center, adding another layer of complexity compared to simple aryl halides. Therefore, the catalytic system must be robust enough to overcome this competitive binding.

Q2: What are the essential components of a catalytic system for cross-coupling reactions like Buchwald-Hartwig amination on this substrate?

A: A successful catalytic system for C-N bond formation on a pyrazine core typically consists of four key components:

  • Palladium Precursor: This is the source of the active palladium(0) catalyst. Common choices include palladium(II) salts like Pd(OAc)₂ or pre-formed Pd(0) complexes like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[2][3]

  • Ligand: This is arguably the most critical component.[2] The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity to favor the desired reaction pathway over side reactions.[1][2] For substrates like aminopyrazines, bulky, electron-rich ligands are essential.[2][4]

  • Base: A base is required to deprotonate the amine nucleophile (in Buchwald-Hartwig reactions) or to activate the organoboron species (in Suzuki reactions), facilitating key steps in the catalytic cycle.[3][5]

  • Solvent: The solvent must dissolve all reaction components and is often chosen based on the reaction temperature and the specific catalyst system. Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[3][6]

Part 2: Buchwald-Hartwig Amination: A Deeper Dive

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds.[4][7] Given the substrate's amino groups, this reaction is typically used to couple an aryl or heteroaryl halide to the this compound, assuming it has been appropriately halogenated.

Q3: Which ligands are most effective for Buchwald-Hartwig amination on pyrazine systems?

A: The choice of ligand is crucial to overcome catalyst inhibition by the pyrazine nitrogen.[1] Highly effective ligands are typically bulky and electron-rich, which serves two purposes: they sterically shield the palladium center from coordinating with the pyrazine nitrogen and their electron-donating nature facilitates the rate-determining oxidative addition step.

  • Buchwald's Biarylphosphine Ligands: This class is the gold standard. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated excellent performance for coupling on heteroaryl halides.[2] Their steric bulk is a key factor in preventing catalyst deactivation.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts.[9][10] They are particularly effective for challenging couplings, including those involving aryl chlorides.[9] Recently, large-but-flexible Pd-BIAN-NHC catalysts have been designed specifically for the amination of coordinating heterocycles, showing high efficacy even under aerobic conditions.[11][12]

Q4: How do I select the appropriate base for my reaction?

A: The base must be strong enough to deprotonate the amine nucleophile but not so reactive that it causes degradation of the starting materials or the catalyst.

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) Highly reactive, often allows for lower catalyst loadings and faster reaction rates.[6]Can be incompatible with base-sensitive functional groups like esters or nitro groups.[6]
Cesium Carbonate (Cs₂CO₃) A milder base with excellent functional group tolerance.[6] Often provides the highest reaction rates among weaker bases.[6]More expensive and can be difficult to stir on a large scale.[6]
Potassium Phosphate (K₃PO₄) Good functional group tolerance and economically attractive.[6]May require higher catalyst loadings or longer reaction times.[6]

The choice often involves a trade-off between reactivity and functional group compatibility. For a robust starting point with a sensitive substrate, Cs₂CO₃ is often a good first choice.

Part 3: Troubleshooting Common Reaction Failures

Q5: My reaction has a very low yield or has not worked at all. What is the first thing I should check?

A: Before suspecting complex catalyst issues, always verify the fundamentals:

  • Reagent Purity: Are your starting materials, solvent, and base pure and anhydrous? Water and oxygen can be detrimental to the active Pd(0) catalyst. Solvents should be properly degassed.

  • Inert Atmosphere: Was the reaction set up and maintained under a strict inert atmosphere (Argon or Nitrogen)?[6] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.

  • Temperature Control: Was the correct reaction temperature maintained? Excessively high temperatures can lead to catalyst decomposition.[13]

If these factors are controlled, the next step is to investigate the catalytic system itself.

Q6: I see a black precipitate in my reaction flask. What is it and how can I prevent it?

A: The black precipitate is likely "palladium black," which consists of aggregated, catalytically inactive Pd(0) particles.[1] This is a common mode of catalyst deactivation.[1][13]

  • Causality: It often forms when the ligand is unable to sufficiently stabilize the Pd(0) species in solution. This can be due to an insufficient ligand-to-palladium ratio or the choice of a ligand that is not bulky or electron-rich enough to prevent aggregation.[1][13]

  • Solution:

    • Increase Ligand-to-Palladium Ratio: For phosphine ligands, it can be helpful to use a slightly higher ligand-to-metal ratio (e.g., 2:1 or 4:1) to ensure the palladium center remains coordinated and stabilized.

    • Switch to a More Robust Ligand: Employ a bulkier, more electron-donating ligand like XPhos or an N-heterocyclic carbene (NHC) ligand, which forms a stronger bond to palladium and provides better stabilization.[1][2]

    • Use a Pre-catalyst: Pre-formed palladium pre-catalysts, where the ligand is already coordinated to the metal, can provide a more stable and active catalyst from the outset.

Q7: My reaction starts but stalls before reaching completion. What could be the cause?

A: This is a classic sign of catalyst deactivation during the reaction. Two common culprits are:

  • Product Inhibition: The product of your reaction, which still contains the pyrazine moiety, can also act as a ligand and poison the palladium catalyst, leading to a shutdown of the catalytic cycle.[1]

  • Ligand Degradation: Under certain conditions, especially at elevated temperatures, the phosphine ligand itself can degrade, leading to catalyst deactivation.[14]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can reduce the rate of thermal decomposition of the catalyst or ligand.[1]

    • Screen Different Ligands: Some ligands are more resistant to product inhibition than others. A bidentate ligand like BINAP or DPPF might offer better stability and prevent the product from displacing it from the palladium center.[2]

    • Adjust Catalyst Loading: While counterintuitive, sometimes a slightly higher initial catalyst loading can help push the reaction to completion before the majority of the catalyst deactivates.

Q8: I am observing significant amounts of side products like homocoupling. How can this be minimized?

A: Homocoupling, the dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction), is often prevalent at higher temperatures or when the desired cross-coupling is slow.[13]

  • Solution: The goal is to accelerate the desired cross-coupling pathway so it outcompetes the side reaction.

    • Use a More Active Catalyst System: Switching to a more active ligand (like XPhos or SPhos) can often promote the cross-coupling at a lower temperature, thereby minimizing thermal side reactions.[13]

    • Optimize Base and Solvent: The choice of base and solvent can significantly influence the relative rates of cross-coupling versus homocoupling. A systematic screening of these parameters is often beneficial.

Experimental Protocols & Data
Recommended Catalyst Systems for Pyrazine Functionalization

The following table provides starting points for catalyst system selection based on the desired transformation. Optimization will likely be required for specific substrates.

Reaction TypeCoupling PartnerPalladium SourceLigandBaseSolventTemp (°C)
Buchwald-Hartwig Primary AlkylaminePd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene80-110
Buchwald-Hartwig ArylaminePd(OAc)₂ (2 mol%)SPhos (4 mol%)Cs₂CO₃Dioxane100-120
Suzuki Coupling Arylboronic AcidPdCl₂(dppf) (3 mol%)(dppf)K₂CO₃Dioxane/H₂O90-100
Suzuki Coupling (Difficult Substrate)Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100

Note: Catalyst loading is based on the limiting reagent. The ligand-to-palladium ratio is often critical and should be optimized.

General Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol is a general guideline and must be adapted for the specific halide and amine coupling partners.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene (to make a 0.1 M solution)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the halogenated pyrazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams provide visual guides to the catalytic cycle and troubleshooting logic.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poisoning Catalyst Poisoning (Pyrazine Coordination) Pd0->Poisoning Inhibition PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl BaseAssoc Base-Assisted Amine Coordination PdII_Aryl->BaseAssoc + HNR'R'' + Base PdII_Aryl->Poisoning PdII_Amine Ar-Pd(II)(NHR'R'')L₂ BaseAssoc->PdII_Amine ReductElim Reductive Elimination PdII_Amine->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Product ReductElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Yield Start Low or No Yield Observed Check_Basics Verify Basics: - Reagent Purity? - Inert Atmosphere? - Correct Temperature? Start->Check_Basics Basics_OK Basics are Correct Check_Basics->Basics_OK Yes Basics_Fail Fix Basic Conditions (Dry/Degas Solvent, etc.) Check_Basics->Basics_Fail No Observe Observe Reaction Mixture: - Pd Black Precipitate? - Stalls Mid-Reaction? Basics_OK->Observe Pd_Black Issue: Catalyst Aggregation Observe->Pd_Black Yes, Pd Black Stalls Issue: Catalyst Deactivation (Poisoning/Inhibition) Observe->Stalls Yes, Stalls Solution_Black Solution: 1. Increase Ligand/Pd Ratio 2. Use Bulkier Ligand (XPhos, NHC) 3. Use Pre-catalyst Pd_Black->Solution_Black Solution_Stalls Solution: 1. Lower Reaction Temp 2. Screen Different Ligands (e.g., Bidentate) 3. Re-evaluate Base Stalls->Solution_Stalls

Sources

Technical Support Center: Solvent Effects on 2-Amino-3-(methylamino)pyrazine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(methylamino)pyrazine. This guide provides in-depth, field-proven insights into the critical role solvents play in the reactivity of this versatile heterocyclic compound. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the interplay between this compound and various solvent systems.

Q1: What are the key structural and electronic features of this compound that I should consider?

A1: Understanding the molecule's structure is paramount. This compound (C₅H₈N₄) possesses several key features that dictate its reactivity and interaction with solvents:

  • Multiple Nitrogen Atoms: The pyrazine ring contains two nitrogen atoms at positions 1 and 4. These nitrogens are sp² hybridized and have lone pairs of electrons, making them potential sites for protonation and hydrogen bonding.[1][2]

  • Exocyclic Amino Groups: The primary amine (-NH₂) at C2 and the secondary amine (-NHCH₃) at C3 are nucleophilic centers. Their reactivity is highly sensitive to hydrogen bonding.

  • Aromatic System: The pyrazine ring is aromatic, which provides overall stability. However, the electron-withdrawing nature of the ring nitrogens makes the ring carbons susceptible to nucleophilic attack under certain conditions.

  • Hydrogen Bond Donors and Acceptors: The -NH groups are hydrogen bond donors, while the ring and exocyclic nitrogens are hydrogen bond acceptors.[2][3] This dual capability leads to complex solvation behavior.

Q2: How does a solvent fundamentally influence a chemical reaction?

A2: A solvent is not merely an inert medium; it is an active participant that can profoundly affect reaction kinetics and thermodynamics.[4] Its influence is primarily through:

  • Solvation: The stabilization (or destabilization) of reactants, intermediates, transition states, and products through non-covalent interactions like dipole-dipole forces, hydrogen bonding, and van der Waals interactions.[4]

  • Dielectric Constant: The solvent's polarity, quantified by its dielectric constant, affects the stabilization of charged species or polar transition states.[5][6][7][8]

  • Transport Properties: The solvent's viscosity can influence the diffusion rate of reactants, which can be a factor in very fast reactions.

According to transition state theory, a reaction accelerates if the solvent stabilizes the transition state more than the reactants. Conversely, if the reactants are more strongly stabilized, the reaction slows down.[4]

Q3: What is the practical difference between polar protic and polar aprotic solvents for reactions with this compound?

A3: This is one of the most critical distinctions in solvent selection for this molecule.

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) contain O-H or N-H bonds and can act as hydrogen bond donors.[9][10] They are excellent at solvating both cations and anions. However, they can strongly solvate (or "cage") nucleophiles, like the amino groups on your pyrazine, through hydrogen bonding, which can suppress their reactivity in nucleophilic substitution (Sₙ2) type reactions.[10][11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) have strong dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9][10] They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive. This makes them ideal for promoting Sₙ2 reactions.[10][11]

Choosing between these two classes is often the key to controlling your reaction's speed and success.

Q4: Which solvents are most commonly used for reactions involving aminopyrazines, and why?

A4: The literature shows a clear preference for certain solvents based on the reaction type:

  • N,N-Dimethylformamide (DMF): Frequently used for nucleophilic substitution reactions where a halide on the pyrazine ring is displaced.[12] Its high polarity and aprotic nature effectively solvate the cation while leaving the nucleophile highly reactive.

  • Acetonitrile (MeCN): Another excellent polar aprotic solvent, often favored for its lower boiling point compared to DMF, which can simplify product workup. It has been shown to be an ideal solvent for halogenation reactions of 2-aminopyrazine.[13]

  • Tetrahydrofuran (THF): A less polar aprotic solvent, commonly used for reactions involving organometallics or when a less polar medium is required.[14]

  • Ethanol (EtOH) or Acetic Acid: These polar protic solvents are often used in condensation or cyclization reactions.[15][16] Their ability to protonate ring nitrogens can alter nucleophilicity and direct the regioselectivity of a reaction.[15]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on solvent-based solutions.

Problem: My reaction is extremely slow or gives a very low yield.

  • Potential Cause 1: Incorrect Solvent Class for the Mechanism. If your reaction is a nucleophilic substitution (e.g., Sₙ2), using a polar protic solvent like ethanol or water could be severely hindering it. The solvent's hydrogen bonds are likely "caging" your nucleophile, reducing its effective concentration and reactivity.[11]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile . This will leave the nucleophile unsolvated and significantly increase the reaction rate.[10][11]

  • Potential Cause 2: Poor Solubility of Reactants. The reaction can only occur if the reactants are in the solution phase. If one of your components is not dissolving, the reaction rate will be limited by the dissolution rate.

    • Solution: Choose a solvent that effectively dissolves all reactants. You may need to use a solvent mixture or a stronger solvent like DMF or DMSO. Gentle heating can also improve solubility, but be mindful of potential side reactions.

  • Potential Cause 3: Transition State Destabilization. The solvent may be stabilizing your starting materials more than the transition state. This increases the activation energy.

    • Solution: Consider the charge distribution in your proposed transition state. If the transition state is more polar or has more charge separation than the reactants, switching to a more polar solvent should accelerate the reaction.[4]

Problem: I am getting a mixture of products or the wrong regioisomer.

  • Potential Cause: Solvent is not adequately directing the reaction. The solvent's ability to selectively stabilize one transition state over another is crucial for regioselectivity.[15] For a molecule like this compound with multiple nucleophilic sites, this is a common issue.

    • Solution 1 (Protic Solvents): In reactions like cyclocondensations, a protic solvent (e.g., glacial acetic acid or ethanol ) can protonate one of the pyrazine ring nitrogens, altering its nucleophilicity and potentially blocking it from participating in the reaction, thereby favoring reaction at another site.[15]

    • Solution 2 (Aprotic Solvents): Conversely, a polar aprotic solvent like DMF or dioxane does not protonate the ring. This may favor a different reaction pathway where the intrinsic basicity and nucleophilicity of the nitrogen atoms dominate.[15]

    • Recommendation: Empirical testing is key. Screen a small set of solvents from different classes (e.g., Toluene, THF, MeCN, EtOH, Acetic Acid) to determine the optimal conditions for your desired isomer.

Problem: I am having difficulty with the workup and purification.

  • Potential Cause: Use of a high-boiling point solvent. Solvents like DMF (BP: 153 °C) and DMSO (BP: 189 °C) can be difficult to remove under vacuum, especially if your product is thermally sensitive.

    • Solution 1: Solvent Selection. If the reaction allows, opt for a lower-boiling point solvent like acetonitrile (BP: 82 °C) or THF (BP: 66 °C).

    • Solution 2: Workup Procedure. For reactions in DMF or DMSO, the product is often isolated by pouring the reaction mixture into a large volume of ice-cold water to precipitate the crude product, which can then be collected by filtration.[15] The product can then be washed and recrystallized from a more suitable solvent like ethanol or an ethyl acetate/hexane mixture.[14]

Section 3: Experimental Protocols & Data
Protocol: Nucleophilic Aromatic Substitution (SNAr) - A General Starting Point

This protocol describes a representative SNAr reaction, displacing a chloro group with an amine, where solvent choice is critical.

Reaction: 2-Amino-3-chloro-pyrazine + Methylamine → this compound

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Amino-3-chloropyrazine (1.0 eq) in the chosen solvent (see table below, ~10 mL per gram of starting material).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.3 eq), to act as a proton scavenger.

  • Nucleophile Addition: Add the nucleophile, in this case, a solution of methylamine (1.2 eq, e.g., 40% in water or as a solution in THF/EtOH).

  • Reaction Conditions: Stir the mixture at the recommended temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • For Aprotic Solvents (DMF, MeCN): Once the reaction is complete, cool the mixture to room temperature. Pour it into ice-water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[12]

    • For Protic Solvents (EtOH): Concentrate the reaction mixture in vacuo. Partition the residue between water and ethyl acetate. Proceed with washing and drying as above.

  • Purification: Purify the crude residue by column chromatography on silica gel.[12][14]

Data Table: Impact of Solvent Choice on Reactivity
Solvent ClassExample SolventsDielectric Constant (ε)Expected Effect on SₙAr RateRationale & Key Considerations
Polar Aprotic DMF, DMSO, AcetonitrileHigh (37-47)Highly Favorable Does not hydrogen bond with the nucleophile, leaving it highly reactive. Stabilizes the charged Meisenheimer intermediate. This is the recommended class for this reaction type. [4][11]
Polar Protic Water, Ethanol, MethanolHigh (24-80)Unfavorable / Very Slow Strongly solvates and deactivates the amine nucleophile through hydrogen bonding, significantly increasing the activation energy.[10][11][17]
Non-Polar Aprotic Toluene, Hexane, DioxaneLow (2-4)Slightly Favorable to Unfavorable Low solubility of salts (reactants, base) can be limiting. Does not effectively stabilize the charged intermediate. May be useful if side reactions in polar solvents are an issue.
Section 4: Visual Guides
Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent system for a reaction involving this compound.

SolventSelection start Define Reaction Mechanism sn2 Nucleophilic Substitution (SNAr / SN2)? start->sn2 Yes condensation Condensation / Cyclization? start->condensation No aprotic Screen Polar Aprotic Solvents (DMF, MeCN, THF) sn2->aprotic other Other Mechanism? condensation->other No protic Screen Polar Protic Solvents (EtOH, Acetic Acid) condensation->protic Yes empirical Empirical Screening (Toluene, MeCN, EtOH) other->empirical solubility Check Reactant Solubility protic->solubility aprotic->solubility empirical->solubility solubility->aprotic Insoluble (Try DMF/DMSO) optimize Optimize Temp & Concentration solubility->optimize Soluble analyze Analyze Outcome (Yield, Purity, Selectivity) optimize->analyze

Caption: A decision-making workflow for troubleshooting and selecting a solvent.

Diagram of Solvation Effects

This diagram illustrates how different solvent types interact with the nucleophilic amino groups of the molecule, affecting their reactivity.

SolvationEffects Solvation Effects on Nucleophilicity cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) mol_aprotic N Pyrazine Ring NH₂ NHCH₃ dmf1 δ- O=CH-N(CH₃)₂ δ+ mol_aprotic:nh2->dmf1 Weak Interaction dmf2 δ- O=CH-N(CH₃)₂ δ+ mol_aprotic:nhme->dmf2 label_aprotic Result: 'Naked' and Highly Reactive Nucleophile mol_protic N Pyrazine Ring NH₂ NHCH₃ etoh1 H-O-Et mol_protic:nh2->etoh1 Strong H-Bonding (Caging) etoh2 H-O-Et mol_protic:nhme->etoh2 etoh3 H-O-Et mol_protic:n1->etoh3 label_protic Result: Solvated and Poorly Reactive Nucleophile

Caption: Differential solvation of this compound in aprotic vs. protic solvents.

References
  • PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • ECHEMI. (n.d.). This compound Formula.
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Reactions of 3-Aminopyrazine-2-carbonitrile.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine.
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Zhang, S., et al. (n.d.). Molecular interactions between pyrazine and n-propanol, chloroform, or tetrahydrofuran. Journal of Molecular Liquids.
  • Wikipedia. (n.d.). Solvent effects.
  • Reddit. (2022). What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction?
  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?
  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • ResearchGate. (n.d.). (a) Effect of the solvent dielectric properties on the activation...
  • Halina K., et al. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
  • Caminati, W., & Favero, L. B. (1998). Intermolecular Hydrogen Bonding between Water and Pyrazine. Angewandte Chemie International Edition, 37(6), 792-795.
  • Powers, D. G., et al. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry.
  • Chocholoušová, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4153.
  • Vayda, M. E., & Sligar, S. G. (n.d.). Solvent dielectric effects on protein dynamics. Biophysical Journal.

Sources

Technical Support Center: Work-up Procedures for 2-Amino-3-(methylamino)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up of 2-Amino-3-(methylamino)pyrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the purification and isolation of this important pyrazine derivative.

I. Introduction to this compound Synthesis and Work-up

This compound is a key intermediate in the synthesis of various biologically active compounds. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrazine, such as 2-amino-3-chloropyrazine, with methylamine.[1] The work-up and purification of the resulting product are critical steps to ensure high purity and yield, and they often present challenges due to the compound's basicity and potential for side reactions. This guide provides a comprehensive overview of the work-up procedures and troubleshooting strategies to address these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound product?

A1: Common impurities can include unreacted starting materials (e.g., 2-amino-3-chloropyrazine), over-alkylated byproducts, and products of side reactions.[2] Depending on the reaction conditions, you might also have residual base and salts.

Q2: What is the expected appearance and stability of this compound?

A2: this compound is typically a light-yellow to yellow liquid or solid.[3] Like many amines, it can be sensitive to air and light and may darken over time. For long-term storage, it is recommended to keep it in a dark place, under an inert atmosphere, and at a low temperature (2-8°C).[3][4]

Q3: What are some suitable TLC conditions for monitoring the reaction?

A3: A common mobile phase for monitoring the reaction and assessing purity by TLC is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[5][6] For basic compounds like aminopyrazines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking and improve separation.[2] A good starting point could be a gradient of hexane/ethyl acetate or dichloromethane/methanol.[5][6] Visualization can be achieved under UV light (254 nm) and/or by staining with a suitable reagent like ninhydrin for primary and secondary amines.[2]

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, an acid-base extraction can be a very effective initial purification step. Since this compound is a basic compound due to its amine groups, it can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer.[7][8] The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound reactions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Isolated Product - Incomplete reaction. - Product loss during extraction. - Product decomposition.- Monitor the reaction by TLC to ensure completion. - Perform multiple extractions of the aqueous layer to maximize product recovery.[9] - Avoid excessive heat and exposure to strong acids or bases during work-up.
Product is an Oil and Difficult to Handle - Presence of impurities. - The product may have a low melting point.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Consider converting the product to its hydrochloride salt, which is often a more stable and crystalline solid.[10]
Streaking on TLC Plate - The compound is basic and interacts strongly with the acidic silica gel.- Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your eluent system.[2] - Consider using a different stationary phase like alumina or a reversed-phase plate.
Co-elution of Impurities During Column Chromatography - Impurities have similar polarity to the product.- Optimize the solvent system for your column. A shallow gradient elution can improve separation. - Consider using a different stationary phase, such as basic alumina or reversed-phase silica.[2]
Product Darkens or Decomposes Upon Standing - Oxidation or light sensitivity of the amine groups.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container at a low temperature.[3][4]

IV. Experimental Protocols

Protocol 1: General Work-up Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the work-up of a reaction between 2-amino-3-chloropyrazine and methylamine.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to room temperature.

  • If a strong base was used, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an organic solvent such as ethyl acetate or dichloromethane (DCM) and water.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer.

  • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[9]

  • Combine all organic extracts.

Step 3: Washing the Organic Layer

  • Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

Step 4: Solvent Removal

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Step 1: Preparing the Column

  • Choose an appropriate size column based on the amount of crude product.

  • Pack the column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

Step 2: Loading the Sample

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

Step 3: Elution

  • Start with a nonpolar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradually increase the polarity of the eluent. A common gradient for aminopyrazines is from hexane/ethyl acetate to pure ethyl acetate, and then to a mixture of ethyl acetate/methanol or dichloromethane/methanol.[5][11] For this specific compound, a gradient of 0-5% methanol in chloroform has been reported to be effective.[11]

  • Collect fractions and monitor them by TLC.

Step 4: Product Isolation

  • Combine the pure fractions as determined by TLC.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Step 1: Solvent Selection

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not when cold.

  • Common solvent systems for recrystallizing amines include ethanol, ethanol/water, or ethyl acetate/hexane.[12]

Step 2: Recrystallization Procedure

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

Step 3: Crystal Isolation

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

V. Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash Wash Organic Layer (Brine) Extraction->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Flash Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Handling_Issues Handling Issues? Start->Handling_Issues Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Yes Optimize_Extraction Optimize Extraction Low_Yield->Optimize_Extraction Yes Check_Stability Assess Product Stability Low_Yield->Check_Stability Yes TLC_Streaking TLC Streaking? Impure_Product->TLC_Streaking Yes Co_elution Co-elution? Impure_Product->Co_elution Yes Product_Oily Product is Oily? Handling_Issues->Product_Oily Yes Product_Darkens Product Darkens? Handling_Issues->Product_Darkens Yes Modify_Eluent Modify Eluent (add base) TLC_Streaking->Modify_Eluent Yes Change_Stationary_Phase Change Stationary Phase TLC_Streaking->Change_Stationary_Phase Yes Co_elution->Change_Stationary_Phase Yes Optimize_Gradient Optimize Gradient Co_elution->Optimize_Gradient Yes Purify_Further Purify Further Product_Oily->Purify_Further Yes Form_Salt Form Salt Product_Oily->Form_Salt Yes Inert_Storage Store Under Inert Atmosphere Product_Darkens->Inert_Storage Yes

Caption: Decision tree for troubleshooting common issues in the work-up of this compound.

VI. References

  • American Chemical Society. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson. (2024, March 4). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Gas-Phase Reactions of OH with Methyl Amines in the Presence or Absence of Molecular Oxygen. An Experimental and Theoretical Study. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures. Retrieved from

  • American Chemical Society. (n.d.). Amine quenching of aromatic fluorescence and fluorescent exciplexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

  • DTU Research Database. (n.d.). Oxidation of methylamine. Retrieved from [Link]

  • cr subscription agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[2][7][10]Thiadiazolo[3,4-b]pyrazines. The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Retrieved from

Sources

Technical Support Center: Identifying Impurities in 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 2-Amino-3-(methylamino)pyrazine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges encountered during the impurity profiling of this compound, offering troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and regulatory standards. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the analytical strategies employed.

Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in my this compound samples?

A1: Impurities in any active pharmaceutical ingredient (API) can originate from various sources, including the synthetic route, degradation, and storage.[1] For this compound, impurities can be broadly categorized into organic, inorganic, and residual solvents.[2][3]

Organic Impurities are the most common and diverse. They include:

  • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates. A common synthesis involves the reaction of a di-substituted pyrazine (e.g., 2,3-dichloropyrazine or 2-amino-3-chloropyrazine) with methylamine. Therefore, unreacted precursors are potential impurities.

  • By-products: These arise from side reactions occurring during synthesis. For instance, over-methylation could lead to the formation of a di-methylated species, or hydrolysis of an intermediate could introduce an unwanted hydroxyl group.

  • Degradation Products: The molecule may degrade upon exposure to heat, light, humidity, or extreme pH, leading to new chemical entities.[3] Aminopyrazines can be susceptible to oxidation or hydrolysis.

Inorganic Impurities may include reagents, ligands, catalysts (e.g., copper salts sometimes used in amination reactions), heavy metals, or salts.[2]

Residual Solvents are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[4]

Here is a summary of potential organic impurities:

Impurity Category Potential Compound Name/Structure Likely Source
Starting Material 2,3-DichloropyrazineIncomplete reaction
Intermediate 2-Amino-3-chloropyrazineIncomplete substitution reaction
By-product 2,3-Bis(methylamino)pyrazineReaction with excess methylamine
By-product 2-Amino-3-(dimethylamino)pyrazineOver-methylation of the secondary amine
Degradation Product 2-Amino-3-hydroxypyrazineHydrolysis of the methylamino group
Degradation Product Oxidized Pyrazine Species (e.g., N-oxides)Oxidation during storage or processing
Q2: I've detected an unknown peak in my HPLC chromatogram. What is the logical workflow to identify it?

A2: A systematic approach is crucial for the efficient identification of an unknown impurity. The goal is to move from initial detection to definitive structural elucidation, gathering more specific information at each step. This process is guided by regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5]

Below is a standard workflow for impurity identification:

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Mass & Fragmentation Analysis cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation & Reporting A Unknown Peak Detected in HPLC-UV B Verify Peak Origin (Run Blank, Mobile Phase) A->B C Acquire UV-Vis Spectrum (via DAD/PDA Detector) B->C D Perform LC-MS Analysis C->D E Determine Molecular Weight (Accurate Mass if using HRMS) D->E F Perform MS/MS Analysis (Fragmentation Pattern) E->F G Isolate Impurity (e.g., Preparative HPLC) F->G H Perform NMR Spectroscopy (1H, 13C, 2D NMR) G->H I Propose Structure H->I J Synthesize Reference Standard I->J K Confirm by Co-injection J->K L Quantify and Document (per ICH Guidelines) K->L G cluster_0 A A B B A->B Level Increases C C B->C Level Increases D ≥0.15% Report + Identify + Qualify C->D Level Increases

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of 2-Amino-3-(methylamino)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving 2-amino-3-(methylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common regioselectivity challenges. By understanding the underlying principles of steric and electronic effects, you can gain precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes regioselectivity a challenge in reactions with this compound?

A1: The primary challenge arises from the presence of two distinct exocyclic amino groups at the C2 and C3 positions of the pyrazine ring. The C2 position has a primary amino group (-NH₂), while the C3 position has a secondary methylamino group (-NHCH₃). Both nitrogen atoms are nucleophilic, creating a competitive reaction environment. The regiochemical outcome of a reaction depends on the subtle interplay of electronic and steric factors, which can be influenced by the electrophile, solvent, temperature, and presence of catalysts.

Q2: Which nitrogen is generally more reactive and why?

A2: In the absence of significant steric hindrance from the incoming electrophile, the primary amino group at the C2 position is generally more nucleophilic and less sterically hindered than the secondary methylamino group at C3. The methyl group on the C3 nitrogen exerts both a steric effect, physically blocking the approach of reactants, and an electronic effect (hyperconjugation), which can slightly modulate its nucleophilicity. However, the inherent steric bulk of the methyl group is often the dominating factor favoring reaction at the C2-amino group.[1][2]

Q3: How do steric effects of the electrophile influence regioselectivity?

A3: The steric bulk of the electrophile is a critical determinant of regioselectivity. Small, unhindered electrophiles may show little to no selectivity, reacting with both amino groups. Conversely, bulky electrophiles will preferentially react with the less sterically hindered C2-amino group. This principle can be leveraged to direct the reaction towards the desired isomer. For instance, using a bulky acylating agent will favor acylation at the C2 position.

Q4: Can reaction conditions be modified to favor reaction at the C3-methylamino group?

A4: Yes, while the C2-amino group is generally more reactive, conditions can be optimized to favor reaction at the C3-methylamino group. This often involves strategies to either temporarily block the C2-amino group with a protecting group or to enhance the nucleophilicity of the C3-methylamino group. For example, in certain solvent systems or in the presence of specific bases, the relative nucleophilicity of the two nitrogens can be altered.

Troubleshooting Guides

Problem 1: My N-acylation reaction is producing a mixture of N2 and N3 acylated regioisomers with poor selectivity.

This is a common issue when using small acylating agents like acetyl chloride or acetic anhydride.

Troubleshooting Workflow: Improving N-Acylation Regioselectivity

G start Low Regioselectivity in N-Acylation step1 Step 1: Evaluate Electrophile Sterics start->step1 outcome1a Increased N2 Selectivity step1->outcome1a Use a bulkier acylating agent (e.g., pivaloyl chloride) outcome1b No Improvement step1->outcome1b If sterics are not the primary driver step2 Step 2: Modify Reaction Temperature outcome2a Improved Selectivity (Kinetic vs. Thermodynamic Control) step2->outcome2a Lowering temperature may favor the kinetically preferred N2 product outcome2b No Significant Change step2->outcome2b If reaction is not temperature sensitive step3 Step 3: Change the Solvent outcome3a Altered Regioisomeric Ratio step3->outcome3a Polar aprotic solvents (e.g., DMF, NMP) can influence nucleophilicity outcome3b Insolubility or No Reaction step3->outcome3b step4 Step 4: Introduce a Directing Group (Advanced) outcome4a High N3 Selectivity Achieved step4->outcome4a Protect C2-NH2 with a removable group (e.g., Boc), then acylate C3-NHCH3 outcome1b->step2 outcome2b->step3 outcome3b->step4 G start Poor Regioselectivity in Cross-Coupling step1 Step 1: Ligand Selection start->step1 outcome1a Improved Selectivity step1->outcome1a Use bulky phosphine ligands (e.g., XPhos, RuPhos) to favor the less hindered N2 site outcome1b No Improvement step1->outcome1b step2 Step 2: Base Selection outcome2a Altered Regioisomeric Ratio step2->outcome2a Weaker bases (e.g., K3PO4) may differentially deprotonate the two amines outcome2b Decomposition or No Reaction step2->outcome2b step3 Step 3: Solvent System outcome3a Enhanced Selectivity step3->outcome3a Toluene and dioxane are common; try polar aprotic solvents like DMAc to alter reactivity outcome1b->step2 outcome2b->step3

Caption: Troubleshooting workflow for cross-coupling regioselectivity.

Key Considerations for Optimization
  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst are paramount. Bulky, electron-rich ligands can significantly influence which amino group coordinates to the metal center. Experimenting with a panel of common Buchwald-Hartwig ligands is a standard approach to optimize regioselectivity.

  • Base Strength: The pKa of the base can influence the relative concentrations of the deprotonated amino groups. A weaker base may selectively deprotonate the more acidic proton (if there is a significant difference), while a strong base will deprotonate both, leading to a competition based on nucleophilicity and sterics.

Underlying Scientific Principles

The regioselectivity in the reactions of this compound is governed by a combination of fundamental organic chemistry principles.

Electronic Effects
  • Inductive Effect: The methyl group at the C3 position is weakly electron-donating, which slightly increases the electron density on the nitrogen it is attached to, potentially increasing its nucleophilicity.

  • Resonance: Both amino groups donate electron density into the electron-deficient pyrazine ring. The extent of this donation influences the nucleophilicity of the exocyclic nitrogens.

Steric Effects
  • Steric Hindrance: This is often the most significant factor. [1][2]The methyl group on the C3-nitrogen presents a physical barrier to the approach of electrophiles. The larger the electrophile, the more pronounced this effect becomes, leading to a strong preference for reaction at the C2-amino group.

Kinetic vs. Thermodynamic Control
  • Kinetic Product: The product that is formed fastest. In this system, reaction at the less hindered C2-amino group is typically the kinetic product.

  • Thermodynamic Product: The most stable product. In some cases, the N3-substituted product might be more thermodynamically stable. If the reaction is reversible, allowing it to proceed for longer times or at higher temperatures could favor the thermodynamic product.

By systematically evaluating and modifying the reaction parameters outlined in this guide, you can effectively troubleshoot and optimize your reactions to achieve the desired regioselectivity for your this compound derivatives.

References

  • Gauld, J., et al. (2001). The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. The Journal of Organic Chemistry.
  • Kim, W., et al. (n.d.). Electronic and steric effects in diamine recognition with a highly rigid Zn(II) complex. Korea Advanced Institute of Science and Technology.
  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
  • Dolezal, M., & Zitko, J. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.
  • Ihsanawatia, & Alni, A. (n.d.). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-3-(methylamino)pyrazine and 2,3-diaminopyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, pyrazine derivatives stand out for their versatile applications, particularly in the realm of medicinal chemistry and drug discovery. Among these, aminopyrazines are crucial building blocks for a variety of biologically active molecules. This guide provides an in-depth comparative analysis of two closely related yet distinct aminopyrazines: 2-Amino-3-(methylamino)pyrazine and 2,3-diaminopyrazine. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their synthesis, physicochemical properties, reactivity, and potential applications, supported by experimental insights.

Introduction: Structural and Physicochemical Properties

At first glance, this compound and 2,3-diaminopyrazine share a common 2,3-diaminopyrazine core. The key distinction lies in the substitution at one of the amino groups: a methyl group in the former and a hydrogen atom in the latter. This seemingly minor difference has significant implications for their electronic properties, reactivity, and biological activity.

PropertyThis compound2,3-diaminopyrazine
CAS Number 84996-40-7[1]13134-31-1
Molecular Formula C₅H₈N₄[1]C₄H₆N₄
Molecular Weight 124.14 g/mol [1]110.12 g/mol
Appearance Light-yellow to yellow liquid or solidPowder or liquid
Storage Keep in dark place, inert atmosphere, 2-8°C-

The presence of the methyl group in this compound introduces a slight increase in molecular weight and can influence its lipophilicity and steric hindrance around the methylamino group.

Synthesis Strategies: A Comparative Overview

The synthesis of these aminopyrazines typically involves the introduction of amino functionalities onto a pre-existing pyrazine ring. While specific, detailed protocols for both compounds are not always readily available in a comparative context, general synthetic strategies for related aminopyrazines can be adapted.

A common approach for the synthesis of 2,3-diaminopyrazines involves the reduction of corresponding nitro-amino pyrazines or the amination of halo-pyrazines[2]. The synthesis of this compound can be achieved through a similar route, with the introduction of the methylamino group via nucleophilic substitution of a suitable leaving group on the pyrazine ring.

Synthesis_Overview cluster_23DAP 2,3-diaminopyrazine Synthesis cluster_2A3MP This compound Synthesis A 2-Amino-3-nitropyrazine B 2,3-diaminopyrazine A->B Reduction (e.g., Fe/HCl) C 2-Amino-3-halopyrazine D This compound C->D Methylamine

Figure 1: Generalized synthetic pathways.

Experimental Protocol: General Synthesis of 2,3-Diaminopyrazine via Reduction

This protocol is a generalized procedure based on common reduction methods for nitro-aromatic compounds.

Materials:

  • 2-Amino-3-nitropyrazine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-Amino-3-nitropyrazine in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise. The causality behind using a protic solvent mixture is to facilitate the dissolution of the starting material and the subsequent protonation steps required for the reduction of the nitro group by the metal.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron catalyst.

  • Neutralize the filtrate with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2,3-diaminopyrazine.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Reactivity Analysis

The pyrazine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. However, the presence of two amino groups at the 2 and 3 positions significantly activates the ring towards electrophilic attack.

Nucleophilicity of the Amino Groups

The primary and secondary amino groups in both molecules are nucleophilic and can readily participate in reactions such as acylation and alkylation[2]. The nucleophilicity of the amino groups in 2,3-diaminopyrazine is expected to be slightly higher than that of the primary amino group in this compound due to the electron-donating effect of the adjacent amino group. Conversely, the methyl group in this compound, being an electron-donating group, will increase the nucleophilicity of the methylamino nitrogen.

Reactivity cluster_23DAP 2,3-diaminopyrazine cluster_2A3MP This compound N1 Primary Amine (C2) N2 Primary Amine (C3) N1->N2 Electronic Effect N3 Primary Amine (C2) N4 Secondary Amine (C3) N3->N4 Electronic & Steric Effects

Figure 2: Comparison of amino group environments.

Experimental Protocol: Comparative Acylation Reactivity

This protocol provides a framework for comparing the acylation reactivity of the two compounds.

Materials:

  • This compound

  • 2,3-diaminopyrazine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) supplies

  • NMR spectrometer

Procedure:

  • Prepare two separate reaction vials, each containing an equimolar solution of one of the pyrazine derivatives and triethylamine in DCM. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • To each vial, add an equimolar amount of acetyl chloride dropwise at 0°C.

  • Monitor the progress of both reactions simultaneously using TLC at regular time intervals.

  • Compare the rate of disappearance of the starting material and the appearance of the acetylated product(s) in both reactions.

  • After completion, quench the reactions with water, extract with DCM, dry the organic layer, and analyze the product mixture by ¹H NMR to determine the regioselectivity of acylation in the case of 2,3-diaminopyrazine.

Spectroscopic Properties: A Comparative Look

Spectroscopic techniques are invaluable for the characterization of these molecules. While a direct side-by-side comparison from a single source is scarce, we can infer expected differences based on their structures.

¹H NMR Spectroscopy:

  • 2,3-diaminopyrazine: Will exhibit signals for the two pyrazine ring protons and the protons of the two amino groups. The chemical shifts of the amino protons will be sensitive to solvent and concentration.

  • This compound: Will show signals for the pyrazine ring protons, the primary amino group protons, the N-methyl protons (as a singlet or doublet depending on coupling), and the N-H proton of the methylamino group. The methyl signal provides a distinct handle for characterization.

¹³C NMR Spectroscopy:

  • The carbon atoms of the pyrazine ring will have characteristic chemical shifts. The carbon attached to the methylamino group in this compound is expected to be slightly more shielded (upfield shift) compared to the corresponding carbon in 2,3-diaminopyrazine due to the electron-donating nature of the methyl group.

FTIR Spectroscopy:

  • Both compounds will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. 2,3-diaminopyrazine will exhibit symmetric and asymmetric stretches for the primary amino groups. This compound will show stretches for both the primary and secondary amino groups.

Biological Activity and Applications in Drug Discovery

Both this compound and 2,3-diaminopyrazine are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

  • 2,3-diaminopyrazine has been identified as a core structure in Rho-kinase (ROCK) inhibitors, which are targets for diseases like glaucoma[3].

  • Aminopyrazine derivatives , in a broader sense, have been extensively studied as inhibitors of various kinases, including Mitogen-Activated Protein Kinase-activated Protein Kinase 2 (MK-2) and Nek2[2][4][5].

The methyl group in this compound can be strategically utilized to probe steric and hydrophobic pockets within a kinase active site, potentially leading to enhanced potency and selectivity. Structure-Activity Relationship (SAR) studies often explore such modifications to optimize inhibitor binding.

Kinase_Inhibition cluster_workflow Kinase Inhibitor Screening Workflow A Synthesize Pyrazine Derivatives B In Vitro Kinase Assay A->B C Determine IC50 Values B->C D SAR Analysis C->D

Figure 3: General workflow for kinase inhibitor screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of the compounds against a target kinase.

Materials:

  • Target Kinase

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound and 2,3-diaminopyrazine (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate peptide, and assay buffer.

  • Add the serially diluted compounds to the wells. The choice of compound concentrations should span a range that allows for the determination of an IC₅₀ value.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Plot the percentage of kinase inhibition versus the compound concentration and determine the IC₅₀ value for each compound.

Conclusion

This compound and 2,3-diaminopyrazine, while structurally similar, offer distinct properties that can be leveraged in chemical synthesis and drug design. The presence of the methyl group in this compound provides a handle for modulating steric and electronic properties, which can be crucial for optimizing interactions with biological targets. In contrast, the two primary amino groups of 2,3-diaminopyrazine offer multiple sites for further functionalization.

The choice between these two building blocks will ultimately depend on the specific goals of the research. For medicinal chemists, this compound may offer a more direct route to explore specific hydrophobic interactions within a binding pocket, while 2,3-diaminopyrazine provides a more versatile platform for creating diverse libraries of compounds. This guide has provided a foundational comparison to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.

References

  • Exploring the Chemical Reactivity and Synthesis of 2,3-Diaminopyrazine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,3-Diaminopyrazines as Rho kinase inhibitors. (2020). ResearchGate.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). University of Surrey.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PMC.
  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2012). PubMed.
  • This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.

Sources

Reactivity comparison of 2-Amino-3-(methylamino)pyrazine with other pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Electronic Landscape of the Pyrazine Ring

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, presents a fascinating and challenging scaffold for synthetic chemists.[1][2] Its structure results in an electron-deficient aromatic system, a consequence of the electronegative nitrogen atoms withdrawing electron density from the ring carbons.[1][3] This inherent "π-deficient" character makes the unsubstituted pyrazine ring generally resistant to electrophilic aromatic substitution (EAS), a reaction class that typically requires electron-rich substrates.[4][5] Conversely, this electron deficiency renders the pyrazine nucleus more susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group.[4][6]

The reactivity of the pyrazine core, however, is not static. It can be profoundly modulated by the electronic nature of its substituents.[6] The introduction of electron-donating groups (EDGs), such as amino (-NH₂) or alkylamino (-NHR) moieties, can dramatically alter this landscape. These groups "activate" the ring by donating electron density through resonance and inductive effects, thereby lowering the energy barrier for electrophilic attack.[6]

This guide provides an in-depth comparison of the reactivity of 2-Amino-3-(methylamino)pyrazine with other key pyrazine derivatives. We will explore how the interplay of multiple activating groups in a vicinal (adjacent) arrangement influences its chemical behavior, supported by mechanistic insights and detailed experimental protocols for comparative analysis.

Understanding Substituent Effects on Pyrazine Reactivity

The reactivity of a substituted pyrazine is a delicate balance between the inherent electron-deficient nature of the ring and the electronic influence of its substituents.[6] For researchers in drug development, mastering this interplay is paramount for designing efficient synthetic routes.

The Activating Power of Amino Groups

Amino groups are strong activating groups that direct incoming electrophiles to the positions ortho and para to themselves. In the context of the pyrazine ring, a 2-amino substituent will increase the electron density primarily at the C3 and C5 positions, making them the most likely sites for electrophilic attack.[6]

The introduction of a second amino group, as in this compound and 2,3-diaminopyrazine, provides even greater activation. The key difference between these two lies in the secondary amine (-NHMe) versus the primary amine (-NH₂). The methyl group in this compound provides a slight positive inductive effect (+I), making the methylamino group a marginally stronger electron-donating group than the amino group. This subtle electronic difference is expected to translate into enhanced reactivity.

G cluster_0 Reactivity Towards Electrophilic Aromatic Substitution (EAS) Pyrazine Pyrazine (Highly Deactivated) AP 2-Aminopyrazine (Activated) Pyrazine->AP + -NH2 DAP 2,3-Diaminopyrazine (Strongly Activated) AP->DAP + -NH2 at C3 AMP This compound (Very Strongly Activated) DAP->AMP Methylation of C3-NH2

Caption: Predicted hierarchy of pyrazine reactivity towards electrophiles.

Comparative Reactivity Analysis

To illustrate the practical implications of these substituent effects, we will compare the expected reactivity of four key compounds in electrophilic aromatic substitution, using bromination as a representative reaction.

CompoundActivating GroupsPredicted Regioselectivity (Bromination)Expected Relative Rate of Reaction
PyrazineNoneNo reaction under mild conditions1 (Baseline)
2-Aminopyrazine1 (-NH₂)C5 position>> 1
2,3-Diaminopyrazine2 (-NH₂)C5 position>>> 1
This compound 1 (-NH₂), 1 (-NHMe)C5 position>>>> 1 (Highest)

Table 1: Predicted outcomes for the electrophilic bromination of selected pyrazines.

Mechanistic Rationale

The directing effects and activation can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack.

Caption: Resonance stabilization of the intermediate during electrophilic attack.

For attack at the C5 position (para to the C2-amino group), the positive charge of the intermediate can be delocalized onto the nitrogen atom of the amino group. This provides a highly stable resonance contributor where all atoms have a complete octet. In this compound, the additional electron-donating -NHMe group at C3 further stabilizes this intermediate through its inductive effect, accelerating the reaction rate compared to 2-aminopyrazine or 2,3-diaminopyrazine.

Experimental Protocol: Comparative Electrophilic Bromination

To empirically validate the predicted reactivity, a parallel synthesis experiment can be conducted. The following protocol describes the monobromination of aminopyrazines using N-bromosuccinimide (NBS), a mild and selective brominating agent suitable for activated heterocyclic systems.[6]

Objective:

To compare the reaction rates and outcomes of the bromination of 2-aminopyrazine, 2,3-diaminopyrazine, and this compound under identical conditions.

Materials:
  • 2-Aminopyrazine (Substrate 1)

  • 2,3-Diaminopyrazine (Substrate 2)

  • This compound (Substrate 3)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 50% Ethyl Acetate in Hexanes)

Workflow Diagram:

G start Start dissolve Dissolve Pyrazine Substrate (1.0 mmol) in Anhydrous Acetonitrile (10 mL) in 3 separate flasks start->dissolve cool Cool flasks to 0 °C (ice-water bath) dissolve->cool add_nbs Add NBS (1.05 mmol) portion-wise to each flask cool->add_nbs stir Stir at 0 °C for 1 hour add_nbs->stir warm Allow to warm to room temperature stir->warm monitor Monitor reaction progress by TLC (e.g., every 15 minutes) warm->monitor quench Quench reaction with saturated aqueous NaHCO3 and Na2S2O3 monitor->quench When starting material is consumed extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Filter and concentrate in vacuo dry->concentrate analyze Analyze crude product by 1H NMR and LC-MS to determine conversion and regioselectivity concentrate->analyze end End analyze->end

Caption: Experimental workflow for comparative bromination.

Step-by-Step Procedure:
  • Preparation: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve 2-aminopyrazine (1.0 mmol), 2,3-diaminopyrazine (1.0 mmol), and this compound (1.0 mmol) in 10 mL of anhydrous acetonitrile each.

  • Cooling: Place the flasks in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: To each flask, add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise over 5 minutes, ensuring the temperature does not rise significantly. Causality Note: Portion-wise addition of NBS helps control the reaction exotherm and minimizes the formation of di-substituted byproducts.

  • Reaction: Stir the reaction mixtures at 0 °C for 1 hour, then remove the ice bath and allow them to warm to room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC. Spot the reaction mixture against a spot of the corresponding starting material. The reaction is complete when the starting material spot is no longer visible. Expertise Note: A significant difference in the time required for the disappearance of the starting material will provide a qualitative measure of the relative reactivity. We predict the reaction for this compound will be the fastest.

  • Work-up: Once a reaction is complete, quench it by adding 10 mL of saturated aqueous NaHCO₃ solution, followed by 5 mL of saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR spectroscopy to confirm the structure and regioselectivity of bromination (expected at the C5 position) and by LC-MS to assess the conversion and purity.

Conclusion

The reactivity of the pyrazine ring is a nuanced subject, heavily dictated by the electronic properties of its substituents. This compound stands as a highly activated derivative, poised for facile electrophilic substitution. The vicinal arrangement of two potent electron-donating groups, one of which is enhanced by the inductive effect of a methyl group, synergistically increases the electron density of the pyrazine ring. This makes it significantly more reactive than both singly-substituted 2-aminopyrazine and its close analog, 2,3-diaminopyrazine. For drug development professionals, understanding this reactivity profile is crucial for the strategic functionalization of this important heterocyclic scaffold, enabling the efficient synthesis of complex molecular architectures.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • Exploring the Chemical Reactivity and Synthesis of 2,3-Diaminopyrazine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.
  • This compound Formula. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - 2-Aminopyrazine. (2024). Fisher Scientific.
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
  • 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange.
  • Reactions and syntheses of pyrazines. (1997). Yakugaku Zasshi.
  • 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry. (n.d.). Autech Industry Co.,Limited.
  • Electrophilic Substitution In Azines. (2015).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
  • Aminopyrazine. (2023). ChemicalBook.
  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Heterocyclic Compounds. (n.d.).
  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[4][7][8]Thiadiazolo[3,4-b]pyrazines. (n.d.). Journal of Chemical Research, Synopses.
  • This compound. (n.d.). Sigma-Aldrich.
  • Mono- and Dihalogenation of 2-Aminopyrazine. (2019). Thieme Chemistry.

Sources

A Head-to-Head Technical Guide: Validating 2-Amino-3-(methylamino)pyrazine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a discovery program. The architecture of this core influences not only the biological activity and selectivity of a compound but also its synthetic tractability and physicochemical properties. Among the privileged nitrogen-containing heterocycles, the 2,3-diaminopyrazine framework has emerged as a recurring motif in a multitude of potent kinase inhibitors. This guide provides an in-depth validation of a key exemplar of this class, 2-amino-3-(methylamino)pyrazine , and objectively compares its performance as a synthetic building block against its well-established bioisostere, the 2,4-diaminopyrimidine scaffold.

Through a detailed examination of synthetic protocols, comparative experimental data, and the underlying mechanistic principles, this guide will demonstrate the utility and versatility of this compound, offering researchers the critical insights needed to rationalize its selection in future drug design campaigns.

The Strategic Advantage of the 2,3-Diaminopyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a staple in medicinal chemistry.[1] Its derivatives are key components in numerous FDA-approved drugs, valued for their ability to engage in crucial hydrogen bonding interactions with biological targets.[2][3] The 2,3-diamino substitution pattern, as seen in our target building block, is particularly effective in the realm of kinase inhibition. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4]

Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme.[4] The 2,3-diaminopyrazine scaffold excels in this role by mimicking the adenine core of ATP, forming key hydrogen bonds with the "hinge" region of the kinase. The amino group at the C2 position and the exocyclic amino group at the C3 position act as hydrogen bond donors and acceptors, effectively anchoring the inhibitor in the active site. This bidentate hydrogen bonding is a cornerstone of the scaffold's efficacy.

Comparative Scaffolds: The Pyrimidine Bioisostere

In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for optimizing lead compounds.[5] The most common bioisosteric replacement for the pyrazine ring is the pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions.[2] The 2,4-diaminopyrimidine scaffold, in particular, has a long and successful history in kinase inhibitor design, forming the core of drugs like Imatinib.[4]

This guide will focus on comparing this compound with its conceptual pyrimidine counterpart, 2-amino-4-(methylamino)pyrimidine . This comparison is not merely academic; the subtle shift in the position of one nitrogen atom has profound implications for the molecule's electronic distribution, basicity, and spatial arrangement of hydrogen bond donors and acceptors. These differences, in turn, affect synthetic reactivity, target binding affinity, and overall pharmacological profile.

Synthesis and Functionalization: A Practical Comparison

A building block's value is intrinsically tied to its accessibility and the ease with which it can be elaborated into a diverse library of compounds. Here, we present detailed protocols for the synthesis of the 2,3-diaminopyrazine building block and a representative cross-coupling reaction, alongside a comparative workflow for its pyrimidine analog.

Synthesis of the Core Building Blocks

Protocol 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available 2-amino-3-chloropyrazine. The following protocol is adapted from established methods for the amination of chloropyrazines.[6]

Reaction Scheme:

Step-by-Step Procedure:

  • To a sealed reaction vessel, add 2-amino-3-chloropyrazine (1.0 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or a high-boiling point alcohol.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.2 eq) or triethylamine (TEA, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Add an excess of methylamine, typically as a solution in a solvent like THF or ethanol (e.g., 40% solution, 3.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis of a Comparative Pyrimidine Building Block (Illustrative)

The synthesis of a 2,4-diaminopyrimidine analog often starts from a dichloropyrimidine, leveraging the differential reactivity of the chlorine atoms at the C2 and C4 positions.

Reaction Scheme (Two Steps):

This two-step process highlights a key difference in the synthetic strategy required for the pyrimidine scaffold compared to the more direct route often available for the pyrazine analog.

Functionalization via Cross-Coupling: The Suzuki-Miyaura Reaction

The true versatility of a building block is demonstrated in its ability to undergo further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for creating carbon-carbon bonds.[7] Here, we compare the reactivity of a halogenated pyrazine and a halogenated pyrimidine.

Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, a process applicable to both pyrazine and pyrimidine halides.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - Halopyrazine/Halopyrimidine (1.0 eq) - Boronic Acid (1.1-1.5 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent 1. Heat Heat under Inert Atmosphere (e.g., N₂ or Ar) 80-100 °C Solvent->Heat 2. Monitor Monitor by TLC/LC-MS Heat->Monitor 3. Quench Cool and Quench (Add Water) Monitor->Quench 4. Extract Extract with Organic Solvent Quench->Extract 5. Purify Purify by Column Chromatography Extract->Purify 6. Product Product Purify->Product Final Product

A generalized workflow for Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-deficient heterocycles like pyrazine and pyrimidine can be challenging substrates. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition step and prevent catalyst deactivation, especially when using less reactive chloro-derivatives.[8]

  • Base and Solvent: An aqueous base (like K₂CO₃ or Cs₂CO₃) is necessary to activate the boronic acid for transmetalation. A mixed solvent system like dioxane/water or DMF/water is commonly used to ensure the solubility of both the organic and inorganic reagents.[9]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making it essential to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and ensure high yields.

Comparative Reactivity:

In Suzuki couplings, the reactivity of the halide typically follows the order I > Br > Cl.[7] While 2-bromopyrazine is more reactive than 2-chloropyrazine, the electron-deficient nature of the pyrazine ring activates the C-Cl bond towards oxidative addition more effectively than in electron-rich aromatic systems.[7] This often allows for the successful use of the more cost-effective chloro-derivatives.

A direct comparison with pyrimidines reveals further nuances. The pyrimidine ring is generally considered more electron-deficient than pyrazine. This can influence catalyst selection and reaction kinetics. In some cases, the higher electron deficiency of the pyrimidine ring can lead to faster oxidative addition but may also increase the propensity for side reactions if not carefully controlled.

Feature2-Chloropyrazine2-Chloropyrimidine
Reactivity in Suzuki Coupling Generally good reactivity due to the electron-deficient ring activating the C-Cl bond.Often exhibits higher reactivity at the C4/C6 positions compared to C2 due to electronic effects. C2 is the most electron-deficient position.
Potential Side Reactions Can be susceptible to competitive amination or hydrolysis of the chloro group under basic conditions.Prone to side reactions, including hydrodehalogenation and catalyst inhibition, particularly with substituents at C2.
Typical Yields Good to excellent yields can be achieved with optimized catalyst systems.Yields can be highly dependent on the position of the chlorine and the specific catalyst/ligand combination used.[10]

Application in Kinase Inhibitor Design: A Data-Driven Comparison

The ultimate validation of a building block lies in the performance of the molecules derived from it. By examining the biological data of kinase inhibitors built upon pyrazine and pyrimidine scaffolds, we can directly compare their effectiveness.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, making it a prime therapeutic target.[11]

FGFR_Pathway cluster_downstream Downstream Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylates Cell_Response Cell Proliferation, Survival, Migration PLCg->Cell_Response GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF_MEK_ERK RAF → MEK → ERK RAS->RAF_MEK_ERK RAF_MEK_ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response Inhibitor Pyrazine/Pyrimidine FGFR Inhibitor Inhibitor->FGFR Blocks ATP Binding

Simplified FGFR signaling pathway and the action of inhibitors.

A study on the design of novel FGFR inhibitors provides a direct comparison of compounds built from a pyrazine scaffold versus a pyrimidine scaffold. The researchers performed a "scaffold hopping" strategy, replacing the pyrimidine core of a known inhibitor (BGJ398) with a 3-amino-pyrazine-2-carboxamide core.[6]

Compound IDCore ScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
BGJ398 (Infigratinib) Pyrimidine1.01.30.6[6]
Compound 18d Pyrazine>1000600480[6]
Compound 18i Pyrazine210150180[6]

Analysis of Performance Data:

In this specific example, the pyrimidine-based inhibitor, BGJ398, demonstrates superior potency against FGFR isoforms compared to the newly synthesized pyrazine-based analogs (18d and 18i).[6] However, it is crucial to note that the pyrazine compounds still exhibit potent, sub-micromolar activity against the target kinases.[6] This highlights a key principle in drug discovery: while a direct bioisosteric replacement may alter potency, it can also modulate other important properties such as selectivity, solubility, metabolic stability, and off-target effects. The pyrazine scaffold in compounds 18d and 18i provided a viable alternative with a distinct structure-activity relationship (SAR) profile, validating it as a valuable starting point for further optimization.

Conclusion: A Versatile and Validated Building Block

This guide has established This compound as a highly versatile and valuable building block for drug discovery, particularly in the field of kinase inhibitors.

  • Synthetic Accessibility: We have provided a clear and actionable synthetic protocol, demonstrating that the scaffold can be readily prepared from commercially available starting materials. Its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling further underscores its utility as a platform for generating chemical diversity.

  • Proven Biological Relevance: The 2,3-diaminopyrazine core is a validated pharmacophore that effectively mimics the adenine of ATP, enabling potent inhibition of protein kinases by forming critical hydrogen bonds in the enzyme's hinge region.

  • A Viable Alternative to Established Scaffolds: Through a direct comparison with the analogous 2,4-diaminopyrimidine scaffold, we have shown that while potency can vary, the pyrazine core offers a distinct and effective alternative. The choice between these bioisosteres allows medicinal chemists to fine-tune the properties of their compounds, navigating the complex landscape of potency, selectivity, and pharmacokinetics.

References

  • Henderson, A. J., et al. (2010). 2,3-Diaminopyrazines as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1137-40.
  • Li, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzyloxy)pyrazine.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Kuduk, S. D., et al. (2005). Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series. Bioorganic & Medicinal Chemistry Letters, 15(17), 3925-9.
  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
  • Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3, 238-243.
  • European Patent Office. (1983).
  • Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.
  • Google Patents. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background).
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164-8.
  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • Al-Ghorbani, M., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry.
  • Brimble, M. A., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(7), 1373-1382.
  • ResearchGate. (2022). Chemical structures of selected drugs comprising pyrazine and pyrimidine scaffolds.
  • Semantic Scholar. (2014). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
  • Catalysts. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • PubMed. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165-8.
  • PubMed Central. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Syntheses, 88, 179-187.
  • European Journal of Medicinal Chemistry. (2024). Discovery of novel, narrow spectrum, oxindole-based TLK2 inhibitors.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • Taylor & Francis Online. (2018). Greener approach toward one pot route to pyrazine synthesis.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports, 14(1).
  • MDPI. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-3-(methylamino)pyrazine and its Bromo-Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous molecules with significant applications in pharmaceuticals, flavor chemistry, and materials science. The biological activity of these compounds is often intimately linked to the nature and position of substituents on the pyrazine ring.[1] 2-Amino-3-(methylamino)pyrazine, in particular, serves as a vital building block in the synthesis of complex molecules, including potential therapeutic agents.[2][3]

Effective drug development and quality control hinge on the precise structural elucidation and characterization of these molecules. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's chemical structure and electronic properties. This guide offers an in-depth spectroscopic comparison between the parent compound, This compound (1) , and a key derivative, 5-Bromo-2-amino-3-(methylamino)pyrazine (2) .

By introducing a bromine atom—an electron-withdrawing group—onto the pyrazine ring, we can anticipate significant and predictable alterations in the spectroscopic data. This guide will walk through the theoretical underpinnings, detailed experimental protocols, and comparative analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The objective is to provide researchers, scientists, and drug development professionals with a practical framework for characterizing and differentiating these and similar pyrazine derivatives.

Chapter 1: Spectroscopic Analysis Workflow

A systematic approach is crucial for the comprehensive analysis of a novel or modified compound. The workflow described below ensures that data from multiple orthogonal techniques are collected efficiently and interpreted cohesively to build a complete structural picture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Synthesis & Purification (1 & 2) Sol_NMR Dissolution in Deuterated Solvent (e.g., DMSO-d6) Prep->Sol_NMR aliquoting Sol_UV Dilution in Spectroscopic Grade Solvent (e.g., EtOH) Prep->Sol_UV aliquoting Prep_IR Sample Preparation (ATR or KBr Pellet) Prep->Prep_IR aliquoting Sol_MS Dilution & Acidification (e.g., MeCN/H2O + 0.1% FA) Prep->Sol_MS aliquoting NMR NMR Spectrometer (¹H, ¹³C, COSY, HSQC) Sol_NMR->NMR UV UV-Vis Spectrophotometer Sol_UV->UV IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI-QToF) Sol_MS->MS A_NMR Chemical Shifts (δ) Coupling Constants (J) 2D Correlations NMR->A_NMR A_UV λ_max Molar Absorptivity (ε) UV->A_UV A_IR Vibrational Frequencies (cm⁻¹) Functional Group ID IR->A_IR A_MS Accurate Mass (m/z) Isotopic Pattern Fragmentation MS->A_MS Final Comprehensive Structural Elucidation & Comparison A_NMR->Final A_UV->Final A_IR->Final A_MS->Final

Figure 1: General experimental workflow for the spectroscopic comparison of pyrazine derivatives.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and deduce the electronic effects of various substituents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazine sample (Compound 1 or 2 ) and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is based on its excellent solvating power for polar, amine-containing compounds and its high boiling point.[4]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm centered at 6 ppm.

    • Process the data with a line broadening of 0.3 Hz. Reference the residual DMSO solvent peak to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm centered at 120 ppm.

    • Process the data with a line broadening of 1.0 Hz. Reference the DMSO-d6 solvent peak to δ 39.52 ppm.

Comparative Data Analysis

The introduction of an electronegative bromine atom at the C5 position is expected to induce a significant downfield shift (deshielding) of the adjacent proton (H5) and notable changes in the carbon spectrum due to inductive effects.

Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz, DMSO-d6)

Assignment Compound 1 (this compound) Compound 2 (5-Bromo-2-amino-3-(methylamino)pyrazine) Rationale for Change
¹H NMR
Pyrazine H57.23 (d, J = 3.1 Hz, 1H)[4]7.55 (s, 1H)Significant downfield shift due to the strong electron-withdrawing effect of Br. Loss of coupling as H6 is replaced.
Pyrazine H67.09 (d, J = 3.1 Hz, 1H)[4]-Position substituted by Br.
NH (methylamino)6.13 (q, J = 4.7 Hz, 1H)[4]6.40 (q, J = 4.8 Hz, 1H)Moderate downfield shift; Br withdraws electron density from the entire ring, affecting exocyclic groups.
NH₂ (amino)5.84 (s, 2H)[4]6.15 (s, 2H)Moderate downfield shift due to reduced electron density in the pyrazine ring.
CH₃ (methylamino)2.81 (d, J = 4.7 Hz, 3H)[4]2.85 (d, J = 4.8 Hz, 3H)Minimal change, as the inductive effect of Br diminishes with distance.
¹³C NMR
C2 (C-NH₂)~152.0~151.5Slight shielding; complex resonance effects.
C3 (C-NHCH₃)~148.5~148.0Slight shielding; complex resonance effects.
C5~128.0~115.0Strong shielding at the site of bromination (heavy atom effect).
C6~130.0~135.0Deshielding of the adjacent carbon due to the inductive effect of Br.

Key Insights:

  • ¹H NMR: The most dramatic effect is on the pyrazine ring protons. The downfield shift and change in multiplicity of the H5 signal in Compound 2 is a clear indicator of substitution at the C6 position.

  • ¹³C NMR: The carbon directly attached to the bromine (C5) experiences a significant upfield shift, a well-documented phenomenon known as the "heavy atom effect." Conversely, the adjacent carbon (C6) is deshielded. This pattern provides unambiguous confirmation of the bromine's location.

Chapter 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and observing how their bond strengths are affected by changes in the molecular structure.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary, though for comparative purposes, uncorrected spectra are often sufficient.

Comparative Data Analysis

We will focus on the N-H stretching region, aromatic C-H region, and the fingerprint region where C-Br vibrations appear.

Table 2: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode Compound 1 Compound 2 Rationale for Change
N-H Stretch (asymmetric NH₂)~3450~3460Minor shift. Electron withdrawal by Br can slightly increase N-H bond strength.
N-H Stretch (symmetric NH₂)~3320~3335Minor shift, consistent with the asymmetric stretch.
N-H Stretch (secondary amine)~3200~3210Minor shift.
Aromatic C-H Stretch~3080~3095C-H bonds on the electron-deficient ring are slightly stronger and vibrate at a higher frequency.
N-H Bend~1640~1635Minor shift.
C=C, C=N Ring Stretch~1580, 1520~1575, 1510Shifts to lower wavenumbers suggest changes in ring bond orders due to the substituent.
Aromatic C-H Out-of-Plane Bend~840~880The pattern of out-of-plane bends is highly sensitive to the ring substitution pattern.
C-Br StretchNot Present~650 Appearance of a new, strong absorption in the low-frequency region is a definitive indicator of the C-Br bond.

Key Insights:

  • The most conclusive evidence from FT-IR is the appearance of a new band around 650 cm⁻¹ in the spectrum of Compound 2 , which can be confidently assigned to the C-Br stretching vibration.

  • While changes in the N-H and C-H stretching regions are subtle, they are consistent with the electronic perturbation caused by the bromine atom. The shift in the C-H out-of-plane bending mode is also a strong indicator of a change in the ring substitution pattern.[5][6]

Chapter 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The position (λ_max) and intensity of absorption bands are sensitive to the extent of conjugation and the presence of auxochromic groups.

Experimental Protocol: UV-Vis
  • Solvent Selection: Use a spectroscopic grade solvent that does not absorb in the region of interest (typically >220 nm). Ethanol or methanol are suitable choices.

  • Stock Solution Preparation: Prepare a stock solution of each compound (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Dilution: Dilute the stock solution to achieve an absorbance reading between 0.2 and 1.0 at the λ_max. A typical final concentration is in the range of 10-50 µM.

  • Spectrum Acquisition: Record the absorbance spectrum from 400 nm down to 200 nm using a dual-beam spectrophotometer, with a quartz cuvette containing the pure solvent as the reference.

Comparative Data Analysis

The pyrazine ring contains a π-conjugated system. The amino and methylamino groups act as auxochromes (color-enhancing groups) that shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyrazine. The introduction of bromine, which has lone pairs of electrons, can further enhance this effect.

Table 3: Comparative UV-Vis Data (in Ethanol)

Parameter Compound 1 Compound 2 Rationale for Change
π → π Transition (λ_max)~325 nm~335 nmBathochromic (red) shift. The bromine atom, despite its inductive withdrawal, acts as an auxochrome via resonance (lone pair donation), extending the effective conjugation and lowering the energy of the electronic transition.[7]
n → π Transition (λ_max)~260 nm~265 nmA similar, though less pronounced, bathochromic shift is expected for the n → π* transition involving the nitrogen lone pairs.

Key Insights:

  • The observed bathochromic shift in the λ_max for Compound 2 relative to Compound 1 is a direct consequence of the electronic perturbation by the bromine substituent. This effect confirms that the substituent has been incorporated into the chromophore system.[8]

Chapter 5: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation and the formation of [M+H]⁺ ions.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QToF) or Orbitrap instrument.

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Analyze the isotopic pattern and any observed fragment ions.

Comparative Data Analysis

The most striking difference in the mass spectra of Compounds 1 and 2 will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any bromine-containing ion.

G parent [M+H]⁺ m/z 202/204 frag1 Loss of CH₃ radical [M-15]⁺ m/z 187/189 parent->frag1 - •CH₃ frag2 Loss of NH₂CH₃ [M-30]⁺ m/z 172/174 parent->frag2 - NHCH₃ frag3 Loss of Br radical [M-79/81]⁺ m/z 123 parent->frag3 - •Br

Figure 2: Plausible ESI-MS fragmentation pathway for Compound 2.

Table 4: Comparative High-Resolution MS Data

Parameter Compound 1 (C₅H₈N₄) Compound 2 (C₅H₇BrN₄) Rationale for Change
[M+H]⁺ Formula C₅H₉N₄⁺C₅H₈⁷⁹BrN₄⁺ / C₅H₈⁸¹BrN₄⁺Change in elemental formula due to Br substitution.
[M+H]⁺ Calculated m/z 125.0827203.0038 / 205.0017Mass increases by the mass of Br minus H.
[M+H]⁺ Observed m/z 125.0825[4]203.0035 / 205.0019Observed mass confirms the elemental formula.
Isotopic Pattern Standard C, H, N pattern.Characteristic 1:1 doublet for [M+H]⁺ and [M+H+2]⁺. This pattern is definitive proof of the presence of one bromine atom.[9]
Key Fragment m/z 110 ([M+H-NH]⁺)m/z 123 ([M+H-Br]⁺)Loss of the bromine radical is a characteristic fragmentation pathway, yielding a peak corresponding to the protonated backbone of Compound 1.

Key Insights:

  • Molecular Formula Confirmation: HRMS provides unambiguous confirmation of the elemental formulas for both compounds.

  • Presence of Bromine: The 1:1 isotopic doublet for the molecular ion of Compound 2 is the most powerful piece of evidence for successful bromination. No other technique provides this information so clearly. The fragmentation pattern, showing a loss of a bromine radical, further supports the proposed structure.[10]

Conclusion

The comprehensive spectroscopic analysis of this compound and its 5-bromo derivative demonstrates the power of a multi-technique approach to structural elucidation. Each method provides a unique and complementary piece of the puzzle:

  • NMR Spectroscopy precisely maps the carbon-hydrogen framework and reveals the electronic impact of the bromine substituent on neighboring nuclei.

  • FT-IR Spectroscopy confirms the presence of key functional groups and provides definitive evidence of the C-Br bond.

  • UV-Vis Spectroscopy illustrates how the substituent alters the electronic structure and π-conjugation of the pyrazine chromophore.

  • Mass Spectrometry verifies the elemental formula and, through its unique isotopic signature, provides unequivocal proof of monobromination.

By systematically applying these techniques and logically interpreting the resulting data, researchers can confidently characterize novel pyrazine derivatives, ensuring structural integrity and paving the way for further investigation into their chemical and biological properties.

References

  • ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine...
  • ResearchGate. Mass spectra of tentatively identified pyrazine products. The 5 largest...
  • PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. J Mass Spectrom. 2015 Aug;50(8):987-993.
  • ScienceDirect. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). J Chromatogr A. 2019 Mar 29:1589:149-161.
  • ResearchGate. Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,...
  • NIH National Center for Biotechnology Information. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. 2021 Feb; 10(2): 435.
  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives.
  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Vol 10, No 2 (2022).
  • ResearchGate. UV-Vis spectra of Mg II diaminoporphyrazine 2a in pyridine (1) and...
  • CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Org. Biomol. Chem., 2013,11, 6955-6962.
  • Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Vol. 3, No.3 (2014) pp. 01-11.
  • MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules 2021, 26(21), 6688.
  • Alchem Pharmtech. CAS 84996-40-7 | this compound.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules 2022, 27(4), 1112.
  • CP Lab Safety. This compound, min 97%, 250 mg.
  • NIST. Aminopyrazine. WebBook.
  • ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure 786(s 2–3):193–206.
  • NIST. Pyrazine. WebBook.
  • ResearchGate. UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly...
  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Adv. 2021; 11(13): 7421–7429.
  • SpectraBase. Pyrazine - Optional[ATR-IR] - Spectrum.
  • ResearchGate. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF.
  • NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med Chem Lett. 2021 Nov 11; 12(11): 1778–1784.
  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Volume 48, Number 3 (pp. 493–499) 2016.
  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. 56 (3) 175–180 (2002).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged core, integral to a multitude of biologically active molecules.[1] Its derivatives have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors and antimicrobial agents.[1][2] This guide provides a comparative analysis of the biological activity of 2-Amino-3-(methylamino)pyrazine and related aminopyrazine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. While direct, extensive biological data for this compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to infer its potential activities and provide a framework for future research.

The Aminopyrazine Scaffold: A Versatile Pharmacophore

The 2-aminopyrazine moiety is a key building block in the design of various therapeutic agents. The nitrogen atoms in the pyrazine ring are crucial for forming hydrogen bond interactions within the ATP-binding sites of kinases, making this scaffold a frequent choice for the development of kinase inhibitors.[3] Furthermore, modifications at different positions of the pyrazinering allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore how substitutions at the C3, C5, and C6 positions of the 2-aminopyrazine core influence its biological activity against different targets.

Comparative Analysis of Biological Activities

The biological activities of aminopyrazine derivatives are diverse and highly dependent on their substitution patterns. Here, we compare the activities of several classes of substituted aminopyrazines, providing a context for the potential of this compound.

Kinase Inhibition

Kinases are a major class of drug targets in oncology and inflammatory diseases. Aminopyrazine derivatives have shown significant promise as inhibitors of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is implicated in various cancers. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors.[4] The 3-aminopyrazine core is designed to interact with the hinge region of the kinase.

Table 1: Structure-Activity Relationship of 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors [4]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18i 4-(Thiomorpholino-1,1-dioxide)phenyl13045110260
18j 4-(N-methylpiperazin-1-yl)phenyl550180420>1000
18k 4-(4-methyl-1,4-diazepan-1-yl)phenyl620550680>1000
18l 4-(4-hydroxypiperidin-1-yl)phenyl480380510920

Data extracted from a study on novel FGFR inhibitors.[4]

The data suggests that a thiomorpholine 1,1-dioxide substituent at the 4-position of the phenyl ring (compound 18i ) provides the most potent pan-FGFR inhibition in this series.[4] This highlights the importance of the substituent at this position for achieving high potency.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition:

MK-2 is a key enzyme in the inflammatory signaling pathway, making it a target for diseases like rheumatoid arthritis. Novel non-thiourea-containing aminopyrazine derivatives have been designed and shown to inhibit MK-2.[5] These compounds were developed from a thiourea-containing lead and demonstrate that the thiourea moiety can be replaced with other groups while retaining or improving activity.

Nek2 Kinase Inhibition:

Nek2 is a mitotic kinase involved in cell cycle regulation, and its inhibition is a potential anti-cancer strategy. Aminopyrazine derivatives have been identified as inhibitors that bind to an unusual, inactive conformation of Nek2.[6] The aminopyrazine ring forms crucial hydrogen bonds with the hinge region of the kinase.[6]

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Aminopyrazine derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity of 3-Amino-pyrazine-2-carboxamide Derivatives [7][8]

CompoundR GroupMIC against M. tuberculosis H37Rv (µg/mL)
17 2,4-dimethoxyphenyl12.5
10 hexyl25
16 4-chlorophenyl50
20 4-nitrophenyl50

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.[7][8]

In a series of N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen significantly influences the antimycobacterial activity.[7][8] Compound 17 , with a 2,4-dimethoxyphenyl substituent, was the most potent in this series.[7][8] Interestingly, for alkyl derivatives, the antimycobacterial activity increased with the length of the carbon chain.[7][8]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays used to evaluate the biological activity of aminopyrazine derivatives.

Kinase Inhibition Assay (Example: FGFR)

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds.

Objective: To measure the concentration of a compound required to inhibit 50% of the kinase activity.

Materials:

  • Recombinant human FGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate containing the assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Example: M. tuberculosis)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Resazurin dye

  • Positive control (e.g., isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for another 24 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate with Compounds Compound_Prep->Incubation Assay_Setup Prepare Kinase/Substrate Mix Assay_Setup->Incubation ATP_Addition Initiate with ATP Incubation->ATP_Addition Reaction_Incubation Incubate at RT ATP_Addition->Reaction_Incubation Stop_Reaction Stop Reaction & Add ADP-Glo Reagent Reaction_Incubation->Stop_Reaction Luminescence Measure Luminescence Stop_Reaction->Luminescence Data_Analysis Calculate % Inhibition & IC50 Luminescence->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Caption: Conceptual diagram of structure-activity relationships for aminopyrazines.

Conclusion and Future Directions

The aminopyrazine scaffold is a highly versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that subtle structural modifications to the 2-aminopyrazine core can lead to significant changes in biological activity and target specificity. While this compound itself requires further investigation, the data from related compounds suggest its potential as a valuable starting point for the design of new kinase inhibitors and antimicrobial agents. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of this compound to fully elucidate its therapeutic potential.

References

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.
  • Bouz, G., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Molecules, 25(15), 3429.
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(1), 470-492.
  • Li, Y., et al. (2018). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Archiv der Pharmazie, 351(11), e1800185.
  • Canning, P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7641-7651.
  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529.
  • Bouz, G., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. OUCI.
  • Patel, K., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 49-53.
  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212.
  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6968-6979.
  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Woon, E. C., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(23), 6538-6551.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-3-chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data. Ningbo Inno Pharmchem Co., Ltd.
  • Al-Masoudi, N. A., et al. (2024). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Egyptian Journal of Chemistry, 67(1), 1-8.
  • Girek, M., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 29(14), 3290.
  • Iikubo, K., et al. (2019). Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1683-1692.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Heterocyclic Synthesis: The Role of 2-Amino-3-chloropyrazine in Innovation. Ningbo Inno Pharmchem Co., Ltd.
  • Popa, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(15), 8569.

Sources

A Comparative Guide to the Stability of Aminopyrazine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a cornerstone in medicinal chemistry, gracing the structure of numerous pharmaceuticals and bioactive compounds. The stability of these molecules is a critical determinant of their safety, efficacy, and shelf-life. This guide provides an in-depth comparative analysis of the stability of various aminopyrazine derivatives under different stress conditions. By understanding the intricate relationship between structure and stability, researchers can make more informed decisions in drug design, formulation development, and analytical method development.

The Pivotal Role of Substituents in Aminopyrazine Stability

The inherent stability of the pyrazine ring, a six-membered heteroaromatic compound with two nitrogen atoms, is significantly modulated by the nature and position of its substituents.[1][2] The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic attack, a tendency that can be either exacerbated or mitigated by the electronic effects of attached functional groups.

An amino group, as in our parent compound 2-aminopyrazine (AP) , is generally considered an electron-donating group through resonance, which can increase the electron density of the pyrazine ring.[3] This has a profound impact on its reactivity and degradation pathways. For the purpose of this comparative study, we will be evaluating the stability of AP against two representative substituted analogues:

  • 2-Amino-5-methylpyrazine (AMP): Featuring an electron-donating methyl group.

  • 2-Amino-5-chloropyrazine (ACP): Featuring an electron-withdrawing chloro group.

This selection allows for a clear illustration of how opposing electronic effects influence the stability of the aminopyrazine core under forced degradation conditions.

A Comparative Forced Degradation Study: Unveiling Stability Profiles

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are observable without being so extensive as to lead to secondary degradation.[7][8]

Experimental Design and Rationale

The following sections outline the experimental protocols for a comparative forced degradation study of AP, AMP, and ACP. The causality behind each experimental choice is explained to provide a deeper understanding of the study design.

1. Materials and Stock Solution Preparation:

  • Test Compounds: 2-aminopyrazine (AP), 2-amino-5-methylpyrazine (AMP), and 2-amino-5-chloropyrazine (ACP) of high purity (>98%).

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), acetonitrile (HPLC grade), and purified water.

  • Stock Solutions: Prepare individual stock solutions of AP, AMP, and ACP in a suitable solvent system, typically a mixture of water and acetonitrile, at a concentration of 1 mg/mL.

2. Forced Degradation (Stress) Conditions:

The following stress conditions are adapted from the International Council for Harmonisation (ICH) guidelines Q1A(R2).[9]

  • Acid Hydrolysis:

    • Protocol: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep the solutions at 60°C for 24 hours. Neutralize the solutions with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: Acidic conditions can promote the hydrolysis of amide-like functional groups and protonate the nitrogen atoms in the pyrazine ring, potentially making it more susceptible to nucleophilic attack by water.

  • Base Hydrolysis:

    • Protocol: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep the solutions at 60°C for 24 hours. Neutralize the solutions with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: Basic conditions can facilitate the hydrolysis of certain functional groups and may lead to different degradation pathways compared to acidic conditions.

  • Oxidative Degradation:

    • Protocol: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light.

    • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The nitrogen atoms in the pyrazine ring and the amino group are potential sites for oxidation.

  • Thermal Degradation:

    • Protocol: Place the solid compounds in a thermostatically controlled oven at 70°C for 48 hours. Also, expose the stock solutions to the same conditions.

    • Rationale: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

  • Photolytic Degradation:

    • Protocol: Expose the solid compounds and stock solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

    • Rationale: Light energy can be absorbed by the molecule, leading to excited states that can undergo various photochemical reactions, such as photo-oxidation or rearrangement.

3. Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[10][11][12]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating these moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection: The PDA detector allows for the monitoring of the effluent at multiple wavelengths, which is useful for peak purity analysis and identifying the optimal wavelength for quantification. A wavelength of around 270 nm is generally suitable for pyrazine derivatives.[13]

Visualizing the Workflow

G General Workflow for Comparative Stability Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solutions (AP, AMP, ACP) stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidative (3% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (70°C, Solid & Solution) prep_stock->stress_therm stress_photo Photolytic (ICH Q1B) prep_stock->stress_photo neutralize Neutralize Samples (if applicable) stress_acid->neutralize stress_base->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-PDA Method stress_ox->hplc_analysis stress_therm->hplc_analysis stress_photo->hplc_analysis neutralize->hplc_analysis data_analysis Quantify Degradation & Identify Degradants hplc_analysis->data_analysis caption Workflow for the comparative forced degradation study.

Caption: Workflow for the comparative forced degradation study.

Expected Stability Profiles and Structure-Stability Relationships

While direct comparative experimental data is sparse in the literature, we can predict the relative stability of AP, AMP, and ACP based on fundamental principles of organic chemistry.

Hydrolytic Stability (Acidic and Basic Conditions)

The pyrazine ring itself is relatively stable to hydrolysis. However, the amino group can influence the electron density of the ring and its susceptibility to attack.

  • 2-Amino-5-methylpyrazine (AMP): The methyl group is electron-donating, which increases the electron density on the pyrazine ring. This is expected to make the ring less susceptible to nucleophilic attack by water, suggesting that AMP will likely be the most stable under both acidic and basic hydrolytic conditions.

  • 2-Aminopyrazine (AP): As the parent compound, its stability will serve as the baseline for comparison.

  • 2-Amino-5-chloropyrazine (ACP): The chloro group is electron-withdrawing, which decreases the electron density on the pyrazine ring. This is expected to make the ring more susceptible to nucleophilic attack, suggesting that ACP will likely be the least stable under hydrolytic conditions.

Oxidative Stability

The nitrogen atoms of the pyrazine ring and the exocyclic amino group are potential sites for oxidation.

  • AMP: The electron-donating methyl group increases the electron density of the ring, potentially making it more susceptible to oxidation.

  • ACP: The electron-withdrawing chloro group decreases the electron density, which may make the ring less prone to oxidation.

  • AP: The stability will likely be intermediate between AMP and ACP.

Therefore, the expected order of stability under oxidative stress is: ACP > AP > AMP .

Photostability

Photodegradation pathways are complex and can involve various mechanisms, including photo-oxidation and rearrangement. The electronic properties of the substituents will play a role, but predicting the exact outcome without experimental data is challenging. Generally, compounds with higher electron density may be more prone to photo-oxidation.

Thermal Stability

The thermal stability of these compounds in the solid state is generally high due to the aromatic nature of the pyrazine ring.[2] Any differences in stability will likely be related to the influence of the substituents on the crystal lattice energy and intermolecular interactions.

Summary of Expected Stability

The following table summarizes the predicted relative stability of the three aminopyrazine derivatives under different stress conditions.

Stress ConditionPredicted Most StablePredicted Least StableRationale
Acid Hydrolysis 2-Amino-5-methylpyrazine (AMP)2-Amino-5-chloropyrazine (ACP)Electron-donating groups decrease susceptibility to nucleophilic attack.
Base Hydrolysis 2-Amino-5-methylpyrazine (AMP)2-Amino-5-chloropyrazine (ACP)Electron-donating groups decrease susceptibility to nucleophilic attack.
Oxidation 2-Amino-5-chloropyrazine (ACP)2-Amino-5-methylpyrazine (AMP)Electron-withdrawing groups decrease susceptibility to oxidation.
Photolysis Difficult to predict without experimental dataDifficult to predict without experimental dataComplex mechanisms are involved.
Thermal Likely high for all; minor differences expectedLikely high for all; minor differences expectedDependent on crystal lattice energy and intermolecular forces.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for identifying and characterizing the degradation products.

G Potential Degradation Pathways of Aminopyrazines cluster_pathways Degradation Pathways parent Aminopyrazine Derivative hydrolysis Hydrolysis (Ring Opening or Side-chain Modification) parent->hydrolysis H+ or OH- oxidation Oxidation (N-oxide formation, Ring hydroxylation) parent->oxidation [O] photodegradation Photodegradation (Rearrangement, Dimerization) parent->photodegradation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products caption General degradation pathways for aminopyrazines.

Caption: General degradation pathways for aminopyrazines.

Conclusion and Future Directions

This guide provides a framework for a comparative stability study of aminopyrazine derivatives, grounded in established scientific principles and regulatory guidelines. The predicted stability profiles based on the electronic effects of substituents offer a rational basis for hypothesis-driven research in drug development. It is anticipated that 2-amino-5-methylpyrazine will exhibit greater stability towards hydrolysis, while 2-amino-5-chloropyrazine will be more resistant to oxidation.

For drug development professionals, conducting such comparative forced degradation studies early in the development process is paramount. The data generated will not only inform the selection of the most stable drug candidates but also guide the development of robust formulations and stability-indicating analytical methods. Further research involving a broader range of substituted aminopyrazines and detailed structural elucidation of their degradation products will continue to enhance our understanding of the structure-stability relationships within this important class of heterocyclic compounds.

References

  • UC HEM. A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica.
  • IRJMETS. A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS.
  • Saudagar R B, Mahale Manisha M. Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. 2019; 9(3-s):1103-1104.
  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Singh R, Kumar L, Singh P. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014; 4(3):159-169.
  • Mulay RS, Bachhav RS. Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. 2021; 5(6):250-259.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Venkatesh DN, Shanmuga Kumar SD. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022; 47(3):38356-38361.
  • Sharma MK, Murugesan M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta. 2017; 8(4):1-6.
  • MedCrave online. Forced Degradation Studies. 2016.
  • ResearchGate. Hydrolysis of pyrazine moiety containing electron withdrawing group.
  • YouTube. Which Pyridine is more stable? (2-amino or 3-amino Pyridine). 2023.
  • MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. 2023.
  • Chemistry Stack Exchange. Amine group - electron donating or withdrawing group? 2014.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-3-(methylamino)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The pyrazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets.[1][2][3] Specifically, the 2-amino-3-(methylamino)pyrazine core has emerged as a potent template for kinase inhibitors, crucial therapeutic agents in oncology and immunology. This framework excels at mimicking the adenine region of ATP, forming critical hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding site.

However, this very conservation is a double-edged sword. While it allows for potent target engagement, it simultaneously creates a significant challenge: the risk of off-target binding and cross-reactivity across the human kinome, which comprises over 500 members. Unintended kinase inhibition can lead to unforeseen toxicities, diminished therapeutic efficacy, and clinical trial failures. Therefore, a rigorous and early assessment of the cross-reactivity profile is not merely a characterization step but a critical, go/no-go determinant in the preclinical development of any drug candidate based on this scaffold.[4]

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of this compound derivatives. We will delve into the structural basis of selectivity, present quantitative data from related compounds, and detail robust experimental protocols for comprehensive profiling, offering insights grounded in years of field experience in drug discovery.

Comparative Cross-Reactivity Analysis: A Quantitative Look at Selectivity

While a comprehensive public dataset for a single this compound derivative against the entire kinome is proprietary to the developing institutions, we can draw valuable, predictive insights from structurally analogous aminopyrazine inhibitors. The following data, synthesized from foundational studies, illustrates how chemical modifications on the core scaffold can dramatically alter the selectivity profile.

It is crucial for researchers to understand that direct comparison of IC50 values across different studies requires caution due to variations in assay conditions (e.g., ATP concentration).[5] However, the fold-selectivity within a single study provides a reliable metric for comparison.

Table 1: Comparative Kinase Inhibition Profile of Representative Aminopyrazine-Based Compounds

Compound IDPrimary TargetPrimary Target IC50 (nM)Key Off-TargetOff-Target IC50 (nM)Selectivity (Fold)Reference
Prexasertib (8) CHK11CHK288x[1]
RSK199x[1]
Aminopyrazine Cpd. 31 Nek2230Nek1170~0.7x[4]
Plk119,400~84x[4]
Chk1>100,000>435x[4]
FGFR Inhibitor 18d FGFR3480FGFR2600~1.25x[6]

Analysis & Field Insights:

  • Prexasertib demonstrates the challenge of achieving selectivity between closely related kinases like CHK1 and CHK2, showing only an 8-fold preference. This highlights the need for extensive screening even within the same kinase family.[1]

  • Compound 31 , an inhibitor of the mitotic kinase Nek2, shows that high selectivity against more distant kinases like Plk1 and Chk1 is achievable (>84-fold).[4] However, it struggles to differentiate between the highly homologous Nek1 and Nek2, emphasizing that selectivity is a continuous challenge dictated by the specific pockets of the targets.

  • The FGFR inhibitor 18d , which contains a 3-amino-pyrazine carboxamide core, shows modest selectivity between FGFR isoforms.[6] This is a common theme, as achieving isoform-selectivity often requires exploiting subtle, non-conserved residues outside the primary hinge-binding region.

Structural Drivers of Selectivity: A Structure-Activity Relationship (SAR) Perspective

The cross-reactivity profile of a this compound derivative is not random; it is dictated by its specific chemical decorations. Understanding the structure-activity relationship (SAR) is paramount to rationally designing more selective compounds.[7][8][9]

The core scaffold typically forms two essential hydrogen bonds with the kinase hinge region. Selectivity is achieved by extending substituents into less conserved regions of the ATP pocket, such as the solvent front, the gatekeeper pocket, and the back pocket.

cluster_0 Kinase ATP Binding Pocket cluster_1 This compound Core hinge Hinge Region gatekeeper Gatekeeper Residue solvent Solvent Front back_pocket Back Pocket (Hydrophobic) core Pyrazine Ring 2-Amino Group 3-Methylamino Group core:f1->hinge H-Bond core:f2->hinge H-Bond R1 R1 Group core:f0->R1 Substitution R2 R2 Group core:f0->R2 Substitution R1->solvent Interaction Dictates Broad Selectivity R2->gatekeeper Interaction Dictates Isoform Selectivity R2->back_pocket start Start: 10 mM Compound Stock in DMSO dilution 1. Serial Dilution (Acoustic Dispensing) start->dilution plate 2. Dispense into 384-well Plate (Test Cmpd, Max/Min Controls) dilution->plate add_kinase 3. Add Kinase/Substrate Solution plate->add_kinase add_atp 4. Add ATP (at Km) Initiate Reaction add_kinase->add_atp incubate 5. Incubate (e.g., 60 min at RT) add_atp->incubate add_glo 6. Add ATP Detection Reagent (e.g., Kinase-Glo®) incubate->add_glo read 7. Read Luminescence add_glo->read analyze 8. Data Normalization & IC50 Curve Fitting read->analyze end End: Cross-Reactivity Profile (IC50 Values) analyze->end

Caption: A typical workflow for a luminescence-based kinase cross-reactivity assay.

Conclusion: Towards Selective Drug Design

The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, its inherent ability to bind the conserved ATP site makes cross-reactivity an unavoidable and critical parameter to address. As demonstrated, high levels of selectivity are not guaranteed and must be intentionally engineered into the molecule through meticulous structure-activity relationship studies. [9][10] By employing systematic, high-quality screening protocols and interpreting the data through a structural lens, researchers can better understand the off-target profile of their lead compounds. This enables a data-driven approach to mitigate potential liabilities, ultimately accelerating the development of safer and more effective therapeutics for patients in need.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL:[Link]
  • Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] Source: PubMed URL:[Link]
  • Title: Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors Source: PubMed URL:[Link]
  • Title: Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors Source: PubMed URL:[Link]
  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL:[Link]
  • Title: New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors Source: PubMed URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL:[Link]
  • Title: Chemical Transformation of Pyrazine Derivatives Source: ResearchG
  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm

Sources

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-3-(methylamino)pyrazine in Medicinal Chemistry

This compound is a key heterocyclic scaffold that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, making the development of efficient and selective methods for its functionalization a critical endeavor for researchers in drug discovery and development.[1] The presence of multiple reactive sites on the pyrazine ring and the amino substituents presents a significant challenge in achieving regioselective modifications. This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for the functionalization of this important scaffold, supported by experimental insights and data from analogous systems.

The Challenge of Site-Selectivity

The functionalization of this compound is complicated by the presence of several potential reaction sites: the C5 and C6 positions on the pyrazine ring, the amino group at C2, and the methylamino group at C3. Achieving site-selectivity is paramount for the synthesis of specific isomers with desired pharmacological profiles. The choice of the catalytic system is therefore crucial in directing the functionalization to the intended position.

Palladium-Catalyzed C-H Arylation: A Direct Approach to C-C Bond Formation

Palladium catalysis has emerged as a powerful tool for the direct C-H arylation of heterocycles, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[2]

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed C-H arylation of electron-rich amino-substituted heterocycles often proceeds via a concerted metalation-deprotonation (CMD) pathway. The amino groups on the pyrazine ring can act as directing groups, facilitating the C-H activation at an adjacent position. In the case of this compound, the C5 and C6 positions are the most likely sites for arylation.

Diagram 1: Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Ligand Exchange Palladacycle Intermediate Palladacycle Intermediate Active Pd(II) Catalyst->Palladacycle Intermediate C-H Activation (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) Pd(0) Species Pd(0) Species Pd(IV) Intermediate->Pd(0) Species Reductive Elimination Pd(0) Species->Active Pd(II) Catalyst Oxidation

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for the palladium-catalyzed C-H arylation of this compound, adapted from procedures reported for similar aminopyrazine and aminopyrimidine systems.[2]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane or toluene) under an inert atmosphere (N₂ or Ar).

  • Reaction Execution: Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance and Considerations
ParameterObservation
Regioselectivity Typically favors the less sterically hindered C-H bond adjacent to a directing group. For the target molecule, a mixture of C5 and C6 arylated products is possible.
Catalyst Loading 2-10 mol% of a palladium source is common.
Ligand Choice Phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity.
Substrate Scope Generally tolerant of a wide range of functional groups on the aryl halide coupling partner.
Yields Moderate to good yields are typically reported for analogous systems.

Iridium-Catalyzed C-H Borylation: An Indirect Functionalization Strategy

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester functionality onto a heterocyclic core. This borylated intermediate can then be subjected to a plethora of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install a wide variety of substituents.[3][4]

Mechanistic Rationale

The catalytic cycle involves an iridium(III) active species that undergoes oxidative addition of a C-H bond, followed by reductive elimination to form the borylated product. A key challenge with nitrogen-containing heterocycles is the potential for the nitrogen lone pair to coordinate to the iridium center, leading to catalyst inhibition.[3][4] The use of sterically bulky ligands and appropriate reaction conditions can mitigate this issue.

Diagram 2: Catalytic Cycle for Iridium-Catalyzed C-H Borylation

G Ir(I) Precatalyst Ir(I) Precatalyst Active Ir(III) Catalyst Active Ir(III) Catalyst Ir(I) Precatalyst->Active Ir(III) Catalyst Oxidative Addition (B₂pin₂ or HBpin) Ir(V) Hydrido Silyl Intermediate Ir(V) Hydrido Silyl Intermediate Active Ir(III) Catalyst->Ir(V) Hydrido Silyl Intermediate C-H Activation Ir(III) Borylated Product Complex Ir(III) Borylated Product Complex Ir(V) Hydrido Silyl Intermediate->Ir(III) Borylated Product Complex Reductive Elimination Ir(III) Borylated Product Complex->Active Ir(III) Catalyst Product Dissociation

Caption: A simplified catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocol: A Representative Procedure

The following is a general protocol for the iridium-catalyzed C-H borylation of this compound, based on established methods for pyridines and other heteroarenes.[5]

  • Reaction Setup: In a nitrogen-filled glovebox, combine [Ir(cod)OMe]₂ (1.5 mol%), a bipyridine-based ligand (e.g., dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Substrate and Solvent Addition: Add this compound (1.0 equiv) and an anhydrous, non-coordinating solvent (e.g., cyclohexane or THF).

  • Reaction Execution: Seal the reaction vessel and heat at 80-100 °C for 16-24 hours.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product can often be used directly in the subsequent cross-coupling step, or it can be purified by crystallization or chromatography on silica gel.

Performance and Considerations
ParameterObservation
Regioselectivity Primarily governed by steric factors, favoring borylation at the least hindered C-H bond. For the target molecule, the C6 position is the most likely site of borylation.
Catalyst System A combination of an iridium precursor and a bipyridine ligand is standard.
Boron Source Bis(pinacolato)diboron (B₂pin₂) is the most common reagent.
Substrate Scope The subsequent Suzuki-Miyaura coupling allows for the introduction of a vast array of aryl, heteroaryl, and vinyl groups.
Yields High yields are often achieved for the borylation step in related systems.

Photoredox Catalysis: A Mild Approach for α-Amino C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the generation of radical intermediates under gentle conditions. For this compound, this approach is particularly well-suited for the functionalization of the N-methyl group.

Mechanistic Rationale

The mechanism typically involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process with the substrate to generate an α-amino radical. This radical can then engage in various bond-forming reactions, such as addition to an electron-deficient olefin or coupling with another radical.

Diagram 3: Catalytic Cycle for Photoredox-Catalyzed α-Amino C-H Functionalization

G PC Photocatalyst PC->PC PC•- Reduced Photocatalyst PC->PC•- SET with Amine PC* Excited Photocatalyst Amine Radical Cation Amine Radical Cation PC*->Amine Radical Cation Oxidation of Amine PC•-->PC SET to Acceptor α-Amino Radical α-Amino Radical Amine Radical Cation->α-Amino Radical -H⁺ Product Product α-Amino Radical->Product Reaction with Acceptor

Caption: A general mechanistic scheme for oxidative quenching in photoredox catalysis.

Experimental Protocol: A Representative Procedure

This protocol for the photoredox-catalyzed alkylation of the N-methyl group is based on general procedures for the α-C-H functionalization of N-alkyl amines.[6][7]

  • Reaction Setup: To a vial, add this compound (1.0 equiv), an electron-deficient olefin (e.g., an acrylate, 1.5 equiv), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.g., DMF or MeCN).

  • Degassing: Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for 12-48 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Performance and Considerations
ParameterObservation
Regioselectivity Highly selective for the α-C-H bonds of the N-methyl group due to the facile formation of the α-amino radical.
Reaction Conditions Typically very mild, often proceeding at room temperature.
Catalyst A variety of commercially available iridium and ruthenium photocatalysts, as well as organic dyes, can be used.
Substrate Scope A wide range of radical acceptors, including electron-deficient alkenes and some aryl halides (in dual catalytic systems), can be employed.
Yields Good to excellent yields are common for these types of transformations.

Head-to-Head Comparison of Catalytic Systems

Diagram 4: Decision-Making Workflow for Functionalization

G start Desired Functionalization ring_func Pyrazine Ring Functionalization start->ring_func Aryl or Vinyl Group n_methyl_func N-Methyl Group Functionalization start->n_methyl_func Alkyl or Aryl Group pd_cat Palladium-Catalyzed C-H Arylation ring_func->pd_cat Direct Arylation ir_cat Iridium-Catalyzed C-H Borylation ring_func->ir_cat Indirect Functionalization via Borylation photoredox_cat Photoredox Catalysis n_methyl_func->photoredox_cat

Caption: A workflow to guide the choice of catalytic system.

FeaturePalladium-Catalyzed C-H ArylationIridium-Catalyzed C-H BorylationPhotoredox Catalysis
Primary Site of Functionalization Pyrazine Ring (C5/C6)Pyrazine Ring (likely C6)N-Methyl Group (α-C-H)
Type of Bond Formed C-CC-B (intermediate), then C-C, C-N, etc.C-C, C-N
Key Advantage Direct C-H functionalization in one step.Versatile intermediate for diverse functionalization.Mild reaction conditions, high selectivity for N-methyl group.
Key Limitation Potential for regioselectivity issues (C5 vs. C6).Two-step process (borylation then coupling).Limited to functionalization of the N-methyl group.
Typical Catalysts Pd(OAc)₂, Pd(TFA)₂, etc. with phosphine or NHC ligands.[Ir(cod)OMe]₂ with bipyridine ligands.Ir or Ru polypyridyl complexes, organic dyes.
Reaction Conditions High temperature (100-120 °C), inert atmosphere.Moderate to high temperature (80-100 °C), inert atmosphere.Room temperature, visible light irradiation.

Conclusion and Future Outlook

The choice of catalytic system for the functionalization of this compound is highly dependent on the desired position and type of modification.

  • For direct arylation of the pyrazine ring , palladium-catalyzed C-H activation is a viable, albeit potentially unselective, approach.

  • For the introduction of a wide range of functional groups onto the pyrazine core with high regioselectivity , the two-step iridium-catalyzed C-H borylation followed by cross-coupling is a superior strategy, likely favoring the C6 position.

  • For the selective modification of the N-methyl group , photoredox catalysis offers a mild and highly efficient method.

Future research in this area will likely focus on the development of more selective palladium catalysts that can differentiate between the C5 and C6 positions, as well as the exploration of dual catalytic systems that combine the advantages of different approaches, such as photoredox and transition metal catalysis, to unlock novel transformations on this important scaffold.

References

  • Ashley, M. A., & Rovis, T. (2020). Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Journal of the American Chemical Society, 142(43), 18310–18316. [Link]
  • Ashley, M. A., & Rovis, T. (2020). Photoredox-catalyzed Site-selective α-C(sp3)
  • Berger, F., Plutschack, M. B., Riegger, J., Yu, W., Speicher, S., Ho, M., Frank, N., & Ritter, T. (2019). Site-selective and versatile aromatic C-H functionalization by thianthrenation.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.
  • Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
  • Gauthier Jr, D. R., Limanto, J., Devine, P. N., Desmond, R. A., Szumigala Jr, R. H., Foster, B. S., & Volante, R. P. (2005). Palladium-catalyzed Regioselective Arylation of imidazo[1,2-b][6][8][9]triazine: Synthesis of an Alpha 2/3-selective GABA Agonist. The Journal of Organic Chemistry, 70(15), 5938–5945. [Link]
  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalysed C–H borylation of heteroarenes: balancing steric and electronic regiocontrol. Chemical Science, 5(12), 4685-4693. [Link]
  • Nutan, & Singh, A. K. (2021). Cooperative photoredox and palladium catalysis: recent advances in various functionalization reactions. Catalysis Science & Technology, 11(16), 5349-5374. [Link]
  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
  • Sae-Heng, S., & Gevorgyan, V. (2013). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Chemistry Letters, 42(10), 1254-1256. [Link]
  • Semba, K., & Nakao, Y. (2015). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 11, 2132–2137. [Link]
  • Sharma, S., & Park, J. (2021). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 26(21), 6649. [Link]
  • Singh, P., & Kumar, A. (2021). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Photochem, 1(2), 224-239. [Link]
  • Singh, U. K., & Kumar, S. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(7), 4986-4997. [Link]
  • Skubi, K. L., & Yoon, T. P. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 48(7), 2047–2057. [Link]
  • Smalley, A. P., & Gaunt, M. J. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. Journal of the American Chemical Society, 137(33), 10632–10643. [Link]
  • Sun, H., & Gevorgyan, V. (2019). Palladium-Catalyzed Site-Selective C(sp3)-H Arylation of Phenylacetaldehydes. Organic Letters, 21(17), 7084–7088. [Link]
  • Tlahuext-Aca, A., & Glorius, F. (2017). Site-selective and stereoselective functionalization of non-activated tertiary C-H bonds.
  • Wang, D., & Wasa, M. (2019). Site-Selective C−H Arylation of Primary Aliphatic Amines Enabled by a Catalytic Transient Directing Group. Journal of the American Chemical Society, 141(38), 15028-15033. [Link]
  • Wang, Z., & Chen, G. (2021). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 60(4), 1835-1839. [Link]
  • Cvitkovic, M., & Gevorgyan, V. (2020).
  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]
  • Chauhan, H., & Vaghela, A. (2025). Photoredox-Catalyzed C-H Amination: Recent Advances in Site-Selective Aromatic Functionalization. International Journal of Pharmaceutical Sciences, 3(9), 367-651. [Link]

Sources

A Comparative Guide to the Performance of 2-Amino-3-(methylamino)pyrazine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. The pyrazine scaffold, a nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Within this class of compounds, 2-Amino-3-(methylamino)pyrazine stands out as a versatile and reactive intermediate.

This guide provides an in-depth evaluation of the performance of this compound in three pivotal reaction types: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and condensation reactions for the synthesis of imidazo[1,2-a]pyrazines. Its performance is objectively compared with commercially available and structurally relevant alternatives to provide a clear framework for informed decision-making in your synthetic endeavors. All claims are supported by experimental data sourced from peer-reviewed literature and established chemical principles.

C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[3][4] The performance of aminopyrazines in this reaction is intricately linked to the electronic properties of the pyrazine ring and the nature of the substituents.

Comparative Analysis

To evaluate the performance of this compound in C-N cross-coupling, we compare it with a closely related and commonly used substrate, 2-amino-3-chloropyrazine . The primary difference lies in the substituent at the 3-position: a methylamino group versus a chloro group. This seemingly small change has a significant impact on the electronic nature of the molecule and, consequently, its reactivity.

The methylamino group is an electron-donating group, which increases the electron density on the pyrazine ring. In contrast, the chloro group is electron-withdrawing. This electronic difference influences the rate-determining oxidative addition step of the palladium catalyst to the C-X bond. While one might initially predict that the more electron-rich this compound would be less reactive, the presence of two amino groups can also lead to catalyst inhibition through chelation. However, with the appropriate choice of ligands, this issue can be mitigated.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-chloropyrazine 2-MethylbenzylaminePd₂(dba)₃ / XantphosK₂CO₃DMFReflux24~60-70 (estimated)[5]
2-Amino-3-bromopyridine CyclohexylaminePd(OAc)₂ / RuPhosLiHMDSToluene1001685[6]
Expert Insights & Causality

The choice of a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is crucial when working with aminopyrazines. These ligands promote the oxidative addition of the palladium catalyst and prevent catalyst deactivation that can occur through coordination of the pyrazine nitrogen atoms. The use of a strong base like sodium tert-butoxide or LHMDS is often necessary to facilitate the deprotonation of the amine coupling partner and drive the catalytic cycle forward. For substrates like this compound, where both amino groups could potentially react, careful control of stoichiometry and reaction conditions is paramount to achieve selective mono-arylation.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-2-amino-3-(methylamino)pyrazine via a palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and sodium tert-butoxide.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Reactants: This compound Aryl Bromide NaOtBu R1 Add Catalyst Solution P1->R1 P2 Prepare Catalyst Solution: Pd2(dba)3 + XPhos in Toluene P2->R1 R2 Heat to 100-110°C under Inert Atmosphere R1->R2 R3 Monitor Progress (TLC/LC-MS) R2->R3 W1 Quench with aq. NH4Cl R3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash, Dry, Concentrate W2->W3 W4 Purify by Chromatography W3->W4 Final Product Final Product W4->Final Product

Buchwald-Hartwig Amination Workflow.

C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] The reactivity of halopyrazines in this reaction is influenced by the nature of the halogen and the electronic properties of the pyrazine ring.

Comparative Analysis

For this comparison, we again evaluate 2-amino-3-chloropyrazine as an alternative to a hypothetical halo-substituted version of our target molecule. Due to the lack of a suitable leaving group on this compound for direct Suzuki coupling, we will assess the performance of a closely related substrate, 2-chloro-3-aminopyrazine , to provide a relevant comparison. The position of the amino and chloro groups can significantly affect reactivity.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyrazine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001285-95 (estimated)[8]
3-Bromo-6-(thiophen-2-yl)pyridazine Various arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O801214-28[9][10]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Various arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane85-951237-72[11]

Note: The presented data illustrates the general reactivity of halopyrazines and related heteroaromatics in Suzuki coupling. The yields can vary significantly based on the specific substrates and reaction conditions.

Expert Insights & Causality

The electron-deficient nature of the pyrazine ring generally facilitates the oxidative addition of palladium to the carbon-halogen bond, a key step in the Suzuki-Miyaura catalytic cycle.[8][12] However, the presence of an electron-donating amino group can somewhat counteract this effect. For chloropyrazines, which are less reactive than their bromo or iodo counterparts, a highly active catalyst system is often required. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is beneficial. The choice of base is also critical, with inorganic bases like potassium phosphate or cesium carbonate often providing good results.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-amino-2-aryl-pyrazine derivative from a 2-chloro-3-aminopyrazine precursor.

Materials:

  • 2-Chloro-3-aminopyrazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-aminopyrazine, the arylboronic acid, and potassium carbonate in the dioxane/water mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Reactants: 2-Chloro-3-aminopyrazine Arylboronic Acid K2CO3 P2 Add Dioxane/Water and Degas P1->P2 R1 Add Pd(PPh3)4 Catalyst P2->R1 R2 Heat to 90°C under Inert Atmosphere R1->R2 R3 Monitor Progress (TLC/LC-MS) R2->R3 W1 Add Water and Extract with EtOAc R3->W1 W2 Wash, Dry, Concentrate W1->W2 W3 Purify by Chromatography W2->W3 Final Product Final Product W3->Final Product

Suzuki-Miyaura Coupling Workflow.

Heterocycle Synthesis: Condensation to Imidazo[1,2-a]pyrazines

The synthesis of fused heterocyclic systems is of great importance in drug discovery. Imidazo[1,2-a]pyrazines, for instance, are a class of compounds with a wide range of biological activities.[8] These are commonly synthesized through the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related 1,2-dicarbonyl compound.

Comparative Analysis

In this section, we compare the performance of This compound with two alternatives: the parent 2,3-diaminopyrazine and a simple aliphatic diamine, N-methyl-1,2-ethanediamine . This comparison will highlight the influence of the pyrazine ring and the N-methyl group on the condensation reaction.

Diamine ReagentDicarbonyl ReagentCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
2-Aminopyrazine α-HaloketoneNaHCO₃EthanolReflux4-670-90[13]
2-Aminopyrazine Aryl Aldehyde, IsocyanideIodine (catalyst)AcetonitrileRoom Temp2-380-95[14]
2,6-Diisopropylaniline Glyoxal (40% aq.)Nonen-Propanol/Water70187[10]
Expert Insights & Causality

The condensation reaction to form imidazo[1,2-a]pyrazines is typically a robust and high-yielding process.[15][16] The reaction proceeds via an initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by an intramolecular cyclization and dehydration. In the case of this compound, the primary amino group is expected to be more nucleophilic and less sterically hindered than the secondary methylamino group, thus leading to a regioselective initial attack. The electron-deficient nature of the pyrazine ring can activate the amino groups towards nucleophilic addition. Compared to a simple aliphatic diamine like N-methyl-1,2-ethanediamine, the pyrazine-based diamines have the advantage of pre-organized geometry that favors the intramolecular cyclization step.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrazines

Objective: To synthesize a substituted imidazo[1,2-a]pyrazine from this compound and an α-haloketone.

Materials:

  • This compound (1.0 equiv)

  • α-Bromoketone (1.0 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Ethanol

Procedure:

  • Dissolve this compound and the α-bromoketone in ethanol in a round-bottom flask.

  • Add sodium bicarbonate to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.

Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Reactants: This compound α-Bromoketone NaHCO3 in Ethanol R1 Heat to Reflux P1->R1 R2 Monitor Progress (TLC) R1->R2 W1 Cool and Filter R2->W1 W2 Concentrate Filtrate W1->W2 W3 Purify by Recrystallization/Chromatography W2->W3 Final Product Final Product W3->Final Product

Condensation to Imidazo[1,2-a]pyrazine Workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex nitrogen-containing heterocycles. Its performance in key synthetic transformations such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and condensation reactions is expected to be robust, though often requiring careful optimization of catalyst systems and reaction conditions.

  • In C-N cross-coupling reactions , its performance is anticipated to be comparable to other aminopyrazines, with the choice of a suitable bulky phosphine ligand being critical for high yields.

  • While not directly applicable for C-C cross-coupling without prior functionalization, its derivatives are expected to perform well in Suzuki-Miyaura reactions, benefiting from the electron-deficient nature of the pyrazine ring.

  • In condensation reactions for the synthesis of fused heterocycles like imidazo[1,2-a]pyrazines, this compound is an excellent substrate, with the potential for high regioselectivity and yields due to its pre-organized vicinal diamine structure.

This guide provides a framework for understanding the reactivity and application of this compound. The provided protocols and comparative data, though in some cases extrapolated from closely related systems, offer a solid starting point for the design and execution of your synthetic strategies. As with any chemical transformation, empirical optimization will be key to achieving the best possible results in your specific application.

References

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
  • Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. PrepChem.com. [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]
  • This compound, min 97%, 250 mg. CP Lab Safety. [Link]
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect. [Link]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

Sources

A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) methodologies for the study of substituted pyrazines. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind computational choices, offering a framework for selecting the most appropriate DFT functional and basis set to reliably predict the electronic, optical, and reactivity properties of this critical class of N-heterocyclic compounds.

The Enduring Significance of Substituted Pyrazines

Pyrazine derivatives are not merely academic curiosities; they are foundational scaffolds in a vast array of functional molecules. Their electron-deficient nature, coupled with the tunability of their properties through substitution, makes them indispensable in medicinal chemistry, agrochemicals, and materials science.[1][2][3] From anticancer agents to organic light-emitting diodes (OLEDs), the precise modulation of pyrazine's electronic structure is paramount to achieving desired molecular functions.[4][5] In this context, computational chemistry, and specifically DFT, has emerged as an invaluable tool for the rational design and a priori prediction of the properties of novel pyrazine derivatives.

The "Why" Behind the "How": A Primer on DFT for Pyrazine Systems

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[6] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

For substituted pyrazines, the choice of the XC functional is particularly critical. The presence of nitrogen atoms introduces lone pairs and alters the aromaticity of the ring, while substituents can range from strongly electron-donating to electron-withdrawing, further complicating the electronic landscape. A poorly chosen functional can lead to erroneous predictions of molecular geometries, electronic properties, and reaction energetics.

A Comparative Analysis of DFT Functionals for Substituted Pyrazines

The selection of a DFT functional is not a one-size-fits-all endeavor. The optimal choice depends on the specific property being investigated. Here, we compare the performance of commonly employed functionals for studying substituted pyrazines, drawing upon findings from the literature and established best practices.

Property of Interest Recommended Functionals Rationale and Considerations
Ground-State Geometry B3LYP, PBE0, M06-2XHybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy for geometries of organic molecules.[3][7] M06-2X, a hybrid meta-GGA functional, can offer improved accuracy for systems with non-covalent interactions, which may be relevant for larger substituents.
HOMO-LUMO Gaps CAM-B3LYP, ωB97X-DStandard hybrid functionals like B3LYP are known to underestimate HOMO-LUMO gaps due to self-interaction error.[1] Range-separated functionals like CAM-B3LYP and ωB97X-D are specifically designed to mitigate this issue and provide more accurate predictions of band gaps and excitation energies.[8]
Ionization Potentials & Electron Affinities PBE0, M06-2XThese properties are sensitive to the correct description of electron correlation. PBE0 and M06-2X have shown good performance in this regard.[9] The inclusion of diffuse functions in the basis set is crucial for accurately describing the loosely bound electrons in anions.[3]
UV-Vis Absorption Spectra (TD-DFT) CAM-B3LYP, PBE0, B3LYPTime-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. For pyrazine derivatives, range-separated functionals like CAM-B3LYP often yield more accurate excitation energies, especially for charge-transfer states.[8][10] B3LYP can still provide qualitatively correct spectra but may require empirical scaling.[11][12]
Fluorescence Properties (TD-DFT) B3LYP, PBE0The prediction of fluorescence (emission) energies involves optimizing the geometry of the first excited state. Hybrid functionals like B3LYP and PBE0 are generally reliable for this task.[13][14]
Non-Linear Optical (NLO) Properties CAM-B3LYP, LC-ωPBEThe calculation of hyperpolarizabilities for NLO applications is highly sensitive to the description of the electronic response to an external electric field. Long-range corrected functionals are essential for avoiding the overestimation often seen with standard hybrid functionals.[1]

Table 1. Comparative guide to selecting DFT functionals for key properties of substituted pyrazines.

The Role of the Basis Set: More Than Just an Afterthought

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as important as the choice of the functional. For substituted pyrazines, a Pople-style basis set such as 6-31G(d) is often a good starting point for initial geometry optimizations.[15] For more accurate energy calculations and the prediction of properties like electron affinities and NLO properties, a larger basis set with polarization and diffuse functions is necessary. The 6-311++G(d,p) basis set is a popular and reliable choice for a wide range of applications.[11][13] For benchmark-quality calculations, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended, though they come with a higher computational cost.[3][9]

A Validated Workflow for Comparative DFT Studies

To ensure the scientific integrity of your computational studies, a self-validating workflow is essential. The following protocol outlines a robust approach for the comparative DFT study of substituted pyrazines.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of your substituted pyrazine molecules using a molecular editor.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)).

  • Conformational Search (if applicable):

    • For molecules with flexible substituents, a thorough conformational search is crucial to locate the global minimum energy structure. This can be achieved through systematic rotation of dihedral angles or by using automated tools.

  • Final Geometry Optimization and Frequency Calculation:

    • Perform a final geometry optimization using your chosen DFT functional and a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

    • Follow this with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, ionization potentials, and electron affinities.

    • For spectroscopic properties, perform a TD-DFT calculation to obtain the UV-Vis absorption spectrum. For fluorescence, optimize the first excited state geometry and then perform a single-point TD-DFT calculation.

    • For NLO properties, perform the appropriate calculations (e.g., polarizability and hyperpolarizability) using a suitable functional and basis set.

  • Data Analysis and Comparison:

    • Systematically compare the calculated properties for your series of substituted pyrazines.

    • Correlate the observed trends with the electronic nature of the substituents (e.g., Hammett parameters).

    • Where possible, compare your computational results with experimental data for validation.[16]

Visualizing the Workflow

DFT_Workflow cluster_pre Pre-processing cluster_calc Core DFT Calculations cluster_post Post-processing & Analysis mol_build 1. Molecule Building conf_search 2. Conformational Search mol_build->conf_search geom_opt 3. Geometry Optimization & Frequency Calculation conf_search->geom_opt prop_calc 4. Property Calculations (Electronic, Spectroscopic, NLO) geom_opt->prop_calc data_analysis 5. Data Analysis & Comparison prop_calc->data_analysis validation 6. Validation with Experimental Data data_analysis->validation

Caption: A generalized workflow for comparative DFT studies of substituted pyrazines.

The Impact of Substituents on Electronic Properties: A Visual Representation

The electronic properties of the pyrazine ring are highly sensitive to the nature and position of substituents. This can be visualized by considering the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the frontier molecular orbitals (HOMO and LUMO).

Substituent_Effects edg HOMO LUMO EDG-Pyrazine unsub HOMO LUMO Pyrazine edg:homo->unsub:homo edg:lumo->unsub:lumo label_edg Decreased HOMO-LUMO Gap (Red Shift in Absorption) ewg HOMO LUMO EWG-Pyrazine unsub:homo->ewg:homo unsub:lumo->ewg:lumo label_ewg Decreased HOMO-LUMO Gap (Red Shift in Absorption)

Sources

The Evolving Landscape of Pyrazine Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(methylamino)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their incorporation in numerous clinically approved drugs.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazine derivatives: 2-amino-3-(methylamino)pyrazine analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising compounds.

The this compound scaffold has emerged as a versatile template for the design of potent inhibitors of various biological targets, most notably protein kinases.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[5][6] The unique arrangement of nitrogen atoms in the pyrazine ring allows for multiple points of interaction with target proteins, making it an attractive starting point for inhibitor design.

Deciphering the Structure-Activity Landscape

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the pyrazine core and the amino groups. Understanding these relationships is paramount for the rational design of more potent and selective compounds.

Substitutions at the 5- and 6-Positions of the Pyrazine Ring

Modifications at the C5 and C6 positions of the pyrazine ring have a profound impact on the activity and selectivity of these analogs. Early studies on 3,5-diaryl-2-aminopyrazines as antimalarial agents revealed that the nature of the aryl group at the 5-position is a key determinant of potency.[7] For instance, replacement of a pyridine core with a pyrazine core in a series of antimalarial compounds led to a novel class of 3,5-diaryl-2-aminopyrazines with impressive in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[7]

In the context of kinase inhibition, substitutions at the 5-position with bulky aromatic or heteroaromatic rings have proven to be a fruitful strategy. These groups can occupy hydrophobic pockets within the ATP-binding site of kinases, leading to enhanced potency. For example, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[8][9] The pyridin-2-ylamino group at the 5-position was found to be crucial for activity.

Modifications of the 2-Amino and 3-(Methylamino) Groups

The amino groups at the C2 and C3 positions are critical for establishing key hydrogen bonding interactions with the hinge region of many kinases. Alterations to these groups can therefore have a significant impact on binding affinity.

The 2-amino group often acts as a hydrogen bond donor. In the development of antimalarial 3,5-diaryl-2-aminopyrazines, replacement or substitution of the 2-amino group generally resulted in a loss of activity, highlighting its importance for the observed biological effect.[7]

The 3-(methylamino) group provides another point for hydrogen bonding and can be modified to fine-tune the electronic and steric properties of the molecule. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides investigated for their antimycobacterial activity, the length of the alkyl chain on the 3-amino group was directly correlated with their lipophilicity and, consequently, their antimycobacterial efficacy.[10][11] Specifically, compounds with hexyl, heptyl, or octyl chains at this position exhibited the most potent activity against Mycobacterium tuberculosis.[10][11]

Comparative Analysis of Biological Activity

The following table summarizes the structure-activity relationships of selected this compound analogs against different biological targets.

Compound Scaffold Substituents Target Activity (IC50/MIC) Reference
3,5-Diaryl-2-aminopyrazine5-Aryl, 3-ArylPlasmodium falciparum (K1, NF54)6-94 nM[7]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamide3-(Hexylamino), N-MethylMycobacterium tuberculosis H37Rv25 µg/mL[10][11]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamide3-(Heptylamino), N-MethylMycobacterium tuberculosis H37Rv25 µg/mL[10][11]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamide3-(Octylamino), N-MethylMycobacterium tuberculosis H37Rv25 µg/mL[10][11]
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrileVaried alkoxyamino and pyridin-2-ylamino substituentsCheckpoint Kinase 1 (CHK1)Potent and selective inhibition[8][9]
Imidazo[1,2-a]pyrazine2-(Pyridin-4-yl), 3-BenzylCyclin-Dependent Kinase 9 (CDK9)0.16 µM[12]
Imidazo[1,2-a]pyrazine8-position bioisosteric modificationsAurora Kinase A/BPotent dual inhibition[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. Below are representative methodologies for key assays used in the evaluation of this compound analogs.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate and ATP Preparation Substrate_Prep->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo, Luminescence) Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis G cluster_prep Preparation cluster_culture Culture cluster_readout Readout cluster_analysis Analysis Compound_Dilution Prepare Serial Dilutions of Compounds in Microplate Inoculation Inoculate Microplate with M. tuberculosis Compound_Dilution->Inoculation Inoculum_Prep Prepare Mycobacterium tuberculosis Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates at 37°C Inoculation->Incubation Alamar_Blue Add Alamar Blue and Re-incubate Incubation->Alamar_Blue Measurement Measure Fluorescence or Absorbance Alamar_Blue->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Steps:

  • Compound Preparation: Serially dilute the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv).

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include drug-free controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Measurement: Measure the fluorescence or absorbance of each well. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR insights discussed in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on:

  • Target-Specific Optimization: Tailoring the substituents to achieve high selectivity for a particular kinase or biological target to minimize off-target effects.

  • Exploration of Novel Chemical Space: Introduction of diverse and novel chemical moieties at the 5- and 6-positions to probe new interactions with target proteins.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the design of next-generation inhibitors with improved binding affinities. [1]* Addressing Drug Resistance: Developing analogs that are active against drug-resistant strains of pathogens or mutant forms of kinases.

References

  • PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • PubMed. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity.
  • MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ResearchGate. (2025). Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives.
  • MDPI. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • PubMed. (2021). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1.
  • PubMed. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • Scilit. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
  • Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • PubMed Central. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
  • PubMed. (2010). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors.
  • PubMed. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • ACS Publications. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity in Pyrazine Chemistry

Substituted pyrazines are a cornerstone of modern chemistry, serving as vital structural motifs in pharmaceuticals, as well as key contributors to the flavor and aroma profiles of various consumer products.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, can be substituted at its four carbon positions, leading to a multitude of isomers.[3][4][5] These isomers, which share the same molecular formula but differ in the arrangement of their atoms, can exhibit profoundly different biological activities, pharmacological effects, and sensory properties.[6]

In the pharmaceutical industry, one enantiomer of a chiral drug can be a potent therapeutic agent while its mirror image may be inactive or, in worst-case scenarios, toxic.[7] Similarly, positional isomers of alkylpyrazines can have vastly different aroma thresholds and descriptors, making their precise control essential in the food and fragrance sectors.[8] Consequently, the rigorous analysis of isomeric purity is not merely an academic exercise but a regulatory and commercial necessity, mandated by bodies like the FDA to ensure product safety, efficacy, and quality.[9]

This guide provides an in-depth comparison of the principal analytical techniques for resolving and quantifying pyrazine isomers. We will move beyond procedural steps to explore the causality behind experimental choices, offering field-proven insights to help you select and develop robust, self-validating methods for your specific analytical challenges.

The Analytical Challenge: Why Separating Pyrazine Isomers is Difficult

The primary challenge in analyzing pyrazine isomers stems from their often-subtle structural differences. Positional isomers (constitutional isomers) and stereoisomers (enantiomers and diastereomers) possess very similar physicochemical properties, such as polarity, boiling point, and mass-to-charge ratio. This similarity makes their separation a non-trivial task.

Specifically for alkylpyrazines, a significant hurdle is that many positional isomers produce nearly identical mass spectra, rendering unambiguous identification by mass spectrometry (MS) alone practically impossible.[10][11] This elevates the importance of the separation technique, as chromatographic resolution becomes the definitive factor for accurate identification and quantification.

Comparative Guide to Analytical Techniques

The selection of an optimal analytical technique is governed by the specific type of isomerism (positional vs. chiral) and the physicochemical properties of the analyte, such as volatility and polarity.[12] We will now compare the industry-standard chromatographic and electrophoretic methods.

Gas Chromatography (GC): The Gold Standard for Volatile Pyrazines

Gas chromatography is the most widely applied technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines.[1][10] It offers high resolution, sensitivity, and established protocols.

Causality Behind Experimental Choices:

  • Principle of Separation: GC separates compounds based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Volatility and analyte-stationary phase interactions are the key drivers of separation.

  • Why It's Chosen for Pyrazines: Many important pyrazines, particularly those in flavor and aroma analysis, are highly volatile, making them ideal candidates for GC analysis.[13]

  • The Column is Key: Since mass spectra for positional isomers are often indistinguishable, the chromatographic separation is paramount.[11] The choice of stationary phase is the most critical parameter. Non-polar phases (e.g., DB-1) separate primarily by boiling point. However, more polar phases (e.g., DB-624, ZB-WAXplus) can induce different dipole-dipole interactions with the pyrazine isomers, leading to unique elution patterns and improved resolution.[10]

  • The Power of Retention Indices (RI): To overcome the ambiguity of MS data, chemists rely on Gas Chromatographic Retention Indices.[10] By comparing the retention time of an unknown pyrazine to that of a series of n-alkane standards, a highly reproducible RI value can be calculated. This value, when compared against a reliable database, provides a much higher degree of confidence in isomer identification than mass spectral library matching alone.[11][14]

Experimental Protocol: GC-MS for Positional Alkylpyrazine Isomers

This protocol outlines a self-validating system for the identification and quantification of common alkylpyrazine isomers.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5975 MS).[1]

    • Analytical Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase.

  • Reagents and Materials:

    • Helium (carrier gas), ultra-high purity.

    • Pyrazine analytical standards and a homologous series of n-alkanes (C7-C30) for RI calculation.

    • Solvent: Dichloromethane or Methanol (GC grade).[1]

  • GC-MS Method Parameters: [1]

    • Injector: Splitless mode, 270°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 45°C, hold for 3 min. Ramp at 4°C/min to 240°C, hold for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-300).

  • Procedure:

    • Sample Preparation: Prepare a 1 µg/mL solution of the pyrazine isomer mixture and the n-alkane standard mixture in dichloromethane.

    • Injection: Inject 1 µL of the sample.

    • Data Analysis:

      • Identify the peaks corresponding to the n-alkanes.

      • Calculate the Retention Index for each pyrazine peak using the van den Dool and Kratz equation.

      • Compare the obtained mass spectra and calculated RIs with a reference database (e.g., NIST) and authentic standards to confirm isomer identity.[10]

  • System Suitability:

    • Before analysis, inject a known mixture of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine.

    • Acceptance Criteria: The chromatographic resolution (Rs) between the two isomers must be ≥ 1.5. The relative standard deviation (RSD) for peak areas from six replicate injections should be ≤ 2.0%.

Data Presentation: GC Retention Indices

The use of retention indices is crucial for differentiating volatile pyrazine isomers.[14]

Pyrazine DerivativeRetention Index (DB-1 column)[14]Retention Index (ZB-WAXplus column)[10]
2-Methylpyrazine8591251
2,5-Dimethylpyrazine9541345
2,6-Dimethylpyrazine9591353
2,3-Dimethylpyrazine9811402
2,3,5-Trimethylpyrazine10711493
2,3,5,6-Tetramethylpyrazine11751588

Table 1: Comparative retention indices for common alkylpyrazines on non-polar and polar GC columns, demonstrating the importance of stationary phase selection for isomer separation.

Workflow for GC-MS Isomer Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_id Identification Sample Pyrazine Isomer Mixture GC_Sep GC Separation (Capillary Column) Sample->GC_Sep Standards n-Alkane Standards Standards->GC_Sep MS_Detect MS Detection (70 eV EI) GC_Sep->MS_Detect Get_RT Extract Retention Times (RT) MS_Detect->Get_RT Get_MS Extract Mass Spectra MS_Detect->Get_MS Calc_RI Calculate Retention Indices (RI) Get_RT->Calc_RI Compare_MS Compare Mass Spectra to Library Get_MS->Compare_MS Compare_RI Compare RI to Database/Standards Calc_RI->Compare_RI ID Confident Isomer Identification Compare_MS->ID Often Ambiguous Compare_RI->ID High Confidence

Caption: GC-MS workflow for pyrazine isomer identification.

Supercritical Fluid Chromatography (SFC): The Modern Choice for Chiral Separations

SFC has emerged as a powerful, fast, and environmentally friendly technique, particularly for the separation of chiral compounds.[15] It is rapidly replacing normal-phase HPLC as the standard for enantioselective analysis in the pharmaceutical industry.[15]

Causality Behind Experimental Choices:

  • Principle of Separation: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. This fluid has properties intermediate between a liquid and a gas, allowing for high diffusion rates and low viscosity. This results in faster separations and higher efficiency compared to HPLC.[15]

  • Why It's Chosen for Pyrazines: For chiral substituted pyrazines used in drug development, SFC offers unparalleled speed and resolution. The low viscosity of supercritical CO₂ allows for much higher flow rates without excessive backpressure, drastically reducing analysis times from minutes to seconds in some cases.[15] The reduced use of organic solvents also makes it a "greener" alternative to HPLC.[16]

  • The Role of Modifiers: Pure CO₂ is non-polar. To separate a wider range of compounds, including the moderately polar pyrazine derivatives, a small amount of an organic solvent (a "modifier"), typically methanol, is added to the mobile phase to increase its solvating power.

  • Stationary Phase Synergy: SFC is most often paired with chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose or cellulose). These columns provide the stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, inclusion complexation) necessary to differentiate between enantiomers. SFC often yields better and faster separations on these CSPs than HPLC.[15]

Experimental Protocol: Chiral SFC for Enantiomeric Purity

This protocol is designed for the rapid screening and quantification of enantiomeric excess (e.e.).

  • Instrumentation:

    • Analytical SFC system with UV or MS detector (e.g., Waters ACQUITY UPC²).

    • Analytical Column: Chiral selection is key. A common screening set includes columns like RegisPack™ (amylose-based) and RegisCell™ (cellulose-based).[17] (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • SFC-grade Carbon Dioxide.

    • HPLC-grade Methanol (modifier).

    • Racemic and enantiomerically pure pyrazine derivative standards.

  • SFC Method Parameters:

    • Columns: RegisPack™

    • Mobile Phase: Isocratic; 85% CO₂, 15% Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

    • Detection: UV at 254 nm.

  • Procedure:

    • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

    • Injection: Inject 1 µL of the sample.

    • Data Analysis:

      • Determine the retention times for both enantiomers from the racemic standard.

      • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

  • System Suitability:

    • Injection: Analyze the racemic standard.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomeric peaks must be > 1.5. The tailing factor for each peak should be between 0.8 and 1.5.

Data Presentation: SFC vs. HPLC for Chiral Separation

SFC consistently demonstrates advantages in speed and efficiency over traditional HPLC for chiral separations.[15]

ParameterChiral HPLCChiral SFCAdvantage
Column RegisPack™ (4.6x250mm, 5µm)RegisPack™ (4.6x150mm, 5µm)SFC allows shorter columns
Mobile Phase Hexane/Ethanol (90:10)CO₂/Methanol (85:15)Green Chemistry
Flow Rate 1.0 mL/min3.0 mL/min3x Faster
Analysis Time 12 min3 min4x Reduction
Resolution (Rs) 2.12.8Higher Efficiency
Solvent Waste ~12 mL organic~0.45 mL organic>95% Reduction

Table 2: A representative comparison of HPLC and SFC for the chiral separation of a substituted pyrazine, highlighting SFC's superiority in speed, resolution, and sustainability.

Workflow: SFC as a High-Throughput Alternative

SFC_vs_HPLC cluster_hplc Traditional HPLC Workflow cluster_sfc Modern SFC Workflow Title Chiral Separation Workflow Comparison Sample Chiral Pyrazine Sample HPLC_Col Normal Phase HPLC (e.g., Hexane/IPA) Sample->HPLC_Col SFC_Col SFC with Modifier (e.g., CO₂/MeOH) Sample->SFC_Col HPLC_Time Analysis Time: 10-20 min HPLC_Col->HPLC_Time HPLC_Waste High Organic Solvent Waste HPLC_Col->HPLC_Waste Result High-Resolution Enantiomeric Purity Data HPLC_Time->Result HPLC_Waste->Result SFC_Time Analysis Time: 1-5 min SFC_Col->SFC_Time SFC_Waste Low Organic Solvent Waste SFC_Col->SFC_Waste SFC_Time->Result SFC_Waste->Result

Caption: Comparison of HPLC and SFC workflows for chiral analysis.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

While SFC is often superior for chiral separations, HPLC remains an indispensable and versatile tool, particularly for achiral separations of less volatile or thermally labile pyrazine derivatives.[13][]

Causality Behind Experimental Choices:

  • Principle of Separation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By varying the column chemistry and mobile phase composition, a wide range of selectivities can be achieved.

  • Achiral (Positional Isomer) Separations: Reversed-phase HPLC on a C18 column is the most common mode.[14] Separation is driven by hydrophobic interactions. The key to resolving structurally similar pyrazine isomers lies in the precise control of the mobile phase, including the organic solvent (acetonitrile or methanol), pH, and buffer type, which can influence the subtle differences in polarity and ionization state of the isomers.[13][19]

  • Chiral Separations: When SFC is not available, HPLC with Chiral Stationary Phases (CSPs) is the go-to method. The same polysaccharide-based CSPs used in SFC are highly effective in HPLC, though typically used in normal-phase (e.g., hexane/alcohol) or polar organic modes.[17][20] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Experimental Protocol: RP-HPLC for Positional Isomers
  • Instrumentation:

    • HPLC system with UV detector.

    • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Reagents and Materials:

    • HPLC-grade Acetonitrile and Water.

    • Formic Acid or Ammonium Formate for pH control.[19]

    • Analytical standards of the pyrazine isomers.

  • HPLC Method Parameters:

    • Mobile Phase: Isocratic; 30% Acetonitrile, 70% Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 270 nm.[19]

  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 10 µg/mL.

    • Injection: Inject 10 µL.

    • Data Analysis: Identify and quantify isomers based on retention times and peak areas relative to calibrated standards.

  • System Suitability:

    • Injection: Analyze a standard mixture containing critical isomer pairs.

    • Acceptance Criteria: Baseline resolution (Rs ≥ 1.5) must be achieved for the specified isomer pairs. Tailing factor for all peaks should be ≤ 2.0.

Decision Tree for Chromatographic Method Selection

HPLC_Decision_Tree decision decision technique technique start Start: Isomeric Purity of Substituted Pyrazine q1 Is the compound chiral? start->q1 q2 Is the compound volatile & thermally stable? q1->q2 No (Positional Isomers) sfc Chiral SFC (Preferred) q1->sfc Yes gc GC-MS with RI q2->gc Yes hplc_achiral RP-HPLC q2->hplc_achiral No hplc_chiral Chiral HPLC sfc->hplc_chiral If SFC unavailable

Caption: Decision tree for selecting the optimal separation technique.

Capillary Electrophoresis (CE): High-Efficiency Niche Applications

Capillary Electrophoresis is a powerful separation technique with exceptionally high efficiency, making it suitable for challenging separations where chromatography may fall short.[21]

Causality Behind Experimental Choices:

  • Principle of Separation: CE separates charged molecules in a narrow capillary under the influence of a strong electric field. The separation is based on differences in the charge-to-size ratio of the analytes, which dictates their electrophoretic mobility.[21]

  • Why It's Chosen for Pyrazines: While less common than chromatography, CE excels in separating isomers of ionizable pyrazine derivatives. Its extremely high peak capacities can resolve impurities that co-elute in HPLC or GC. For chiral separations, it offers an orthogonal approach to chromatography.

  • Chiral Selectors are Key: For enantiomeric separations of pyrazines, a chiral selector is added directly to the background electrolyte (BGE).[22] Cyclodextrins are the most common selectors.[23][24] In solution, the two enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin. These complexes have slightly different charge-to-size ratios and stabilities, causing them to migrate at different velocities in the electric field, thus achieving separation.

Experimental Protocol: Chiral CE with Cyclodextrin
  • Instrumentation:

    • Capillary Electrophoresis system with UV detector.

    • Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).

  • Reagents and Materials:

    • Sodium phosphate buffer.

    • Beta-cyclodextrin (chiral selector).[24]

    • Racemic pyrazine derivative standard.

  • CE Method Parameters:

    • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin.

    • Voltage: 25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic (pressure) injection for 5 seconds.

    • Detection: UV at 214 nm.

  • Procedure:

    • Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH, water, and BGE before the first run.

    • Sample Preparation: Dissolve the sample in water to a concentration of 50 µg/mL.

    • Analysis: Inject the sample and apply the voltage.

    • Data Analysis: Quantify enantiomers based on their migration times and corrected peak areas.

  • System Suitability:

    • Injection: Analyze the racemic standard.

    • Acceptance Criteria: The resolution (Rs) between the enantiomers must be ≥ 2.0. The migration time RSD for six replicate injections should be ≤ 1.5%.

Method Validation and Regulatory Context

Regardless of the technique chosen, the analytical method must be validated to prove it is fit for its intended purpose.[25] Regulatory bodies like the FDA and international consortiums like the ICH provide clear guidelines. The ICH Q2(R2) guideline is the definitive standard for the validation of analytical procedures.[26]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers, impurities, and matrix components.

  • Linearity & Range: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (evaluated at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling low-level isomeric impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adherence to these validation principles ensures the generation of reliable, reproducible data that will withstand regulatory scrutiny, a critical step in the drug development process.[7][9]

Conclusion

The isomeric purity analysis of substituted pyrazines is a multifaceted challenge that requires a nuanced understanding of various analytical techniques.

  • Gas Chromatography remains the undisputed leader for volatile positional isomers, where chromatographic resolution combined with retention index data provides the highest level of confidence.

  • Supercritical Fluid Chromatography has established itself as the premier technique for chiral separations, offering unparalleled speed, efficiency, and environmental benefits that are driving its adoption in high-throughput pharmaceutical screening.

  • High-Performance Liquid Chromatography continues to be a versatile and robust workhorse, essential for the analysis of less volatile positional isomers and as a reliable alternative for chiral separations.

  • Capillary Electrophoresis provides an orthogonal, ultra-high-efficiency approach for challenging separations of ionizable pyrazine derivatives.

The ultimate choice of method depends on a careful analysis of the isomers and the available resources. By understanding the fundamental principles and the rationale behind key experimental parameters, researchers can develop and validate robust methods that ensure the safety, quality, and efficacy of pyrazine-containing products.

References
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Google Scholar.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantific
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • A Researcher's Guide to the Validation of a Novel Analytical Method for Eicosane Isomer Analysis. Benchchem.
  • High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuter
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Enantiomeric Purific
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry.
  • Enantiomeric Impurities: ICH Guidelines. Scribd.
  • Development of New Stereoisomeric Drugs. FDA.
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • Q2(R2)
  • Analytical method validation: A brief review.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Analytica Chimica Acta. vscht.cz.
  • Pyrazine. National Institute of Standards and Technology.
  • Capillary Electrophoresis. chem.libretexts.org.
  • Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Uppsala University.
  • Enantiomer Separations by Capillary Electrophoresis.
  • Synthesis of some substituted pyrazines and their olfactive properties. Perfumer & Flavorist.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. Journal of Pharmaceutical and Biomedical Analysis.
  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI.
  • Pyrazine derivatives: a patent review (2008 - present).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Review on the Synthesis of Pyrazine and Its Derivatives.
  • Pyrazine. SIELC Technologies.
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.

Sources

Navigating the Volatile Landscape: A Comparative Guide to Analytical Methods for Pyrazine Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine derivatives, a diverse class of nitrogen-containing heterocyclic aromatic compounds, are pivotal in defining the characteristic aromas of many thermally processed foods and serve as key structural motifs in numerous pharmaceuticals.[1][2] Their accurate quantification is paramount for quality control in the food and beverage industry, sensory analysis, and for ensuring the purity and efficacy of drug substances.[3][4] This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the quantification of pyrazine derivatives. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering field-proven insights and supporting experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

Introduction: The Significance of Pyrazine Quantification

The Maillard reaction and Strecker degradation are primary pathways for the formation of many alkylpyrazines during the heating of foodstuffs, contributing to the desirable roasted, nutty, and toasted flavor profiles of products like coffee, cocoa, and baked goods.[5][6] In the pharmaceutical realm, the pyrazine ring is a common scaffold in various active pharmaceutical ingredients (APIs), and its derivatives can be present as impurities that require stringent control.[4] Given the low sensory thresholds of many pyrazines and the strict regulatory limits for impurities, the demand for sensitive, selective, and robust analytical methods is ever-present. The choice of analytical technique is critical and depends on several factors including the volatility and thermal stability of the target pyrazines, the complexity of the sample matrix, and the required level of sensitivity and selectivity.[2][7]

Comparative Analysis of Key Quantification Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for the analysis of volatile and semi-volatile pyrazines due to its exceptional sensitivity and resolving power.[2][8] However, the advent of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has provided a powerful alternative, particularly for less volatile or thermally labile pyrazine derivatives.[2][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes, sorts, and detects the molecules based on their mass-to-charge ratio, providing both qualitative and quantitative information.[8]

Strengths:

  • High Sensitivity: GC-MS, especially when coupled with appropriate sample preparation techniques, can achieve very low limits of detection (LOD), often in the ng/L to µg/L range.[2]

  • Excellent Selectivity: The mass spectrometer provides a high degree of selectivity, allowing for the differentiation of co-eluting compounds and accurate identification based on their mass spectra.

  • Established Methodologies: A vast body of literature and established protocols exist for pyrazine analysis by GC-MS.[8][10]

Limitations:

  • Limited to Volatile and Thermally Stable Compounds: Non-volatile or thermally labile pyrazine derivatives may not be amenable to GC analysis.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, necessitating thorough sample preparation.[1]

  • Isomer Differentiation: Positional isomers of alkylpyrazines can produce very similar mass spectra, making their unambiguous identification challenging without the use of retention indices.[8][10]

High-Performance Liquid Chromatography (HPLC) / UPLC-MS/MS

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6] Coupling HPLC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the quantification of analytes in complex matrices.[9]

Strengths:

  • Broad Applicability: Suitable for a wide range of pyrazine derivatives, including non-volatile and thermally labile compounds.[4]

  • High Selectivity with MS/MS: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity, minimizing matrix interference.[11]

  • Simplified Sample Preparation: For liquid samples like beverages, direct injection may be possible with minimal sample preparation.[9]

Limitations:

  • Potentially Lower Sensitivity for Highly Volatile Pyrazines: For very volatile pyrazines, GC-MS with headspace sampling often provides lower detection limits.[2]

  • Method Development: Optimizing chromatographic conditions and MS parameters can be more complex than for standard GC-MS methods.

Other Analytical Techniques
  • UV-Vis Spectrophotometry: While simple and cost-effective, UV-Vis spectrophotometry lacks the specificity required for the analysis of pyrazines in complex samples and is generally not suitable for quantification at low concentrations.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information but typically lacks the sensitivity for trace-level quantification of pyrazines in food and pharmaceutical samples without specialized techniques like hyperpolarization.[4][12]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS and UPLC-MS/MS for the quantification of pyrazine derivatives, compiled from various studies.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Rationale & Insights
Applicability Volatile and semi-volatile pyrazines[4]Wide range of pyrazines, including non-volatile and thermally labile compounds[4]GC-MS is ideal for aroma compounds, while UPLC-MS/MS is more versatile for a broader range of pyrazine structures.
Linearity (R²) ≥ 0.99[2]Typically ≥ 0.99[2]Both techniques demonstrate excellent linearity over a defined concentration range, which is crucial for accurate quantification.
Limit of Detection (LOD) ng/L to µg/L range[2]pg/g to ng/g range[2]GC-MS generally offers lower detection limits for highly volatile pyrazines, especially with headspace sampling.
Accuracy (% Recovery) 84.36% to 109.2%[2][13]91.6% to 109.2%[2]Both methods can achieve high accuracy with proper validation and the use of internal standards.
Precision (%RSD) < 16% (intra- and inter-day)[13]Typically < 15%[11]Good precision is achievable with both techniques, ensuring the reproducibility of the results.
Sample Preparation Often requires extraction (LLE, SPME, SBSE)[5][13]Can be simpler, with direct injection possible for some liquid matrices[9]The choice of sample preparation is critical for GC-MS to remove matrix interferences. UPLC-MS/MS can sometimes reduce the need for extensive cleanup.

Experimental Protocols: Methodologies for Pyrazine Quantification

The accurate quantification of pyrazines is highly dependent on the chosen analytical methodology, which encompasses sample preparation, analyte extraction, and instrumental analysis.[3] All methods should be validated according to ICH guidelines (Q2(R2)) to ensure they are fit for their intended purpose.[14][15]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is widely utilized for the extraction and analysis of volatile and semi-volatile pyrazines from various food matrices.[3]

hs_spme_gcms_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Homogenized Sample (Solid or Liquid) vial Weigh into Headspace Vial sample->vial is Add Internal Standard vial->is seal Seal Vial is->seal incubate Incubate & Equilibrate (e.g., 60°C for 15 min) seal->incubate extract Expose SPME Fiber to Headspace incubate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Workflow for pyrazine quantification by HS-SPME-GC-MS.

  • Sample Preparation:

    • Homogenize solid food samples (e.g., roasted peanuts, bread crust) to a fine powder.[3] Liquid samples like coffee can be used directly or after dilution.[3]

    • Weigh a specific amount of the homogenized sample into a headspace vial.

    • Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated pyrazine derivative).[3] The use of stable isotope-labeled internal standards is considered the "gold standard" to correct for analytical variability.[1]

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator and allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow volatile pyrazines to partition into the headspace.

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.[13]

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Introduce the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.[3]

    • GC Conditions (Typical):

      • Injector: Splitless mode at 250-270°C.[1][16]

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]

      • Oven Program: Initial temperature of 40-50°C (hold for 2-5 min), ramp at 3-5°C/min to 230-250°C.[1]

      • Column: A polar column such as one with a polyethylene glycol stationary phase (e.g., SUPELCOWAX® 10) is often used.

    • MS Conditions (Typical):

      • Ion Source Temperature: 230°C.[1][16]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is particularly suitable for the analysis of a broader range of pyrazines, including those that are less volatile, in liquid matrices such as beverages.[9][11]

uplc_msms_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Liquid Sample (e.g., Baijiu) is Add Internal Standard sample->is filter Filter through 0.22 µm Syringe Filter is->filter inject Inject into UPLC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Data Analysis & Quantification detect->quantify

Caption: Workflow for pyrazine quantification by UPLC-MS/MS.

  • Sample Preparation:

    • For liquid samples such as soy sauce aroma type Baijiu, direct analysis is often possible.[9][11]

    • Spike the sample with a known concentration of an internal standard.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions (Typical):

      • System: An ACQUITY UPLC system or equivalent.[11]

      • Column: A reversed-phase column such as a BEH C18 (e.g., 100 × 2.1 mm, 1.7 µm).[3][11]

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[9][11]

      • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[3]

      • Column Temperature: Maintained at a constant temperature, for example, 40°C.[9][11]

    • MS/MS Conditions (Typical):

      • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for pyrazines.[3][11]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each pyrazine, at least two transitions (a quantifier and a qualifier) are monitored to ensure selectivity and confirm identity.[11]

Conclusion: Selecting the Right Tool for the Job

The choice between GC-MS and HPLC-MS/MS for pyrazine quantification is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical challenge at hand.[2] GC-MS remains the method of choice for the analysis of highly volatile aroma-active pyrazines, offering unparalleled sensitivity.[2] Conversely, UPLC-MS/MS provides a robust and versatile platform for a wider range of pyrazine derivatives, including those that are non-volatile or thermally sensitive, and can often simplify sample preparation protocols.[2][9]

As a Senior Application Scientist, my recommendation is to base the method selection on a thorough understanding of the analyte properties, the sample matrix, and the ultimate goal of the analysis. For comprehensive flavor profiling of roasted products, a GC-MS-based approach is often indispensable. For routine quality control of a specific, less volatile pyrazine derivative in a pharmaceutical formulation, a validated UPLC-MS/MS method would likely be more efficient. Ultimately, a well-validated method, regardless of the platform, is the cornerstone of reliable and accurate pyrazine quantification.

References

  • BenchChem. (2025). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • BenchChem. (2025). A Comparative Guide to Inter-laboratory Pyrazine Quantification.
  • Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantification.
  • BenchChem. (2025). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
  • BenchChem. (2025). Application Notes and Protocols for Pyrazine Quantification.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
  • Ferreira, R. M., & Teixeira, J. C. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-747, 337-349.
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Lee, S. H., et al. (2008). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Bulletin of the Korean Chemical Society, 29(1), 139-144.
  • ResearchGate. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • Scribd. (n.d.). Analysis of Pyrazines by GC.
  • Wang, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 438.
  • National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy.
  • The Journal of Physical Chemistry. (1983). Spectroscopic studies of pyrazine in cryogenic solutions.
  • National Institute of Standards and Technology. (n.d.). Pyrazine.
  • National Institute of Standards and Technology. (n.d.). Pyrazine.
  • Google Patents. (2016). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • ResearchGate. (n.d.). Scheme of sampling preparation.
  • Journal of the American Chemical Society. (1957). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-Amino-3-(methylamino)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3-(methylamino)pyrazine (CAS No. 84996-40-7), ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing both primary and secondary amine groups on a pyrazine ring—allows for an expert assessment of its likely hazards. Amine compounds are often basic and can be irritants, while pyrazine derivatives can possess biological activity.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Inferred Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Aromatic and heterocyclic amines as a class have varied toxicological profiles, warranting caution.

  • Irritation: Likely to cause skin and eye irritation upon contact.[2][3]

  • Environmental Hazard: Amines can be toxic to aquatic life; therefore, disposal into drains or the environment must be strictly avoided.[1]

All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects against splashes of liquid waste or contact with solid particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and potential absorption of the chemical.[1]
Body Protection Laboratory coatProtects clothing and skin from contamination.[1]
Respiratory Use in a chemical fume hoodMinimizes inhalation exposure to any vapors or dusts.[4]

The Core Directive: Regulatory Compliance and Waste Classification

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] All generators of chemical waste are legally required to determine if their waste is hazardous.[7] This "cradle-to-grave" responsibility ensures that waste is managed safely from generation to final disposal.[7]

The first and most critical step is to classify the waste. A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7][8]

G cluster_0 Waste Generation & Classification Workflow gen Waste Generated (this compound) is_listed Is it on an EPA Hazardous Waste List? (F, K, P, U) gen->is_listed has_char Does it exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_char No haz Manage as Hazardous Waste is_listed->haz Yes non_haz Manage as Non-Hazardous Waste (Consult EHS for confirmation) has_char->non_haz No has_char->haz Yes

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.